Im6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C86H134N18O18 |
|---|---|
Molecular Weight |
1708.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H134N18O18/c1-14-52(11)71(83(119)91-44-68(107)90-45-69(108)93-60(38-48(3)4)78(114)101-70(51(9)10)84(120)100-65(46-105)80(116)92-54(13)74(110)102-72(53(12)15-2)85(121)94-59(73(89)109)34-25-26-36-87)103-79(115)61(39-49(5)6)96-81(117)66(47-106)99-82(118)67-35-27-37-104(67)86(122)64(40-50(7)8)98-77(113)63(43-57-32-23-18-24-33-57)97-76(112)62(42-56-30-21-17-22-31-56)95-75(111)58(88)41-55-28-19-16-20-29-55/h16-24,28-33,48-54,58-67,70-72,105-106H,14-15,25-27,34-47,87-88H2,1-13H3,(H2,89,109)(H,90,107)(H,91,119)(H,92,116)(H,93,108)(H,94,121)(H,95,111)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,120)(H,101,114)(H,102,110)(H,103,115)/t52-,53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-/m0/s1 |
InChI Key |
ALXRWEOAQMKATE-FHLNPQOGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
The Dual Nature of Interleukin-6: A Comprehensive Guide to its Function in the Immune System
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal, yet complex, role in the orchestration of the immune response. Initially identified as a B-cell stimulatory factor, its functions are now understood to extend across both innate and adaptive immunity, influencing processes from acute phase reactions to the differentiation of T helper cell subsets. Dysregulation of IL-6 signaling is a hallmark of numerous autoimmune diseases and cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted functions of IL-6 in the immune system, detailing its signaling pathways, its impact on various immune cell populations, and the experimental methodologies used to investigate its activities.
The Interleukin-6 Signaling Cascade: Classical and Trans-Signaling Pathways
IL-6 exerts its effects through a complex signaling system involving two main pathways: classical signaling and trans-signaling. The cellular response to IL-6 is dictated by the expression of its specific receptor, the IL-6 receptor (IL-6R), and the ubiquitous signal-transducing subunit, glycoprotein 130 (gp130).
Classical signaling is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R) on the surface of specific immune cells, such as hepatocytes, neutrophils, and some lymphocytes. This binding induces the formation of a complex with two gp130 molecules, leading to the activation of associated Janus kinases (JAKs). The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.
Trans-signaling , on the other hand, occurs when IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of the membrane-bound receptor or by alternative splicing. The IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, thereby broadening the range of IL-6-responsive cells to include virtually all cell types. This pathway is predominantly associated with the pro-inflammatory activities of IL-6.
The downstream signaling cascades activated by both pathways are largely similar, primarily involving the JAK/STAT pathway. However, the differential expression of mIL-6R and the regulation of sIL-6R levels provide a sophisticated mechanism for controlling the pleiotropic effects of IL-6.
The Dichotomous Role of IL-6 in the Immune Response
IL-6 is a quintessential example of a cytokine with a dual role, exhibiting both pro-inflammatory and anti-inflammatory properties. The context of the immune response, the surrounding cytokine milieu, and the target cell type are critical determinants of its ultimate effect.
Pro-inflammatory Functions
The pro-inflammatory activities of IL-6 are crucial for the initial response to infection and tissue injury. Key pro-inflammatory functions include:
-
Acute Phase Response: IL-6 is a potent inducer of the acute phase response in the liver, leading to the synthesis of acute phase proteins such as C-reactive protein (CRP) and serum amyloid A (SAA). These proteins contribute to pathogen clearance and inflammation.
-
Immune Cell Recruitment and Activation: IL-6 promotes the recruitment of neutrophils and monocytes to sites of inflammation and enhances the activation and differentiation of various immune cells.
-
T Helper 17 (Th17) Cell Differentiation: In concert with transforming growth factor-beta (TGF-β), IL-6 drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.[1] Th17 cells are critical for host defense against extracellular bacteria and fungi but are also implicated in the pathogenesis of autoimmune diseases.
-
B Cell Differentiation and Antibody Production: IL-6 promotes the differentiation of B cells into antibody-producing plasma cells, contributing to humoral immunity.[1]
Anti-inflammatory and Regulatory Functions
Conversely, IL-6 also possesses significant anti-inflammatory and regulatory properties that are essential for resolving inflammation and maintaining immune homeostasis. These include:
-
Inhibition of Pro-inflammatory Cytokine Production: IL-6 can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-1.[2]
-
Induction of Anti-inflammatory Mediators: IL-6 can induce the production of anti-inflammatory cytokines like IL-10 and IL-1 receptor antagonist (IL-1ra).
-
Promotion of Tissue Repair and Regeneration: By modulating the inflammatory environment, IL-6 contributes to tissue repair and regeneration processes.
-
Regulation of T Cell Responses: IL-6 can influence the balance between different T helper cell subsets, for instance, by inhibiting the development of regulatory T cells (Tregs) while promoting Th17 differentiation, thereby fine-tuning the adaptive immune response.
The switch between pro- and anti-inflammatory effects of IL-6 is not fully understood but is thought to be influenced by factors such as the concentration of IL-6, the duration of exposure, and the presence of other cytokines. For instance, low concentrations of IL-6 can have anti-inflammatory effects, while high concentrations are generally pro-inflammatory.[3]
References
- 1. IL-6 increases B-cell IgG production in a feed-forward proinflammatory mechanism to skew hematopoiesis and elevate myeloid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of Interleukin-6 Influences Transcriptional Immune Signatures and Alters Bacterial Colonization in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
An In-Depth Technical Guide to the Interleukin-6 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating a wide array of biological processes, including immune responses, inflammation, hematopoiesis, and oncogenesis. Its signaling network is complex, involving multiple pathways that can lead to diverse, and sometimes opposing, cellular outcomes. This guide provides a detailed technical overview of the core IL-6 signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.
Core Signaling Pathways
IL-6 exerts its effects through a receptor system composed of the IL-6 receptor (IL-6R, also known as CD126 or gp80) and the signal-transducing protein gp130 (also known as CD130).[1] The initiation of intracellular signaling can occur through three distinct modes: classic signaling, trans-signaling, and cluster signaling (trans-presentation).
Classic Signaling
The classic signaling pathway is initiated by the binding of IL-6 to the membrane-bound IL-6R (mIL-6R).[2] This interaction induces the formation of a complex with two gp130 molecules, leading to the homodimerization of gp130.[3] This pathway is considered to be primarily involved in regenerative and anti-inflammatory responses.[2] The expression of mIL-6R is restricted to a limited number of cell types, including hepatocytes, some leukocytes, and certain epithelial cells, thereby limiting the scope of classic signaling.[4]
Trans-Signaling
In contrast to classic signaling, trans-signaling is mediated by a soluble form of the IL-6R (sIL-6R). sIL-6R is generated either by proteolytic cleavage of the mIL-6R by metalloproteases like ADAM10 and ADAM17, or by the translation of an alternatively spliced mRNA transcript.[5] The sIL-6R, when bound to IL-6, can form a complex that directly engages with the ubiquitously expressed gp130 on the surface of cells that do not express mIL-6R.[6] This dramatically broadens the range of cells responsive to IL-6. The IL-6 trans-signaling pathway is predominantly associated with pro-inflammatory responses.[2]
Cluster Signaling (Trans-presentation)
A third, less characterized mode of signaling is cluster signaling, or trans-presentation. In this mechanism, an IL-6R-expressing cell, such as a dendritic cell, presents IL-6 to a neighboring cell that expresses gp130 but not IL-6R, such as a T cell.[7] This cell-to-cell contact initiates signaling in the receiving cell.[7]
Downstream Signaling Cascades
Upon the formation of the active hexameric signaling complex (two molecules each of IL-6, IL-6R, and gp130), a cascade of intracellular signaling events is initiated.[8] The primary downstream pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
The JAK/STAT Pathway
The dimerization of gp130 brings the associated Janus kinases (JAKs), primarily JAK1, JAK2, and TYK2, into close proximity, leading to their trans-autophosphorylation and activation.[9][10] Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[11] These phosphorylated tyrosines serve as docking sites for the recruitment of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[12] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA response elements to regulate the transcription of target genes.[10][13]
The MAPK/ERK Pathway
The phosphorylated gp130 can also recruit the SH2 domain-containing tyrosine phosphatase 2 (SHP2).[3] This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which in turn can activate various transcription factors.[3]
The PI3K/Akt Pathway
Activation of the PI3K/Akt pathway by IL-6 signaling is also observed and is important for mediating cell survival and proliferation.[14]
Visualizing the IL-6 Signaling Pathways
To illustrate the intricate connections within the IL-6 signaling network, the following diagrams have been generated using the DOT language.
Caption: IL-6 Classic vs. Trans-Signaling Pathways.
Caption: Downstream signaling cascades of the IL-6 pathway.
Quantitative Data in IL-6 Signaling
The following tables summarize key quantitative parameters in the IL-6 signaling pathway.
| Interaction | Dissociation Constant (Kd) | Reference |
| Human IL-6 and human IL-6Rα | ~9 nM | [11] |
| Human IL-6 and human sIL-6R | 0.5 - 34 nM | [6] |
| Human IL-6/IL-6Rα complex and gp130 | ~0.8 nM | [11] |
| Parameter | Value | Cell Type/Condition | Reference |
| STAT3 Phosphorylation Peak | ~30 minutes | Rat Vascular Smooth Muscle Cells | [15] |
| IL-6 Induced Gene Expression (Top 20 genes) | >2 to >50-fold change | Human Retinal Endothelial Cells | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the IL-6 signaling pathway are provided below.
Western Blot for Detecting Phosphorylated STAT3 (p-STAT3)
Objective: To detect the activation of STAT3 by identifying its phosphorylation at Tyrosine 705.
Methodology:
-
Cell Lysis:
-
Treat cells with IL-6 for the desired time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[16]
-
Incubate on ice for 15-30 minutes.[16]
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 10% gel).[17]
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C with gentle agitation.[19]
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[19]
-
-
Detection:
-
Wash the membrane again as in step 7.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of antibodies and re-probed with an antibody for total STAT3 to normalize for protein loading.
-
Luciferase Reporter Assay for STAT3 Transcriptional Activity
Objective: To quantitatively measure the transcriptional activity of STAT3 in response to IL-6 stimulation.
Methodology:
-
Cell Seeding:
-
Transfection:
-
Stimulation:
-
After 24 hours, stimulate the cells with IL-6 at various concentrations or for different time periods.[20]
-
-
Cell Lysis:
-
Lyse the cells using a passive lysis buffer.[22]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of STAT3 activity by comparing the normalized luciferase activity of stimulated cells to that of unstimulated controls.[22]
-
Co-Immunoprecipitation (Co-IP) of the IL-6 Receptor Complex
Objective: To demonstrate the physical interaction between components of the IL-6 receptor complex (e.g., IL-6R and gp130).
Methodology:
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., containing 1% NP-40) to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose or magnetic beads to reduce non-specific binding.[23]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for one of the proteins in the complex (the "bait" protein, e.g., anti-IL-6R) overnight at 4°C.[16]
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.[16]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[24]
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.[24]
-
-
Analysis by Western Blot:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., anti-gp130).
-
ELISA for Soluble IL-6R (sIL-6R)
Objective: To quantify the concentration of sIL-6R in biological fluids such as serum, plasma, or cell culture supernatant.
Methodology (Sandwich ELISA):
-
Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for sIL-6R.[2]
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add standards of known sIL-6R concentrations and the unknown samples to the wells and incubate.[2]
-
-
Detection Antibody Incubation:
-
Wash the wells and add a biotinylated detection antibody that also binds to sIL-6R.[1]
-
-
Enzyme Conjugate Incubation:
-
Wash the wells and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).[1]
-
-
Substrate Addition:
-
Wash the wells and add a chromogenic substrate (e.g., TMB).[1]
-
-
Stop Reaction:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[1]
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[1]
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of sIL-6R in the samples.
-
This guide provides a foundational understanding of the IL-6 signaling pathway, offering the necessary technical details for researchers and professionals in the field. The provided diagrams, data, and protocols are intended to serve as a valuable resource for designing experiments and interpreting results in the context of IL-6 biology and its therapeutic implications.
References
- 1. Mouse sIL-6R(Soluble Interleukin 6 Receptor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Human IL-6 Receptor (Soluble) ELISA Kit (BMS214) - Invitrogen [thermofisher.com]
- 3. Traversing through the Mechanistic Event Analysis in IL-6 and IL-17 Signaling for a New Therapeutic Paradigm in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq analysis reveals gene expression changes induced by IL-6 trans-signaling activation in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into Interleukin 6 (IL-6) Cis- and Trans-signaling Pathways by Differentially Manipulating the Assembly of the IL-6 Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The JAK/STAT Pathway in Skeletal Muscle Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Affinity Protein Binder that Blocks the IL-6/STAT3 Signaling Pathway Effectively Suppresses Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the Influence of IL-6 and the Activation of the Jak/Stat3 Pathway in Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of JAK/STAT pathway in IL-6-induced activation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. benchchem.com [benchchem.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. med.emory.edu [med.emory.edu]
An In-depth Technical Guide to the Structure and Regulation of the Human Interleukin-6 Gene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the gene structure, regulatory mechanisms, and experimental analysis of human Interleukin-6 (IL-6), a pleiotropic cytokine with a pivotal role in inflammation, immunity, and oncogenesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and discovery.
IL-6 Gene Structure
The human IL-6 gene is located on the short arm of chromosome 7 at position 21 (7p21).[1] The gene spans approximately 6.1 kilobases (kb) and consists of five exons and four introns.[1] The mature messenger RNA (mRNA) transcript is approximately 1.1 kb in length and encodes a 212-amino acid precursor protein. Following cleavage of a 28-amino acid signal peptide, the mature IL-6 protein consists of 184 amino acids.
Table 1: Human IL-6 Gene Structure
| Feature | Size (base pairs) |
| Exon 1 | 375 |
| Intron 1 | 920 |
| Exon 2 | 103 |
| Intron 2 | 162 |
| Exon 3 | 191 |
| Intron 3 | 1058 |
| Exon 4 | 114 |
| Intron 4 | 707 |
| Exon 5 | 542 |
Data sourced from the Atlas of Genetics and Cytogenetics in Oncology and Haematology.[2]
Regulation of IL-6 Gene Expression
The expression of the IL-6 gene is tightly regulated at the transcriptional level, primarily controlled by a complex interplay of transcription factors and signaling pathways initiated by various stimuli, including inflammatory cytokines (e.g., IL-1, TNF-α), bacterial products (e.g., lipopolysaccharide [LPS]), and viral infections. The 5'-flanking region of the IL-6 gene contains a dense array of cis-regulatory elements that serve as binding sites for these transcription factors.
Key Transcription Factors and Their Binding Sites
Several key transcription factors are essential for the induction of IL-6 gene expression. These include Nuclear Factor-kappa B (NF-κB), CCAAT/Enhancer-Binding Protein beta (C/EBPβ, also known as NF-IL6), and Activator Protein-1 (AP-1). The synergistic and combinatorial binding of these factors to the IL-6 promoter dictates the magnitude and duration of IL-6 production.
Table 2: Key Transcription Factor Binding Sites in the Human IL-6 Promoter
| Transcription Factor | Binding Site Location (relative to TSS) | Consensus Sequence |
| NF-κB | -75 to -63 | GGGACTTTCC |
| C/EBPβ (NF-IL6) | -158 to -145 | ACATTGCACAATCT |
| AP-1 | -283 to -277 | TGAGCTCA |
| Sp1 | Multiple sites | GGGCGG |
| CREB | -180 region | TGACGTCA |
| STAT3 | -163 to -155 | TTCCTGGAA |
TSS: Transcription Start Site. Note: Positions are approximate and may vary slightly between different reports.
Major Signaling Pathways Regulating IL-6 Transcription
The activation of the aforementioned transcription factors is orchestrated by upstream signaling cascades. The most prominent pathways involved in IL-6 regulation are the NF-κB pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.
The NF-κB pathway is a central regulator of the inflammatory response and a potent inducer of IL-6. Pro-inflammatory stimuli such as IL-1β and TNF-α, or pathogen-associated molecular patterns (PAMPs) like LPS, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and bind to their cognate site on the IL-6 promoter, driving transcription.
The JAK/STAT pathway is crucial for the amplification of the IL-6 signal and for mediating its diverse biological effects. IL-6 itself can induce its own expression through a positive feedback loop involving STAT3. Upon binding of IL-6 to its receptor complex (IL-6R/gp130), associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for STAT3, which is then recruited, phosphorylated by JAKs, and subsequently dimerizes. The STAT3 dimer translocates to the nucleus to activate the transcription of target genes, including IL-6.
Experimental Protocols for Studying IL-6 Gene Regulation
Analyzing the intricate regulation of the IL-6 gene requires a variety of molecular biology techniques. The following sections detail the methodologies for three key experiments.
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of the IL-6 promoter in response to specific stimuli or the overexpression/knockdown of regulatory proteins.
Methodology:
-
Plasmid Construction: The 5'-flanking region of the human IL-6 gene is cloned upstream of a reporter gene, typically firefly luciferase, in an expression vector.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is cultured to an appropriate confluency. The cells are then co-transfected with the IL-6 promoter-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
Stimulation: After a recovery period (typically 24 hours), the transfected cells are treated with the desired stimulus (e.g., IL-1β, TNF-α, LPS) or vehicle control for a specified duration.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The fold induction of promoter activity is calculated by comparing the normalized luciferase activity of the stimulated cells to that of the control cells.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a specific protein, such as a transcription factor, is associated with a specific genomic region, like the IL-6 promoter, in vivo.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are degraded with proteinase K. The DNA is then purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the IL-6 promoter region to quantify the enrichment of the target sequence.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.
Methodology:
-
Probe Preparation: A short DNA probe (20-50 bp) corresponding to the putative transcription factor binding site in the IL-6 promoter is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).
-
Binding Reaction: The labeled probe is incubated with a nuclear extract containing the protein of interest or with a purified recombinant protein.
-
Electrophoresis: The binding reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled probes are detected by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes).
-
Interpretation: A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a protein-DNA complex. The specificity of the interaction can be confirmed by competition assays using unlabeled specific and non-specific competitor oligonucleotides.
Conclusion
The human IL-6 gene is a paradigm of tightly regulated gene expression, responding to a multitude of physiological and pathological signals. Its intricate network of cis-regulatory elements and the complex signaling pathways that converge on its promoter underscore its central role in the inflammatory response. A thorough understanding of the IL-6 gene's structure and regulation is paramount for the development of novel therapeutic strategies targeting IL-6-mediated diseases. The experimental protocols detailed herein provide a robust framework for researchers to further dissect the molecular mechanisms governing IL-6 expression and to screen for potential modulators of its activity.
References
role of IL-6 in acute phase response
An In-depth Technical Guide to the Role of Interleukin-6 in the Acute Phase Response
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-6 (IL-6) is a pleiotropic, pro-inflammatory cytokine that serves as the principal mediator of the acute phase response (APR), a rapid, systemic reaction to stimuli such as infection, tissue injury, and trauma.[1][2] Upon its release from immune cells like macrophages and stromal cells, IL-6 acts primarily on hepatocytes to orchestrate a dramatic shift in the liver's protein synthesis profile.[3][4] This guide provides a detailed examination of the molecular mechanisms underpinning IL-6's role in the APR, including the canonical signaling pathways, the transcriptional regulation of target genes, and the key proteins involved. It further outlines detailed experimental protocols for studying these processes and presents quantitative data on the induction of major acute phase proteins.
IL-6 Signaling Pathways in the Hepatocyte
IL-6 initiates intracellular signaling through a cell-surface receptor complex. This process can occur via two primary mechanisms: classic signaling and trans-signaling.
-
Classic Signaling: IL-6 first binds to the membrane-bound IL-6 receptor alpha (IL-6Rα or CD126), which is expressed on hepatocytes and certain leukocytes.[5][6][7] This IL-6/IL-6Rα complex then associates with two molecules of the ubiquitously expressed signal-transducing receptor subunit, glycoprotein 130 (gp130 or CD130), inducing its homodimerization and forming a functional hexameric complex.[8]
-
Trans-Signaling: A soluble form of the IL-6Rα (sIL-6R) can bind IL-6 in circulation. This complex can then activate cells that only express gp130 but not the membrane-bound IL-6Rα, thereby broadening the range of IL-6-responsive cells.[6][8]
Activation of the receptor complex triggers three major downstream signaling cascades within the hepatocyte.
The JAK/STAT3 Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is the canonical and most critical signaling cascade for the acute phase response.[9][10]
-
JAK Activation: The dimerization of gp130 brings the associated JAK family tyrosine kinases (primarily JAK1, JAK2, and TYK2) into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT3 Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of gp130.[4][11] These phosphorylated sites serve as docking stations for the STAT3 transcription factor, which is recruited via its SH2 domain.[9] Once docked, STAT3 is itself phosphorylated by the JAKs.[12][13]
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dissociates from the receptor, forms a homodimer, and translocates to the nucleus.[11][12]
-
Transcriptional Activation: In the nucleus, the STAT3 dimer binds to specific DNA consensus sequences (e.g., CTGGGA) within the promoter regions of target acute phase protein genes, initiating their transcription.[14][15] This factor is sometimes referred to as the acute-phase response factor (APRF).[14]
The MAPK and PI3K Pathways
In addition to the JAK/STAT3 axis, IL-6 also activates the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.[6][9]
-
MAPK Pathway: The recruitment of the tyrosine phosphatase SHP-2 to phosphorylated gp130 can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6][16] This pathway can contribute to the transcriptional activation of acute phase genes, often through transcription factors like C/EBPβ.[10]
-
PI3K/Akt Pathway: The PI3K-Akt pathway is also engaged following IL-6 receptor activation and is implicated in mediating aspects of the IL-6 signal, though its role in acute phase protein regulation is less defined than that of STAT3.[9][15]
These pathways are not entirely independent and exhibit significant crosstalk, allowing for fine-tuned regulation of the type and magnitude of the acute phase response.[17][18]
Mandatory Visualization: Signaling Pathways
Regulation of Acute Phase Proteins (APPs)
The hallmark of the IL-6-driven APR is the altered hepatic synthesis of a wide range of plasma proteins. These are broadly categorized as positive APPs, whose concentrations increase, and negative APPs, whose concentrations decrease. This reprioritization of hepatic synthesis is crucial for mounting an effective innate immune response.
Positive Acute Phase Proteins
IL-6 is the major regulator responsible for stimulating the full spectrum of positive APPs.[19] Other cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), can modulate or synergize with IL-6 but cannot induce key APPs like C-reactive protein on their own.[18][19]
| Acute Phase Protein | Function | IL-6-Mediated Regulation |
| C-Reactive Protein (CRP) | Opsonin, complement activation, marker of inflammation. | Strongly induced by IL-6.[15] IL-1β can synergistically enhance IL-6-induced expression.[20] Secretion is dose-dependent on IL-6 concentration in HepG2 cells.[6] |
| Serum Amyloid A (SAA) | Apolipoprotein, immune cell recruitment, lipid metabolism. | Strongly induced by IL-6.[21] Can be elevated up to 1000-fold in circulation.[22] Synergistic induction observed with IL-6 plus IL-1β or TNF-α.[2][23] |
| Fibrinogen | Blood clotting, wound healing, cell adhesion. | Upregulated by IL-6 to support coagulation and tissue repair.[21] IL-6 specific responsive elements are present in the fibrinogen gene promoter.[24] |
| Haptoglobin | Binds free hemoglobin, antioxidant. | Induced by IL-6. |
| α1-Antichymotrypsin | Serine protease inhibitor. | Induced by IL-6. |
| Hepcidin | Regulates iron homeostasis by decreasing iron availability. | Induced by IL-6, contributing to anemia of chronic disease. |
Negative Acute Phase Proteins
To conserve amino acid resources for the production of positive APPs, IL-6 simultaneously downregulates the synthesis of several constitutively produced liver proteins.
| Protein | Function | IL-6-Mediated Regulation |
| Albumin | Maintains oncotic pressure, transports molecules. | Synthesis is decreased by IL-6.[19] |
| Transferrin | Iron transport. | Synthesis is decreased by IL-6.[19][21] |
Experimental Protocols
Investigating the role of IL-6 in the acute phase response requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Protocol: Western Blot Analysis of STAT3 Phosphorylation in Hepatocytes
This protocol details the detection of IL-6-induced STAT3 phosphorylation in a human hepatoma cell line (e.g., HepG2).
1. Cell Culture and Stimulation: a. Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until 80-90% confluent. b. Serum-starve the cells for 12-18 hours in serum-free DMEM to reduce basal signaling. c. Stimulate cells with recombinant human IL-6 (e.g., 20-50 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes). The unstimulated control (0 min) is crucial.
2. Cell Lysis: a. Aspirate media and wash cells once with ice-cold PBS. b. Lyse cells directly on the plate by adding 200-300 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride). c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Electrotransfer: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load samples onto an 8-10% SDS-polyacrylamide gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system or X-ray film. c. To normalize for protein loading, strip the membrane and re-probe for total STAT3 or a housekeeping protein like β-actin. d. Quantify band intensity using densitometry software.
Protocol: ELISA for IL-6 in Cell Culture Supernatant
This protocol outlines the quantification of IL-6 secreted by cells using a sandwich ELISA kit.
1. Reagent Preparation: a. Prepare all reagents (Wash Buffer, standards, detection antibody) according to the manufacturer's instructions.[7] Bring all components to room temperature before use. b. Prepare a standard curve by performing serial dilutions of the provided IL-6 standard, typically ranging from ~500 pg/mL down to 0 pg/mL.
2. Assay Procedure: a. Add 100 µL of standards, controls, and samples (cell culture supernatant) to the appropriate wells of the pre-coated 96-well plate. Run all in duplicate. b. Cover the plate and incubate for 2 hours at room temperature.[12] c. Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting and tapping the plate on absorbent paper.[7] d. Add 100 µL of the biotinylated detection antibody solution to each well. e. Cover the plate and incubate for 1 hour at room temperature. f. Repeat the wash step. g. Add 100 µL of Streptavidin-HRP conjugate solution to each well. h. Cover the plate and incubate for 30 minutes at room temperature.[12] i. Repeat the wash step.
3. Signal Development and Measurement: a. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.[12] b. Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow. c. Read the absorbance at 450 nm within 30 minutes using a microplate reader. A second reading at 550 nm or 570 nm can be used to correct for optical imperfections.[12]
4. Calculation: a. Subtract the average zero standard optical density (OD) from all readings. b. Plot the OD values for the standards against their concentrations and generate a standard curve (typically a four-parameter logistic fit). c. Interpolate the IL-6 concentration of the unknown samples from the standard curve. Correct for any dilution factor used.
Mandatory Visualization: Experimental Workflow
Conclusion
Interleukin-6 is the central and indispensable driver of the hepatic acute phase response. Through the activation of the canonical JAK/STAT3 pathway, complemented by inputs from the MAPK and PI3K cascades, IL-6 precisely modulates the expression of a vast array of acute phase protein genes. This rapid reprogramming of liver function is a critical component of the innate immune system's strategy to restore homeostasis following injury or infection. A thorough understanding of these molecular pathways and the ability to quantify their components are essential for researchers and drug development professionals aiming to modulate inflammatory processes in a host of human diseases.
References
- 1. Fibrinogen and IL6 Gene Variants and IL-6 Levels in Relation to Plasma Fibrinogen Concentration and Cardiovascular Disease Risk in the Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the human acute phase serum amyloid A genes by tumour necrosis factor-alpha, interleukin-6 and glucocorticoids in hepatic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Stimulation of CRP secretion in HepG2 cells: cooperative effect of dexamethasone and interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. promega.com [promega.com]
- 9. A Dual Role of HGF-ERK Signaling in IL6/HGF-induced Hepatocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. abeomics.com [abeomics.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interaction between fibrinogen and IL-6 genetic variants and associations with cardiovascular disease risk in the Cardiovascular Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scientificarchives.com [scientificarchives.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. Hepatic acute phase proteins--regulation by IL-6- and IL-1-type cytokines involving STAT3 and its crosstalk with NF-κB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Production of serum amyloid A and C-reactive protein by HepG2 cells stimulated with combinations of cytokines or monocyte conditioned media: the effects of prednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. Regulation of serum amyloid A protein expression during the acute-phase response - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IL-6 plays a critical role in the synergistic induction of human serum amyloid A (SAA) gene when stimulated with proinflammatory cytokines as analyzed with an SAA isoform real-time quantitative RT-PCR assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fibrinogen and clot-related phenotypes determined by fibrinogen polymorphisms: Independent and IL-6-interactive associations | PLOS One [journals.plos.org]
The Physiological Roles of Interleukin-6 in Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Interleukin-6 (IL-6) is a pleiotropic cytokine renowned for its central role in inflammation and the acute phase response. However, its functions extend far beyond pathology, encompassing critical roles in the maintenance of physiological homeostasis.[1][2][3] This technical guide provides an in-depth exploration of the homeostatic functions of IL-6, with a particular focus on its roles in metabolism, the central nervous system, and hematopoiesis. It delineates the distinct mechanisms of classic and trans-signaling that underpin its diverse, and often contradictory, biological activities.[4] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and workflows to serve as a comprehensive resource for researchers and therapeutic developers.
Interleukin-6 Signaling Pathways
IL-6 exerts its biological effects through two primary signaling pathways: classic signaling and trans-signaling. The cellular response is dictated by the expression of the IL-6 receptor (IL-6R) and the ubiquitous signal-transducing protein, glycoprotein 130 (gp130).[5][6]
-
Classic Signaling: This pathway is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R).[7][8] The mIL-6R is expressed on a limited number of cell types, primarily hepatocytes, some leukocytes, and certain epithelial cells.[7][9] The formation of the IL-6/mIL-6R complex induces the homodimerization of gp130, which triggers intracellular signaling cascades, most notably the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[2][7] Classic signaling is predominantly associated with the regenerative and anti-inflammatory activities of IL-6.[2][4][8]
-
Trans-Signaling: This pathway allows IL-6 to stimulate cells that do not express mIL-6R.[5] It relies on a soluble form of the IL-6R (sIL-6R), which is generated through proteolytic cleavage of mIL-6R or by alternative splicing.[4][7] IL-6 binds to sIL-6R in the extracellular space, and this IL-6/sIL-6R complex can then bind to and activate gp130 on virtually all cells of the body.[4][8] Trans-signaling is largely considered to be the primary driver of the pro-inflammatory responses attributed to IL-6.[4][8]
These pathways activate several downstream cascades, including JAK/STAT (particularly STAT3), MAPK, and PI3K-Akt, to modulate gene expression and cellular responses.[8][10]
Physiological Roles of IL-6 in Homeostasis
Metabolic Homeostasis
IL-6 is a key regulator of energy metabolism, acting as a "metabolic hormone" that influences both glucose and lipid homeostasis.[11][12] It is produced by multiple tissues, including adipose tissue and skeletal muscle (as a myokine during exercise), and exerts effects on the liver, muscle, and fat cells.[6][12]
-
Glucose Homeostasis: IL-6 plays a complex role in regulating blood glucose. It has been shown to improve glucose tolerance and insulin sensitivity in certain contexts.[2] In the liver, IL-6 signaling can suppress inflammation and improve systemic insulin action. It also helps maintain proper insulin secretion by regulating glucagon-like peptide-1 (GLP-1) production.[2]
-
Lipid Metabolism: IL-6 stimulates lipolysis in adipose tissue and enhances fatty acid oxidation.[12][13] This mobilization of fatty acids provides an energy source for other tissues. The anti-obesity effects of IL-6 have been noted in several rodent models.[13]
| Parameter | Effect of IL-6 | Target Tissue(s) | Key Findings | Reference(s) |
| Glucose Uptake | Increased | Skeletal Muscle | IL-6 enhances insulin-stimulated glucose uptake. | [14] |
| Insulin Sensitivity | Improved | Liver, Adipose Tissue | Regulates hepatic control of insulin sensitivity. | [2] |
| Lipolysis | Increased | Adipose Tissue, Skeletal Muscle | Acute elevation enhances lipolysis and systemic fatty acid oxidation. | [13] |
| Fatty Acid Oxidation | Increased | Systemic | Promotes the utilization of mobilized free fatty acids. | [12] |
Central Nervous System (CNS) Homeostasis
Within the CNS, IL-6 functions as a neurotrophic factor, playing a crucial role in the development, maintenance, and regeneration of nervous tissue.[1][15] It is produced by neurons, astrocytes, and microglia.[16]
-
Neurogenesis and Gliogenesis: IL-6 is involved in adult neurogenesis, the process of creating new neurons and glial cells from neural stem cells.[15][17] It can promote both gliogenesis (astrogliogenesis and oligodendrogliogenesis) and, in some contexts, neurogenesis.[17]
-
Neuronal Survival and Regeneration: IL-6 acts as a neurotrophic factor, promoting the survival of neurons and supporting the regeneration of peripheral nerves.[1][15] This protective role is critical for maintaining the functional integrity of the nervous system.[9]
-
Synaptic Plasticity: IL-6 has been shown to modulate synaptic functions, including long-term potentiation (LTP), a key cellular mechanism underlying learning and memory.[15]
| Parameter | Effect of IL-6 | Target Cell(s) | Key Findings | Reference(s) |
| Neuronal Differentiation | Promotes | PC12 cells, Neural Stem Cells | Induces neuronal differentiation, behaving like a neurotrophin. | [15] |
| Oligodendrocyte Differentiation | Promotes | Oligodendrocyte Precursors | Crucial for the differentiation of oligodendrocytes. | [1] |
| Peripheral Nerve Regeneration | Supports | Neurons, Schwann Cells | Plays a vital role in the regenerative processes following nerve injury. | [1] |
| Sleep Regulation | Modulates | CNS | IL-6 deficient mice show altered sleep patterns (more REM sleep). | [1] |
Hematopoiesis
IL-6 is a critical regulator of hematopoiesis, the process of blood cell formation. It influences the survival, self-renewal, and differentiation of hematopoietic stem cells (HSCs) and progenitor cells.[13][18]
-
Stem Cell Regulation: IL-6 is required for the proper regulation of long-term repopulating stem cells and committed progenitors.[18] Studies in IL-6 deficient mice have revealed decreases in the absolute numbers and functionality of various hematopoietic stem and progenitor cell populations.[18]
-
Emergency Myelopoiesis: Under conditions of stress, such as infection, IL-6 plays a key role in "emergency myelopoiesis."[19] It promotes the rapid differentiation of myeloid progenitors to replenish mature myeloid cells (e.g., neutrophils and monocytes) needed to combat pathogens.[19][20] IL-6 produced by hematopoietic stem and progenitor cells themselves can act in an autocrine or paracrine manner to drive this process.[20]
| Parameter | Effect of IL-6 | Target Cell(s) | Key Findings | Reference(s) |
| HSC Emergence | Required | Hemogenic Endothelium | IL-6 signaling is required and sufficient for the generation of HSCs during development. | [21] |
| Progenitor Proliferation | Stimulates | Myeloid Progenitors | Induces myeloid cell differentiation under inflammatory conditions. | [19] |
| Lineage Commitment | Alters | Committed Progenitors | Deficiency alters the balance between proliferation and differentiation. | [18] |
| Granulopoiesis | Promotes | Granulocyte Precursors | IL-6 promotes emergency granulopoiesis by regulating key transcription factors. | [20] |
Key Experimental Methodologies
Quantification of Interleukin-6
Accurate quantification of IL-6 in biological samples (serum, plasma, cell culture supernatant) is fundamental. Enzyme-linked immunosorbent assay (ELISA) is a conventional and widely used method.
Protocol: Sandwich ELISA for IL-6 Quantification
-
Coating: A 96-well microplate is coated with a capture antibody specific for IL-6. The plate is incubated and then washed to remove any unbound antibody.
-
Blocking: A blocking buffer (e.g., BSA or non-fat milk) is added to block non-specific binding sites on the plate surface. The plate is washed again.
-
Sample Incubation: Standards with known IL-6 concentrations and unknown samples are added to the wells. If IL-6 is present, it will bind to the capture antibody. The plate is incubated and washed.
-
Detection Antibody: A biotinylated detection antibody, also specific for IL-6, is added. This antibody binds to a different epitope on the captured IL-6, forming a "sandwich." The plate is incubated and washed.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added, which binds to the biotin on the detection antibody. The plate is incubated and washed thoroughly.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement: A stop solution is added to terminate the reaction. The absorbance (optical density) is measured using a microplate reader at a specific wavelength. The concentration of IL-6 in the samples is determined by comparing their absorbance to the standard curve.
In Vivo Model: IL-6 Knockout (KO) Mice
The specific contribution of IL-6 to physiological processes in vivo is often evaluated using mice with a targeted disruption of the IL-6 gene (IL-6 KO mice).[18]
Protocol: Generation and Analysis of IL-6 KO Mice
-
Generation: IL-6 KO mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the Il6 gene with a selectable marker (e.g., a neomycin resistance gene). This construct is electroporated into ES cells.
-
Selection and Screening: ES cells that have successfully incorporated the targeting vector are selected and screened (e.g., by PCR or Southern blot).
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
Breeding: The resulting chimeric offspring are bred to establish a germline transmission of the mutated Il6 allele. Heterozygous mice are then intercrossed to produce homozygous IL-6 KO mice.[22]
-
Phenotypic Analysis: IL-6 KO mice and wild-type (WT) littermate controls are subjected to a battery of tests to assess the impact of IL-6 deficiency. This can include:
-
Baseline Characterization: Measurement of body weight, blood cell counts, and metabolic parameters (e.g., glucose tolerance tests).[23]
-
Challenge Models: Subjecting mice to inflammatory challenges (e.g., LPS injection), metabolic stress (e.g., high-fat diet), or models of disease (e.g., experimental autoimmune encephalomyelitis, EAE) to study the role of IL-6 in the response.[24][25]
-
Molecular Analysis: Tissues are harvested for analysis of gene expression (qPCR), protein levels (Western blot, ELISA), and histology to determine the cellular and molecular consequences of IL-6 ablation.[26]
-
Conclusion
Interleukin-6 is a quintessential example of a pleiotropic cytokine, with its physiological roles in homeostasis being as critical as its well-documented involvement in inflammation. Its functions in regulating metabolism, maintaining the central nervous system, and directing hematopoiesis are vital for health. The dichotomy between the regenerative classic signaling pathway and the pro-inflammatory trans-signaling pathway provides a framework for understanding its multifaceted nature. For drug development professionals, a nuanced appreciation of these homeostatic functions is paramount. Therapeutic strategies that globally block IL-6 activity may disrupt these essential physiological processes, highlighting the potential of more sophisticated approaches that selectively target the detrimental trans-signaling pathway while preserving the beneficial classic signaling pathway.[2] Continued research into the precise mechanisms of IL-6 action will be crucial for developing safer and more effective therapies.
References
- 1. The role of interleukin-6 signaling in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interleukin-6 and its receptor during homeostasis, inflammation, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting Interleukin-6 Classic- and Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. considerations.bmj.com [considerations.bmj.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The role of interleukin-6 in glucose homeostasis and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. IL-6 strikes a balance in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-6, a Major Cytokine in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Central nervous system administration of interleukin-6 produces splenic sympathoexcitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbs.com [ijbs.com]
- 18. Interleukin-6 is required in vivo for the regulation of stem cells and committed progenitors of the hematopoietic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of myelopoiesis by proinflammatory cytokines in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IL-6 Generated from Human Hematopoietic Stem and Progenitor Cells through TLR4 Signaling Promotes Emergency Granulopoiesis by Regulating Transcription Factor Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interleukin-6 signaling regulates hematopoietic stem cell emergence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. A new mouse model to study restoration of interleukin-6 (IL-6) expression in a Cre-dependent manner: microglial IL-6 regulation of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. IL-6 Inhibition as a Therapeutic Target in Aged Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interleukin-6 knockout reverses macrophage differentiation imbalance and alleviates cardiac dysfunction in aging mice - PMC [pmc.ncbi.nlm.nih.gov]
IL-6 expression in different cell types
An In-Depth Technical Guide to Interleukin-6 (IL-6) Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in a wide array of biological processes, including immune regulation, inflammation, hematopoiesis, and oncogenesis.[1][2][3] Its expression is tightly regulated and varies significantly across different cell types and under various physiological and pathological conditions. Produced by numerous cells such as T-cells, B-cells, monocytes, fibroblasts, and endothelial cells, IL-6's effects are integrated within a complex cytokine network.[4] Dysregulation of IL-6 signaling is implicated in numerous diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer, making it a critical target for therapeutic intervention.[5][6]
This technical guide provides a comprehensive overview of IL-6 expression in various cell types, the signaling pathways that govern its expression and function, and detailed protocols for its quantification.
IL-6 Expression in Different Cell Types
IL-6 is not expressed constitutively by most cells; its production is rapidly induced by stimuli such as infections, tissue injury, and other cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[2][4] Key cellular sources include immune cells and stromal cells within the tissue microenvironment.
Immune Cells
Immune cells are primary producers of IL-6, particularly during inflammatory responses.
-
Monocytes and Macrophages: These are major sources of IL-6, especially in response to bacterial products like lipopolysaccharide (LPS) and other inflammatory signals.[1][7]
-
T-Cells: T-cells can produce IL-6, which in turn mediates a wide variety of biological effects and contributes to T-cell growth and differentiation.[4][8]
-
Neutrophils: While primarily known for phagocytosis, neutrophils also express IL-6.[1]
-
Mast Cells: These tissue-resident immune cells are also known producers of IL-6.
-
Myeloid-Derived Suppressor Cells (MDSCs): In the context of inflammation and cancer, polymorphonuclear MDSCs (PMN-MDSCs) are a primary cell type that expresses IL-6.[9]
Stromal Cells
Stromal cells form the connective tissue framework of organs and are significant contributors to IL-6 levels, particularly in chronic inflammation and cancer.
-
Fibroblasts: Fibroblasts are a major source of IL-6, especially in tissues like the synovium in rheumatoid arthritis and the tumor microenvironment.[10][11][12] Dermal fibroblasts from patients with systemic sclerosis can constitutively produce up to 30-fold more IL-6 than normal fibroblasts.[12] Cancer-associated fibroblasts (CAFs) in breast tumors express high levels of IL-6, promoting tumorigenesis.[13]
-
Endothelial Cells: Vascular endothelial cells rapidly secrete IL-6 in response to inflammatory cytokines (IL-1α, TNF) and LPS.[2][8] This production is strategically important for generating a circulatory signal that mobilizes the acute-phase protein response during inflammation.[2]
Cancer Cells
IL-6 is highly expressed in almost all types of tumors and is a key factor in the tumor microenvironment.[14][15] It can be produced by the cancer cells themselves or by surrounding stromal and immune cells. Elevated IL-6 expression is often associated with tumor growth, metastasis, and resistance to chemotherapy.[13][15][16][17]
Quantitative Data on IL-6 Expression
Quantifying and comparing IL-6 expression across different studies is challenging due to variations in cell types, stimuli, incubation times, and measurement techniques. The following tables summarize representative data from the literature.
Table 1: IL-6 Protein Expression in Various Cell Types (In Vitro)
| Cell Type | Stimulus | IL-6 Concentration | Measurement Method | Source |
|---|---|---|---|---|
| Human Aortic Endothelial Cells (HAEC) | IL-4 (10 ng/ml) for 16h | ~150 pg/mL | ELISA | [18] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-6 (100 ng/ml) | Increased VEGF release (~2 fold) | ELISA | [19] |
| Human Fibroblasts (MRC5-CVI) | Lipopolysaccharide (LPS) | Secretion detected and correlated with ELISA | Surface Plasmon Resonance (SPR) | [20] |
| Synovial Fibroblasts | TNF-α (1 ng/mL) overnight | Wide donor-dependent range observed | ELISA |[10] |
Table 2: IL-6 mRNA Expression in Various Cell Types (In Vitro)
| Cell Type | Stimulus | Fold Change in mRNA | Measurement Method | Source |
|---|---|---|---|---|
| Human Aortic Endothelial Cells (HAEC) | IL-4 (10 ng/ml) for 4h | ~5-fold increase | Real-Time RT-PCR | [18] |
| Synovial Fibroblasts | TNF-α (1 ng/mL) overnight | Correlated strongly with protein expression | qRT-PCR | [10] |
| Human Cerebral Endothelial Cells (HCEC) | IL-6 (100 ng/ml) | ~2-fold increase | RT-PCR |[19] |
Signaling Pathways
Regulation of IL-6 Gene Expression
The expression of the IL-6 gene is primarily controlled at the transcriptional level by transcription factors such as Nuclear Factor-kappaB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .
-
NF-κB Pathway: The NF-κB pathway is a crucial regulator of inflammatory responses.[21] Pro-inflammatory stimuli like TNF-α and IL-1 activate the IKK complex, leading to the degradation of the IκB inhibitor. This allows NF-κB dimers (typically p50/p65) to translocate to the nucleus and bind to the promoter region of the IL-6 gene, initiating its transcription.[21][22][23][24]
-
STAT3 Positive Feedback Loop: In some cells, particularly tumor cells, over-activation of STAT3 can induce the production of IL-6, which in turn activates STAT3, creating a positive feedback loop that promotes tumorigenesis.[25]
Downstream Signaling Activated by IL-6
IL-6 exerts its effects by binding to a receptor complex consisting of the IL-6 receptor alpha subunit (IL-6Rα) and the ubiquitously expressed signal-transducing subunit gp130.[26] This occurs via two main pathways:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6Rα (mIL-6R), which is expressed on limited cell types like hepatocytes and some leukocytes.[27] This complex then recruits gp130, leading to the activation of intracellular signaling. Classic signaling is primarily associated with regenerative and anti-inflammatory activities.[1]
-
Trans-Signaling: IL-6 binds to a soluble form of IL-6Rα (sIL-6R). This IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R.[26] This dramatically broadens the range of cells responsive to IL-6 and is considered the primary pro-inflammatory signaling pathway.[1][8]
Upon formation of the hexameric signaling complex (2 molecules each of IL-6, IL-6R, and gp130), several downstream pathways are activated, most notably the JAK/STAT pathway .[26]
-
JAK Activation: Dimerization of gp130 brings associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other.[27]
-
STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for STAT proteins, primarily STAT3.[25][27][28]
-
STAT Dimerization and Translocation: Once docked, STATs are phosphorylated by the JAKs, causing them to detach, form dimers, and translocate to the nucleus.[26][28]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, regulating their transcription.[26][27] Target genes include those involved in cell survival (e.g., Bcl-xL), proliferation (e.g., c-myc, Cyclin D1), and inflammation (e.g., SOCS3, a negative regulator).[27][29]
Other pathways activated by IL-6 include the Ras-MAPK and PI3K-Akt pathways.[26][28]
Experimental Methodologies for Quantifying IL-6
Accurate quantification of IL-6 is essential for both research and clinical diagnostics. Measurements can target either the IL-6 protein or its corresponding mRNA.
Quantification of IL-6 Protein
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying IL-6 protein in samples like serum, plasma, and cell culture supernatants.[30][31]
Generalized ELISA Protocol:
-
Plate Coating: A 96-well microtiter plate is pre-coated with a capture antibody specific for human IL-6.
-
Sample/Standard Addition: Standards with known IL-6 concentrations and unknown samples are pipetted into the wells. Any IL-6 present binds to the immobilized antibody.[30] This incubation typically lasts for 2-2.5 hours at room temperature.[30][32]
-
Washing: The plate is washed multiple times (e.g., 4-5 times) with a wash buffer to remove any unbound substances.[30][32]
-
Detection Antibody: A biotinylated anti-human IL-6 detection antibody is added to each well, which binds to the captured IL-6, forming a "sandwich".[30][32] This is typically a 1-hour incubation.[32]
-
Washing: Another wash step removes the unbound detection antibody.
-
Enzyme Conjugate: An enzyme conjugate, commonly Horseradish Peroxidase (HRP)-conjugated Streptavidin, is added. The streptavidin binds to the biotin on the detection antibody.[32] This incubation usually lasts 45 minutes.[32]
-
Washing: A final wash step removes the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.[32] This step is performed in the dark for about 30 minutes.[32]
-
Stopping Reaction: A stop solution is added to each well, which terminates the reaction and changes the color (e.g., from blue to yellow).[30][32]
-
Measurement: The absorbance (optical density) of each well is measured immediately using a microplate reader at a specific wavelength (e.g., 450 nm).[30][32] The concentration of IL-6 in the samples is determined by interpolating from the standard curve generated from the known standards.[4]
References
- 1. Reactome | Interleukin-6 signaling [reactome.org]
- 2. Interleukin-6 gene expression in human endothelial cells: RNA start sites, multiple IL-6 proteins and inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ldn.de [ldn.de]
- 5. anygenes.com [anygenes.com]
- 6. Association between IL6 -174G/C and cancer: A meta-analysis of 105,482 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]
- 8. bosterbio.com [bosterbio.com]
- 9. Expression profiles and function of IL6 in polymorphonuclear myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic polymorphism directs IL-6 expression in fibroblasts but not selected other cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Control of IL-6 expression and response in fibroblasts from patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | IL-6: The Link Between Inflammation, Immunity and Breast Cancer [frontiersin.org]
- 14. The Development of an Isotope Dilution Mass Spectrometry Method for Interleukin-6 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Interleukin-6 as a Pan-Cancer Prognostic Inflammatory Biomarker: A Population-Based Study and Comprehensive Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative mechanisms of IL-4-induced IL-6 expression in vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interleukin-6 triggers human cerebral endothelial cells proliferation and migration: The role for KDR and MMP-9 [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types [mdpi.com]
- 22. The nuclear factor-kappaB-interleukin-6 signalling pathway mediating vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Involvement of NF-κB/IL-6 Pathway in the Processing of Colorectal Carcinogenesis in Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. origene.com [origene.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. IL-6 Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. researchgate.net [researchgate.net]
- 30. bmgrp.com [bmgrp.com]
- 31. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. content.abcam.com [content.abcam.com]
Basal Interleukin-6 Levels in Healthy Individuals: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Baseline IL-6 Physiology, Measurement, and Signaling
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1] Its multifaceted nature makes it a critical biomarker and therapeutic target in a wide array of diseases. Understanding the basal levels of IL-6 in healthy individuals is fundamental for distinguishing between physiological and pathological states, a cornerstone for research, diagnostics, and the development of novel therapeutics. This technical guide provides a comprehensive overview of basal IL-6 levels, the methodologies for its quantification, and the intricacies of its signaling pathways.
Basal IL-6 Concentrations in Healthy Adults
The circulating levels of Interleukin-6 in healthy individuals are typically low, though a definitive universal normal range is subject to variation based on several factors. A meta-analysis of 140 studies, encompassing 12,421 values from healthy adult donors, reported a pooled estimate of IL-6 at 5.186 pg/mL.[2][3] The reported values in the blood of healthy donors varied between 0 and 43.5 pg/ml.[2][3] Other sources suggest a general range of 1 to 5 picograms per milliliter (pg/mL) in adults.[4][5] It is crucial to note that reference ranges can vary between laboratories.[5]
| Population | Mean IL-6 Level (pg/mL) | 95% Confidence Interval (pg/mL) | Sample Type | Notes |
| Healthy Adults (Meta-analysis) | 5.186 | 4.631 - 5.740 | Blood | Pooled estimate from 57 studies with 3,166 values.[2][3] |
| Healthy Adults | < 5 | Not specified | Blood | General reference range.[4] |
| Healthy Adults | 1 - 5 | Not specified | Blood | Typical range.[5] |
| Healthy Men (by IL-6 G/C genotype) | GG: 2.74, GC: 2.64, CC: 1.63 | GG: 2.43-3.10, GC: 2.35-2.97, CC: 1.44-1.86 | Plasma | Adjusted for age, BMI, gender, and smoking.[6] |
| Healthy Children (0-5 years) | 1.6 - 9.2 | Not specified | Serum | Mean concentrations were low.[7] |
| Healthy Children (8-12 years) | 1.7 | Not specified | Unstimulated PBMC samples | Mean concentration in control patients.[7] |
Factors Influencing Basal IL-6 Levels
Several physiological and lifestyle factors can influence the basal concentration of IL-6. These variables are critical considerations in clinical and research settings to ensure accurate interpretation of IL-6 measurements.
| Factor | Effect on IL-6 Levels | Supporting Evidence |
| Age | Increase | A meta-analysis indicated that as age increased by one year, IL-6 values increased by 0.05 pg/ml.[2][3] Another study found that serum IL-6 levels in the oldest group (52–63 years) were significantly higher than in younger groups.[8] This age-related increase is a hallmark of "inflammaging".[9] |
| Gender | Potential Differences | One study noted slightly higher median IL-6 levels in males (4.82 pg/mL) compared to females (4.78 pg/mL).[10] However, another study found no significant difference between females and males among older adults.[9] |
| Body Mass Index (BMI) | Positive Correlation | Higher BMI values are generally associated with elevated IL-6 levels, indicating a link between obesity and inflammation.[10] Adipose tissue is a significant source of circulating IL-6.[11] |
| Diet | Modulatory Effects | High intake of carbohydrates, particularly galactose and sucrose, has been positively correlated with TNF-α levels, which can influence IL-6.[12] Conversely, a low carbohydrate diet has been shown to reduce TNF-α levels.[12] |
| Alcohol Consumption | Negative Correlation | One study found that more frequent alcohol consumption was associated with lower serum IL-6 levels.[12] |
| Physical Activity | Increase | More frequent participation in sports was associated with higher levels of IL-6 in one study of obese individuals.[12] |
| Stress | Increase | Stress is a known factor that can influence IL-6 levels.[4] |
| Genetics | Influence | Polymorphisms in the IL-6 gene can affect its transcription and subsequent plasma levels.[6] |
Interleukin-6 Signaling Pathways
Interleukin-6 exerts its diverse biological effects through a complex signaling network. The signaling is initiated by the binding of IL-6 to its receptor, which can be either membrane-bound (mIL-6R) or soluble (sIL-6R).[13] This ligand-receptor complex then associates with the signal-transducing subunit, glycoprotein 130 (gp130), which is ubiquitously expressed.[14][15] This leads to the activation of two primary downstream signaling cascades: the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway.[1][16]
There are two main modes of IL-6 signaling:
-
Classic Signaling: This occurs when IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R). This pathway is primarily associated with the anti-inflammatory and regenerative effects of IL-6.[14][15]
-
Trans-Signaling: This pathway is initiated when IL-6 binds to the soluble IL-6 receptor (sIL-6R). The IL-6/sIL-6R complex can then activate cells that do not express mIL-6R but do express gp130.[14][15] Trans-signaling is predominantly pro-inflammatory.[14][15]
Experimental Protocols for IL-6 Measurement
The accurate quantification of IL-6 is paramount for its utility as a biomarker. The most common method for measuring IL-6 concentrations in biological samples is the enzyme-linked immunosorbent assay (ELISA).[17] Other methods include chemiluminescent immunoassays (CLIAs) and various biosensor-based approaches.[17]
Sample Collection and Preparation
Proper sample handling is critical to avoid erroneous results.
-
Serum: Blood should be collected in a serum separator tube and allowed to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes to separate the serum.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g at 2-8°C for 15 minutes within 30 minutes of collection.
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for long-term storage.[18] It is important to avoid repeated freeze-thaw cycles.[19]
Standard ELISA Protocol for IL-6 Quantification
The following represents a generalized workflow for a sandwich ELISA, a common format for IL-6 detection.[19][20][21]
-
Coating: A 96-well microplate is pre-coated with a monoclonal antibody specific for human IL-6.[18]
-
Sample/Standard Incubation: Standards, samples, and controls are added to the wells and incubated, typically for 1-2 hours at room temperature.[18][19] During this time, any IL-6 present in the samples binds to the capture antibody.
-
Washing: The plate is washed multiple times to remove any unbound substances.[19]
-
Detection Antibody Incubation: A biotin-conjugated anti-human IL-6 antibody is added to each well and incubated for 1 hour at room temperature.[18][19] This antibody binds to a different epitope on the captured IL-6.
-
Washing: The plate is washed again to remove the unbound detection antibody.[19]
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.[18] The streptavidin binds to the biotin on the detection antibody.
-
Washing: A final wash step removes the unbound enzyme conjugate.[19]
-
Substrate Addition: A chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added to the wells.[21] The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader, typically at a wavelength of 450 nm. The concentration of IL-6 in the samples is determined by comparing their absorbance to a standard curve generated from samples with known IL-6 concentrations.
Conclusion
A thorough understanding of the basal levels of Interleukin-6 in healthy individuals, the factors that influence these levels, and the methodologies for its accurate measurement is indispensable for the scientific and drug development communities. This guide provides a foundational framework for researchers, enabling more precise interpretation of IL-6 data in the context of health and disease. As our knowledge of the intricate roles of IL-6 continues to expand, its significance as a biomarker and therapeutic target will undoubtedly grow, making rigorous and well-informed research in this area more critical than ever.
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Defining IL-6 levels in healthy individuals: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maxlab.co.in [maxlab.co.in]
- 5. What are normal IL-6 levels? | Drlogy [drlogy.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Influence of Age and Other Factors on Cytokine Expression Profiles in Healthy Children—A Systematic Review [frontiersin.org]
- 8. Effects of aging and menopause on serum interleukin-6 levels and peripheral blood mononuclear cell cytokine production in healthy nonobese women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajbm.net [ajbm.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Influence of dietary and lifestyle factors on levels of inflammatory markers (IL-6, IFN-γ and TNF-α) in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin 6: at the interface of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. bosterbio.com [bosterbio.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. researchgate.net [researchgate.net]
- 18. biovendor.com [biovendor.com]
- 19. bmgrp.com [bmgrp.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Notes and Protocols for Interleukin-6 Quantification using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and technical information for the quantitative measurement of human Interleukin-6 (IL-6) in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and oncogenesis.[1] Dysregulated IL-6 expression is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[2] Accurate quantification of IL-6 levels in biological fluids is crucial for understanding its pathophysiological role and for the development of targeted therapies. The sandwich ELISA is a highly sensitive and specific method for this purpose.[3]
This document provides a comprehensive protocol for IL-6 quantification, details on the underlying signaling pathway, and performance characteristics of commercially available ELISA kits.
Principle of the Sandwich ELISA
The sandwich ELISA is an immunometric assay that utilizes two antibodies that bind to different epitopes on the IL-6 antigen.[4] A capture antibody, specific for human IL-6, is pre-coated onto the wells of a microtiter plate.[5] When the sample is added, any IL-6 present is bound by this immobilized antibody. Following a washing step to remove unbound substances, a second, biotin-conjugated detection antibody that also recognizes human IL-6 is added, forming a "sandwich" complex.[6] Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody.[7] After another wash, a chromogenic substrate (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product.[7] The intensity of the color is directly proportional to the concentration of IL-6 in the sample.[5] The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.[4] A standard curve is generated using known concentrations of IL-6, from which the concentration of IL-6 in the unknown samples can be determined.[8]
Interleukin-6 Signaling Pathway
IL-6 exerts its biological effects through a cell-surface receptor complex consisting of an IL-6 specific receptor alpha-chain (IL-6R) and a signal-transducing component, glycoprotein 130 (gp130).[1][9] IL-6 signaling can occur through two main pathways: the classic signaling and the trans-signaling pathway.[2][10]
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mbIL-6R) on target cells. This complex then associates with two molecules of gp130, leading to the activation of intracellular signaling cascades, primarily the JAK/STAT and the Ras/MAPK pathways.[1][2] Classic signaling is generally associated with the anti-inflammatory and regenerative effects of IL-6.[10][11]
-
Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6R (sIL-6R). The IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mbIL-6R, thereby broadening the range of IL-6 responsive cells.[10][11] Trans-signaling is predominantly pro-inflammatory.[10]
Activation of these pathways leads to the transcription of target genes involved in inflammation, immune response, and cell proliferation.[1][9]
Figure 1. Simplified diagram of the IL-6 signaling pathways.
Quantitative Data Summary
The performance characteristics of commercially available IL-6 ELISA kits can vary. Below is a summary of typical quantitative data. It is essential to refer to the specific kit's manual for precise details.
| Parameter | Typical Value | Description |
| Detection Range | 7.8 - 500 pg/mL | The range of IL-6 concentrations that the assay can accurately quantify.[6][8] |
| Sensitivity | < 3.3 pg/mL | The lowest detectable concentration of IL-6 that can be distinguished from the blank.[6][8] |
| Intra-Assay CV | < 10% | The coefficient of variation within a single assay run.[5] |
| Inter-Assay CV | < 10% | The coefficient of variation between different assay runs.[5] |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Urine, Tissue Homogenates | Biological matrices in which IL-6 can be quantified.[6][8] |
| Sample Volume | 50 - 100 µL | The required volume of sample per well.[5][12] |
Experimental Protocol
The following is a generalized protocol for the quantification of IL-6 using a sandwich ELISA. Always refer to the specific instructions provided with the ELISA kit you are using.
Reagent Preparation
-
Wash Buffer: If provided as a concentrate (e.g., 20X), dilute it to 1X with deionized or distilled water.[12]
-
Standard: Reconstitute the lyophilized IL-6 standard with the provided assay buffer to create a stock solution.[12] Allow it to dissolve completely and mix gently.
-
Standard Curve: Perform serial dilutions of the standard stock solution with assay buffer to generate a standard curve. Typical concentrations may range from 500 pg/mL down to 7.8 pg/mL, with a zero standard (assay buffer only).[12]
-
Detection Antibody: If provided as a concentrate, dilute the biotinylated detection antibody to the working concentration with the appropriate diluent.
-
Streptavidin-HRP: If provided as a concentrate, dilute the Streptavidin-HRP to the working concentration with the appropriate diluent.
-
All Reagents: Bring all reagents to room temperature before use.[12]
Sample Preparation
-
Serum: Collect blood in a serum separator tube and allow it to clot for at least 30 minutes to 2 hours at room temperature.[8][12] Centrifuge at 1000 x g for 10-20 minutes.[8][12] Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.[12]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant.[8] Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[8] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.[8]
-
Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 10 minutes to remove debris.[7] Collect the supernatant and assay immediately or store at -20°C or below.[7]
-
Urine: Collect the first morning urine (mid-stream). Centrifuge to remove particulate matter and assay immediately or store at ≤ -20°C.[8]
-
Tissue Homogenates: The preparation will vary depending on the tissue type. Tissues should be rinsed in ice-cold PBS, weighed, and homogenized in a suitable lysis buffer.[13] Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[13]
Assay Procedure
Figure 2. General experimental workflow for the IL-6 sandwich ELISA.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.[8] It is recommended to run all standards and samples in duplicate or triplicate.[12]
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature or 37°C, depending on the kit instructions.[6][12]
-
Wash: Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer (at least 300 µL per well).[12][14] After the last wash, invert the plate and blot it firmly on absorbent paper to remove any residual buffer.[12]
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.[14]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature or 37°C.[6][14]
-
Wash: Repeat the wash step as described in step 3.[14]
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP solution to each well.[14]
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature or 37°C.[4][14]
-
Wash: Repeat the wash step, sometimes with an increased number of washes (e.g., 5 times).[15]
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well.[14] Incubate for 15-30 minutes at room temperature in the dark.[6][15] A blue color will develop.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well.[14][15] The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.[14] If available, a reference wavelength of 550 nm can be used to correct for optical imperfections in the plate.[14]
Data Analysis
-
Standard Curve: Average the duplicate or triplicate readings for each standard, control, and sample. Subtract the average zero standard OD.
-
Plotting: Plot the average OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate Concentrations: Use the standard curve to determine the concentration of IL-6 in the unknown samples.
-
Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing.[16] | Increase the number of washes or the soaking time between washes.[12] Ensure complete removal of wash buffer.[17] |
| Contaminated reagents or buffers.[16] | Use fresh, clean reagents and containers.[12] | |
| Conjugate concentration too high.[16] | Check and correct the dilution of the Streptavidin-HRP conjugate.[16] | |
| Weak or No Signal | Reagent omission or incorrect addition. | Carefully follow the protocol, ensuring all reagents are added in the correct order and volume. |
| Inactive reagents (improper storage).[17] | Ensure all kit components are stored at the recommended temperatures and are within their expiration date.[17] | |
| Insufficient incubation times or incorrect temperatures.[17] | Adhere strictly to the incubation times and temperatures specified in the protocol.[17] | |
| Poor Standard Curve | Pipetting errors.[17] | Ensure pipettes are accurately calibrated and use proper pipetting technique.[17] |
| Improper standard reconstitution or dilution.[17] | Reconstitute and dilute the standard precisely as instructed.[17] | |
| High Variation Among Replicates | Inadequate mixing of samples or reagents.[16] | Gently mix all samples and reagents before pipetting. |
| Cross-well contamination.[12] | Be careful during pipetting and washing steps to avoid splashing between wells. Use fresh pipette tips for each standard and sample.[17] | |
| Incomplete washing.[16] | Ensure uniform and thorough washing of all wells. |
References
- 1. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 3. Sensitive ELISA for interleukin-6. Detection of IL-6 in biological fluids: synovial fluids and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. abcam.com [abcam.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. bosterbio.com [bosterbio.com]
- 11. origene.com [origene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. denovobiolabs.com [denovobiolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bioworlde.com [bioworlde.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. blog.abclonal.com [blog.abclonal.com]
Application Notes and Protocols for Recombinant Human IL-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in a wide array of biological processes, including immune regulation, hematopoiesis, inflammation, and oncogenesis.[1][2] Recombinant human IL-6 (rhIL-6) is an indispensable tool in cell culture for studying these processes. This document provides detailed application notes and protocols for the effective use of rhIL-6 in various cell-based assays.
Properties and Handling of Recombinant Human IL-6
Recombinant human IL-6 is typically produced in E. coli or mammalian cells (like HEK293) and has a molecular weight of approximately 21 kDa.[3][4][5] It is crucial to handle the lyophilized and reconstituted protein correctly to ensure its bioactivity.
Reconstitution and Storage Protocol
-
Centrifugation : Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[6]
-
Reconstitution : Reconstitute the lyophilized rhIL-6 in a sterile solution. The choice of solvent can vary between suppliers, with common recommendations including sterile water, 100 mM acetic acid, or sterile PBS.[3][5][6] It is often advised to reconstitute to a concentration of 0.1-1.0 mg/mL.[6] For long-term storage and in working solutions, the addition of a carrier protein such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA) is recommended to prevent loss of potency and sticking to vial surfaces.[7][8]
-
Storage of Reconstituted Stock :
Key Signaling Pathways Activated by IL-6
IL-6 initiates intracellular signaling by binding to its receptor complex, which consists of the IL-6 receptor alpha subunit (IL-6Rα) and the signal-transducing subunit gp130.[10] This binding triggers the activation of several downstream pathways, most notably the JAK/STAT and MAPK pathways.
IL-6 Signaling Pathways
General Experimental Workflow
The following diagram outlines a general workflow for conducting cell-based assays with rhIL-6.
Application: Cell Proliferation Assays
rhIL-6 is a potent growth factor for several cell types, particularly hybridomas and certain hematopoietic cell lines.
Quantitative Data for Proliferation Assays
| Cell Line | Description | Typical rhIL-6 Concentration | Assay Duration | Expected Outcome |
| TF-1 | Human erythroleukemic cells | 0.1 - 100 ng/mL[4][11] | 6 days | Proliferation or impaired erythroid maturation depending on context[4][11] |
| B9 | IL-6 dependent murine hybridoma | ED50: <25 pg/mL[2] | Not specified | Dose-dependent proliferation[2] |
| THP-1 | Human monocytic leukemia cells | 10 - 100 ng/mL[12] | 72 hours | Significant increase in proliferation[12] |
| HL-60 | Human promyelocytic leukemia cells | 10 - 100 ng/mL[12] | 72 hours | Significant increase in proliferation[12] |
| Huh-7 | Human hepatoma cells | 25 ng/mL[13] | 48 - 72 hours | Increased cell viability and proliferation[13] |
| Hybridoma | Mouse hybridoma cell line | 2 ng/mL (10 U/mL)[14] | Not specified | Increased antibody productivity, suppressed growth[14] |
Experimental Protocol: TF-1 Cell Proliferation Assay
This protocol is adapted for the TF-1 human erythroleukemic cell line, which proliferates in response to IL-6.[4]
-
Cell Culture : Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human GM-CSF. Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding : Wash the cells twice with PBS to remove residual growth factors and resuspend in fresh culture medium without GM-CSF. Seed the cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
rhIL-6 Treatment : Prepare serial dilutions of rhIL-6 in culture medium. Add the diluted rhIL-6 to the appropriate wells to achieve final concentrations ranging from 0.1 to 100 ng/mL. Include a negative control (medium only).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment : Measure cell proliferation using a standard method such as MTT, XTT, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis : Calculate the ED50, which is the concentration of rhIL-6 that induces 50% of the maximum proliferative response.
Application: B-Cell Differentiation
rhIL-6 plays a crucial role in the terminal differentiation of activated B-cells into antibody-secreting plasma cells.[15] This effect is often synergistic with other cytokines like IL-2.[16]
Quantitative Data for B-Cell Differentiation
| B-Cell Source | Co-stimulants | rhIL-6 Concentration | Assay Duration | Expected Outcome |
| Human peripheral blood B-cells | Staphylococcus aureus (SA) + IL-2 | Not specified, but augments IL-2 effect | >48 hours | Augmentation of Ig-secreting cells and secretion of all Ig isotypes[16] |
| Human peripheral blood B-cells | Pokeweed mitogen (PWM) | Not specified | Not specified | Enhanced IgM, IgG, and IgA secretion[15] |
| Activated human B-cells | IL-2 and IL-4 | Not specified | Not specified | Synergistic augmentation of immunoglobulin secretion[15] |
Experimental Protocol: In Vitro Differentiation of Human B-Cells
This protocol outlines the differentiation of pre-activated human B-cells into antibody-secreting cells.
-
B-Cell Isolation : Isolate human B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
B-Cell Activation : Activate the purified B-cells for 48 hours with a combination of stimuli such as anti-IgM antibodies, CD40L, and IL-4 to induce initial activation and proliferation.
-
Differentiation Induction : After the initial activation, wash the cells and re-culture them in fresh RPMI-1640 medium supplemented with 10% FBS.
-
rhIL-6 Treatment : Add rhIL-6 to the culture medium at a concentration range of 1-100 pg/mL, in combination with IL-2.[17]
-
Incubation : Culture the cells for an additional 5-7 days to allow for terminal differentiation into plasma cells.
-
Analysis of Differentiation :
-
Flow Cytometry : Stain cells for plasma cell markers such as CD27, CD38, and CD138.
-
ELISpot Assay : Quantify the number of antibody-secreting cells.
-
ELISA : Measure the concentration of secreted immunoglobulins (IgM, IgG, IgA) in the culture supernatant.
-
Application: Induction of Acute Phase Response in Hepatocytes
rhIL-6 is a primary mediator of the acute phase response in the liver, inducing the synthesis and secretion of acute phase proteins.[18] Human hepatoma cell lines like HepG2 are commonly used as an in vitro model for this process.[19]
Quantitative Data for Acute Phase Response
| Cell Type | rhIL-6 Concentration | Co-stimulants | Incubation Time | Key Induced Proteins |
| Primary human hepatocytes | 100 - 300 U/mL | Dexamethasone (synergistic) | 20 hours | C-reactive protein (CRP), fibrinogen, α1-antitrypsin[18][20] |
| HepG2 cells | 2 nM | Dexamethasone (synergistic) | 72 hours | CRP, haptoglobin, fibrinogen[21][22] |
Experimental Protocol: Induction of Acute Phase Proteins in HepG2 Cells
-
Cell Culture : Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
Cell Seeding : Seed HepG2 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation : Once confluent, serum-starve the cells for 12-24 hours in serum-free medium to reduce basal signaling.
-
rhIL-6 Treatment : Treat the cells with rhIL-6 at a concentration of 10-100 ng/mL. For synergistic effects, co-treat with dexamethasone (e.g., 1 µM).[19]
-
Incubation : Incubate the cells for 24-72 hours.
-
Analysis of Acute Phase Protein Production :
-
ELISA : Collect the culture supernatant and measure the concentration of secreted acute phase proteins such as C-reactive protein (CRP), serum amyloid A, and fibrinogen.
-
RT-qPCR : Isolate total RNA from the cells and perform reverse transcription quantitative PCR to measure the mRNA expression levels of acute phase protein genes.
-
Western Blot : Prepare cell lysates and analyze the intracellular levels of acute phase proteins.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. genscript.com [genscript.com]
- 4. Human IL-6 Recombinant Protein (A42541) [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-techne.com [bio-techne.com]
- 8. R D Systems Recombinant Human IL-6 Protein 50 μg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 9. rndsystems.com [rndsystems.com]
- 10. origene.com [origene.com]
- 11. Interleukin-6 Directly Impairs the Erythroid Development of Human TF-1 Erythroleukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin-6 Induced Proliferation Is Attenuated by Transforming Growth Factor-β-Induced Signaling in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interleukin-6 is antiproliferative to a mouse hybridoma cell line and promotive for its antibody productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of human interleukin-6 in B-cell isotype regulation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. IL-2 dependence of the promotion of human B cell differentiation by IL-6 (BSF-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential effects of low and high concentrations of interleukin 6 on human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recombinant human interleukin-6 (IL-6/BSF-2/HSF) regulates the synthesis of acute phase proteins in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stimulation of CRP secretion in HepG2 cells: cooperative effect of dexamethasone and interleukin 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute-phase response of human hepatocytes: regulation of acute-phase protein synthesis by interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for IL-6 Knockout Mouse Models in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, hematopoiesis, and acute phase reactions.[1][2] Dysregulated IL-6 signaling is implicated in the pathogenesis of numerous conditions, including autoimmune diseases, chronic inflammation, and various cancers.[3] The IL-6 knockout (KO) mouse model, which has a targeted disruption of the Il6 gene, is an invaluable tool for dissecting the in vivo functions of this cytokine and for the preclinical evaluation of IL-6-targeted therapies.
IL-6 KO mice are viable, fertile, and develop normally.[4] However, they exhibit significant defects in immune and inflammatory responses.[4] For instance, they show impaired acute-phase responses and compromised defense against certain bacterial and viral infections.[4] These mice were created by inserting a neomycin resistance cassette into an exon of the Il6 gene, which prevents the production of functional IL-6 protein, a fact confirmed by the absence of detectable mRNA and protein activity following challenges like lipopolysaccharide (LPS) administration.[4][5] This model has been instrumental in confirming the essential role of IL-6 in the development of experimental autoimmune diseases, such as collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE), as IL-6 KO mice are resistant to the induction of these conditions.[6][7][8]
Key Applications:
-
Autoimmune & Inflammatory Diseases: Studying the pathogenesis of conditions like rheumatoid arthritis, lupus, and multiple sclerosis.[6][7][9]
-
Neuroscience: Investigating the role of IL-6 in neuroinflammation, aging-related cognitive decline, and behavioral changes.[9][10][11]
-
Metabolism: Examining the influence of IL-6 on obesity, insulin resistance, and related metabolic disorders.[12][13]
-
Oncology: Evaluating the contribution of IL-6 to tumor growth and the inflammatory tumor microenvironment.[3]
-
Aging: Understanding the role of chronic low-grade inflammation ("inflammaging") in age-related pathologies like cardiac dysfunction.[14][15][16]
IL-6 Signaling Pathways
IL-6 exerts its effects through a cell-surface receptor complex consisting of the ligand-binding IL-6 receptor (IL-6R) and the signal-transducing subunit glycoprotein 130 (gp130). Signaling occurs via three primary mechanisms:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6R (mbIL-6R), which is expressed on limited cell types like hepatocytes and some leukocytes. This complex then associates with the ubiquitously expressed gp130, initiating intracellular signaling, primarily through the JAK/STAT pathway. This pathway is often associated with anti-inflammatory and regenerative responses.[1][17]
-
Trans-Signaling: IL-6 binds to a soluble form of the IL-6R (sIL-6R). This IL-6/sIL-6R complex can then activate cells that only express gp130 but not mbIL-6R, thereby greatly expanding the range of IL-6 responsive cells. Trans-signaling is predominantly pro-inflammatory.[17][18]
-
Trans-Presentation: A cell expressing mbIL-6R can bind IL-6 and present it to a neighboring cell that expresses gp130, activating signaling in the receiving cell.[18]
Upon formation of the signaling complex, associated Janus kinases (JAKs) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[3] Activated STATs translocate to the nucleus to regulate the expression of target genes.
Phenotypic Characteristics of IL-6 KO Mice
IL-6 deficiency results in a range of measurable phenotypic changes compared to wild-type (WT) counterparts.
| Category | Phenotype in IL-6 KO Mice | References |
| Immune Response | Impaired response to bacterial (e.g., LPS) and viral challenges. Reduced production of acute-phase proteins. | [4] |
| Defective differentiation of Th17 lymphocytes. | [6] | |
| Reduced antibody response to type II collagen. | [7] | |
| Inflammation | Resistant to induction of experimental autoimmune models like collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE). | [6][8] |
| Neurobiology | Protected from LPS-induced working memory deficits. | [11][19] |
| Ameliorated memory deficits and reduced astrocytosis in a lupus model. | [9] | |
| Reduced age-related Purkinje cell degeneration in the cerebellum. | [10] | |
| Metabolism | Gain less weight on a high-fat diet (HFD) compared to WT mice. | [13] |
| Protected from HFD-induced trabecular bone loss and expansion of bone marrow adipose tissue. | [13] | |
| Aging | Alleviated age-related cardiac dysfunction and cardiomyocyte apoptosis. | [15] |
| Attenuated age-related accumulation of p53 protein in the myocardium. | [16] |
General Experimental Workflow for In Vivo Studies
A typical workflow for conducting an in vivo study using IL-6 KO mice involves several key stages, from initial planning and animal acquisition to final data analysis and interpretation.
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in C57BL/6 Background
The CIA model is a widely used animal model for rheumatoid arthritis. IL-6 KO mice are highly resistant to CIA, making this a powerful model to study the cytokine's role in autoimmune arthritis.[7][20] This protocol is adapted for the C57BL/6 strain, the background for many KO models.[21]
Materials:
-
IL-6 KO and wild-type (WT) C57BL/6 mice (8-12 weeks old, male).[22]
-
Chicken Type II Collagen (CII), immunization grade.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M Acetic Acid.
-
Syringes (1 mL) and needles (27G).
Procedure:
-
Preparation of Emulsion:
-
Dissolve chicken CII in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.
-
On the day of immunization, create a 1:1 emulsion by mixing the CII solution with CFA (for primary immunization) or IFA (for booster). Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed (a drop should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the CII/CFA emulsion (containing 100 µg of CII) intradermally at the base of the tail.[23]
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion (containing 100 µg of CII) intradermally at a site near the primary injection.[23]
-
-
Arthritis Assessment:
-
Beginning on Day 21, monitor mice 3 times per week for signs of arthritis.
-
Score each paw based on a clinical scale:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or swelling in one digit.
-
2 = Obvious erythema and swelling in more than one digit.
-
3 = Severe erythema and swelling of the entire paw.
-
4 = Maximum inflammation with ankylosis.
-
-
The maximum score per mouse is 16. The incidence of arthritis in C57BL/6 WT mice typically ranges from 50-80%.[21]
-
-
Endpoint Analysis (approx. Day 45-60):
-
Collect blood for anti-CII antibody analysis (ELISA).
-
Harvest paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).
-
Expected Outcome: WT mice will develop clinical and histological signs of arthritis, while IL-6 KO mice will be completely or largely protected.[7]
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
LPS challenge is a classic method to induce a robust, acute inflammatory response and to study immune-to-brain communication. IL-6 KO mice show an altered cytokine response and are protected from certain LPS-induced behavioral deficits.[11][19]
Materials:
-
IL-6 KO and WT mice.
-
E. coli Lipopolysaccharide (LPS).
-
Sterile, pyrogen-free saline.
-
Syringes and needles.
Procedure:
-
LPS Administration:
-
Weigh mice to determine the correct dosage.
-
Administer LPS via intraperitoneal (i.p.) injection. A common dose for inducing systemic inflammation and behavioral changes is 100 µ g/mouse or based on body weight (e.g., 10 µg/g).[19][24]
-
Inject a control group with an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
For Cytokine Analysis: Collect blood (via tail vein or terminal cardiac puncture) and tissues (e.g., brain, liver, spleen) at various time points post-injection (e.g., 2, 6, 24 hours) to measure cytokine levels (IL-1β, TNFα, etc.) by ELISA or qPCR.
-
For Behavioral Analysis: Perform behavioral tests (e.g., open field, matching-to-place water maze) at relevant time points (e.g., 4-8 hours post-LPS) to assess sickness behavior or cognitive function.[11]
-
-
Endpoint Analysis:
-
Process brain tissue for qPCR to measure inflammatory gene expression in specific regions like the hippocampus.[11][25]
-
Analyze serum for cytokine protein levels.
-
Expected Outcome: In WT mice, LPS will induce high levels of circulating and central pro-inflammatory cytokines (TNFα, IL-1β) and cause behavioral deficits. In IL-6 KO mice, the central (hippocampal) upregulation of IL-1β and TNFα mRNA is significantly attenuated, and the mice are protected from LPS-induced working memory impairment.[11]
-
Protocol 3: Immunophenotyping of Splenocytes by Flow Cytometry
This protocol provides a general framework for analyzing the composition of major immune cell subsets in the spleen, a key secondary lymphoid organ.
Materials:
-
Freshly isolated spleens from IL-6 KO and WT mice.
-
RPMI-1640 medium.
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS Buffer (PBS + 2% FBS + 2 mM EDTA).
-
70 µm cell strainer.
-
Fluorochrome-conjugated antibodies against mouse cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11b, Ly-6G, Ly-6C, F4/80, NK1.1).[26][27][28]
-
Flow cytometer.
Procedure:
-
Spleen Dissociation:
-
Aseptically harvest spleens into a petri dish containing cold RPMI.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
-
RBC Lysis:
-
Centrifuge the cell suspension (300 x g, 5 min, 4°C).
-
Resuspend the pellet in RBC Lysis Buffer and incubate for 3-5 minutes at room temperature.
-
Quench the lysis by adding an excess of FACS buffer and centrifuge again.
-
-
Cell Staining:
-
Resuspend the cell pellet in PBS and add a viability dye. Incubate for 15 minutes at room temperature in the dark.[26]
-
Wash cells with FACS buffer.
-
Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32) to prevent non-specific binding.
-
Add the prepared cocktail of fluorochrome-conjugated surface antibodies. Incubate for 15-20 minutes at 4°C in the dark.[27]
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single cells, then identifying major populations (e.g., T cells, B cells, myeloid cells) and specific subsets.
-
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative findings from studies utilizing IL-6 KO mice in specific disease models.
Table 1: Neuropsychiatric Lupus Model (MRL/lpr mice) [9]
| Parameter | IL-6 WT MRL/lpr | IL-6 KO MRL/lpr | P-value |
| Object Placement (Novelty Preference %) | 45.4 ± 2.3% | 60.2 ± 2.3% | < 0.0001 |
| Object Recognition (Novelty Preference %) | 48.9 ± 4.3% | 67.9 ± 3.6% | 0.002 |
| GFAP+ Cell Density (Entorhinal Cortex, cells/mm²) | 148 ± 25 | 89 ± 16 | 0.037 |
| Iba1+ Cell Density (Entorhinal Cortex, cells/mm²) | 53 ± 3 | 47 ± 4 | 0.11 (NS) |
Table 2: High-Fat Diet (HFD)-Induced Obesity and Bone Loss [13]
| Parameter (after 12 weeks HFD) | WT on HFD | IL-6 KO on HFD |
| Body Weight Increase from Baseline | + 41% | + 22% |
| Trabecular Bone Volume/Total Volume (BV/TV) | Significantly Decreased | No Significant Change |
| Bone Formation Marker (PINP) in Serum | Decreased | No Significant Change |
| Senescence Marker (p53, p21) Expression in Bone | Increased | No Significant Change |
Table 3: LPS-Induced Hippocampal Inflammation [11]
| Parameter (4h post-LPS) | WT + LPS | IL-6 KO + LPS |
| Hippocampal IL-1β mRNA Expression | Markedly Upregulated | Greatly Attenuated |
| Hippocampal TNFα mRNA Expression | Markedly Upregulated | Absent |
| Working Memory (Water Maze Performance) | Impaired | Not Impaired |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. 002650 - Il-6 KO Strain Details [jax.org]
- 5. 029264 - Il-6 KO Strain Details [jax.org]
- 6. A new mouse model to study restoration of interleukin-6 (IL-6) expression in a Cre-dependent manner: microglial IL-6 regulation of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin 6 knock-out mice are resistant to antigen-induced experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive knockout of interleukin-6 ameliorates memory deficits and entorhinal astrocytosis in the MRL/lpr mouse model of neuropsychiatric lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Interleukin 6 Knockout on Age-Related Degenerative Changes in the Cerebellar Cortex of Mice [mdpi.com]
- 11. Interleukin-6 facilitates lipopolysaccharide-induced disruption in working memory and expression of other proinflammatory cytokines in hippocampal neuronal cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interleukin-6 Knockout Inhibits Senescence of Bone Mesenchymal Stem Cells in High-Fat Diet-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Deletion of Interleukin-6 in a Mouse Model of Chronic Inflammation Demonstrates Opposing Roles in Aging: Benefit and Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-6 knockout reverses macrophage differentiation imbalance and alleviates cardiac dysfunction in aging mice | Aging [aging-us.com]
- 16. academic.oup.com [academic.oup.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Structural Understanding of Interleukin 6 Family Cytokine Signaling and Targeted Therapies: Focus on Interleukin 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interleukin-6 Facilitates Lipopolysaccharide-Induced Disruption in Working Memory and Expression of Other Proinflammatory Cytokines in Hippocampal Neuronal Cell Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interleukin 6 Is Required for the Development of Collagen-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for the induction of arthritis in C57BL/6 mice. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 22. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Lipopolysaccharide-induced interleukin-6 production is controlled by glycogen synthase kinase-3 and STAT3 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Impairment of Hepcidin Upregulation by Lipopolysaccharide in the Interleukin-6 Knockout Mouse Brain [frontiersin.org]
- 26. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Inhibition of IL-6 Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vitro techniques aimed at inhibiting Interleukin-6 (IL-6) signaling. The information is intended to guide researchers in selecting and implementing appropriate methods for studying IL-6 pathway modulation and for the development of novel therapeutic agents.
Introduction to IL-6 Signaling
Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulation of IL-6 signaling is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers.[2] The IL-6 signaling cascade is initiated by the binding of IL-6 to its specific receptor, IL-6 receptor α (IL-6Rα). This complex then associates with the signal-transducing subunit, glycoprotein 130 (gp130), leading to the formation of a hexameric signaling complex.[3] This complex activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3).[4] Phosphorylated STAT3 (pSTAT3) dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in inflammation and cell proliferation.[4]
Techniques for Inhibiting IL-6 Signaling
Several strategies can be employed to inhibit IL-6 signaling in vitro, primarily targeting the ligand, its receptor, or downstream signaling components.
Monoclonal Antibodies (mAbs)
Monoclonal antibodies offer high specificity and affinity for their targets. In the context of IL-6 signaling, mAbs can be designed to:
-
Neutralize IL-6: These antibodies bind directly to IL-6, preventing its interaction with IL-6Rα.
-
Block IL-6Rα: These antibodies bind to the IL-6 receptor, preventing IL-6 from binding and initiating the signaling cascade.[5]
Small Molecule Inhibitors
Small molecule inhibitors are cell-permeable compounds that can target intracellular components of the signaling pathway. Key targets for small molecule inhibitors of the IL-6 pathway include:
-
JAK Kinases: Inhibitors of JAKs (e.g., JAK1, JAK2) prevent the phosphorylation and activation of STAT3.
-
STAT3: Direct inhibitors of STAT3 can prevent its phosphorylation, dimerization, or DNA binding.[6]
Natural Compounds
A variety of natural compounds have been shown to inhibit IL-6 signaling through different mechanisms, such as reducing IL-6 production or modulating downstream pathways.[2][7]
Data Presentation: Quantitative Comparison of IL-6 Inhibitors
The following tables summarize the in vitro efficacy of various inhibitors on IL-6 signaling.
Table 1: Monoclonal Antibodies
| Antibody Target | Example | Cell Line | Assay | IC50/EC50 | Reference |
| IL-6Rα | Tocilizumab | U937 | STAT3 Phosphorylation | ~10 µg/mL | [5] |
| IL-6 | Siltuximab | N/A | N/A | N/A | N/A |
| IL-6 | mAb #3 | HEK-Blue™ IL-6 | IL-6 Inhibition | Low nM range | [8] |
| IL-6 | mAb #6 | HEK-Blue™ IL-6 | IL-6 Inhibition | Low nM range | [8] |
Table 2: Small Molecule Inhibitors
| Inhibitor | Target | Cell Line | Assay | IC50 (µM) | Reference |
| Z169667518 | IL-6 | N/A | STAT3 Reporter | 2.7 ± 0.5 | [9] |
| Compound 3e | IL-6/STAT3 Signaling | HepG2 | Luciferase Reporter | 3.51 µg/mL | [10] |
| Compound 3a | IL-6/STAT3 Signaling | HepG2 | Luciferase Reporter | 8.99 µg/mL | [10] |
| Madindolin A | IL-6 Signaling | HepG2 | Luciferase Reporter | 8.70 µg/mL | [10] |
| Bazedoxifene | IL-6/GP130/STAT3 | UW288 | Cell Viability | 5.65 ± 0.97 | [11] |
| Bazedoxifene | IL-6/GP130/STAT3 | DAOY | Cell Viability | 12.05 ± 0.20 | [11] |
| Molecule 6a | IL-6/STAT3 Signaling | MDA-MB-231, HeLa | STAT3 Phosphorylation | Low µM | [6] |
| LS-TG-2P | IL-6 Signaling | SUM159 | Cell-based | 6.9 | [12] |
| LS-TF-3P | IL-6 Signaling | SUM159 | Cell-based | 16 | [12] |
Table 3: Natural Compounds
| Compound | Source | Cell Line | Assay | % Inhibition (Concentration) | Reference |
| Tyrosol | Penicillium polonicum | RAW 264.7 | IL-6 Production (ELISA) | IC50: 2.67 µM | [7] |
| 3,5-di-tert-butyl-4-hydroxy-phenyl propionic acid | Penicillium polonicum | RAW 264.7 | IL-6 Production (ELISA) | >50% | [7] |
| 2,4-di-tert-butyl phenol | Penicillium polonicum | RAW 264.7 | IL-6 Production (ELISA) | >50% | [7] |
| Indole 3-carboxylic acid | Penicillium polonicum | RAW 264.7 | IL-6 Production (ELISA) | >50% | [7] |
| Equisetum debile extract | Equisetum debile | RAW 264.7 | IL-6 Secretion | Significant at 100 µg/mL | [13] |
| Tormentil Rhizome Extract | Potentilla erecta L. | THP-1 derived macrophages | IL-6 Secretion | Variable, donor-dependent | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Quantification
This protocol is for a sandwich ELISA to measure the concentration of IL-6 in cell culture supernatants.
Materials:
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)[15][16]
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer/diluent
-
Recombinant IL-6 standard
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with assay buffer for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.[17]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.[15]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.[18]
-
Stop Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[18]
-
Analysis: Calculate the IL-6 concentration in samples by interpolating from the standard curve.[19]
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol details the detection of phosphorylated STAT3 (pSTAT3) in cell lysates by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with inhibitors for the desired time.
-
Stimulate cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[20]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[20]
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.[20]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (GAPDH or β-actin) for normalization.[20]
Protocol 3: Cell Viability/Proliferation Assay (BrdU Assay)
This protocol describes a method to assess the effect of IL-6 signaling inhibitors on cell proliferation using a BrdU incorporation assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[11]
-
Treatment: Treat cells with serial dilutions of the inhibitor and/or IL-6 in serum-free medium for 24-48 hours.[11]
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.[11]
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Washing: Wash the wells to remove unbound antibody.
-
Substrate Reaction: Add the substrate solution and incubate until color development is sufficient.
-
Stop Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
Visualizations
IL-6 Signaling Pathway
Caption: Canonical IL-6 signaling pathway.
Mechanisms of IL-6 Signaling Inhibition
Caption: Points of intervention for IL-6 signaling inhibitors.
Experimental Workflow for Assessing IL-6 Inhibitors
Caption: General workflow for evaluating IL-6 inhibitors in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural products as IL-6 inhibitors for inflammatory diseases: Synthetic and SAR perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. Frontiers | Tocilizumab binds to canine IL-6 receptor and elicits in-vitro inhibitory biological response [frontiersin.org]
- 6. A novel small-molecule inhibitor of IL-6 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. biorxiv.org [biorxiv.org]
- 10. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Structure-Based Design of Small-Molecule Inhibitors of Human Interleukin-6 | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. bmgrp.com [bmgrp.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. ldn.de [ldn.de]
- 20. benchchem.com [benchchem.com]
- 21. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of IL-6
These application notes provide a detailed protocol for the detection of Interleukin-6 (IL-6) protein in cell lysates and culture supernatants using Western blotting. This guide is intended for researchers, scientists, and drug development professionals familiar with basic molecular biology techniques.
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating the immune system, inflammation, and hematopoiesis. Dysregulation of IL-6 expression is implicated in various diseases, including autoimmune disorders, chronic inflammation, and cancer. Western blotting is a widely used technique to detect and quantify IL-6 protein levels in biological samples, providing valuable insights into its expression and regulation. This protocol outlines the essential steps for successful IL-6 detection by Western blot, including sample preparation, electrophoresis, protein transfer, and immunodetection.
IL-6 Signaling Pathway
IL-6 initiates its biological activity by binding to the IL-6 receptor (IL-6R), which exists in both membrane-bound and soluble forms. The IL-6/IL-6R complex then associates with the signal-transducing subunit, glycoprotein 130 (gp130), leading to the activation of downstream signaling cascades, primarily the JAK/STAT and MAPK pathways.
Figure 1: Simplified IL-6 signaling pathway. IL-6 binds to its receptor (IL-6R or soluble sIL-6R), leading to the recruitment and activation of gp130 and subsequent downstream signaling through the JAK/STAT and MAPK pathways.
Experimental Protocols
A. Sample Preparation
Since IL-6 is a secreted protein, its detection in cell lysates can be challenging. The following protocols provide methods for preparing both cell lysates (with secretion inhibition) and concentrated cell culture supernatants.
1. Cell Lysate Preparation (with Brefeldin A treatment)
This method is recommended to enhance the detection of intracellular IL-6 by blocking its secretion.
-
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Brefeldin A (BFA) solution
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
Culture cells to the desired confluency. If applicable, treat cells with an inducing agent (e.g., LPS) to stimulate IL-6 production.
-
Add Brefeldin A to the culture medium at a final concentration of 1-5 µg/mL and incubate for 4-6 hours. This step inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, leading to intracellular accumulation of IL-6.[1]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube. This is the total protein extract.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot and store the lysates at -80°C for future use.
-
2. Concentrating Secreted IL-6 from Culture Supernatant
-
Materials:
-
Cell culture medium
-
Centrifugal filter units (with a molecular weight cut-off of ≤10 kDa)
-
-
Procedure:
-
Culture cells in serum-free or low-serum medium to reduce interference from serum proteins. If applicable, stimulate cells to produce IL-6.
-
Collect the cell culture medium and centrifuge at 300 x g for 5 minutes to remove cells and debris.
-
Transfer the supernatant to a centrifugal filter unit.
-
Centrifuge the unit according to the manufacturer's instructions to concentrate the proteins.
-
The concentrated sample can be collected from the filter unit.
-
Determine the protein concentration of the concentrated supernatant.
-
B. Western Blot Protocol
1. Gel Electrophoresis (SDS-PAGE)
-
Materials:
-
Protein samples (cell lysate or concentrated supernatant)
-
4x Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
Polyacrylamide gels (12-15% resolving gel is recommended for IL-6, which has a molecular weight of approximately 21-28 kDa).[1]
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
-
Procedure:
-
Thaw protein samples on ice.
-
Mix 15-30 µg of total protein with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
2. Protein Transfer
-
Materials:
-
Polyvinylidene difluoride (PVDF) membrane (0.22 or 0.45 µm pore size). A 0.22µm pore size is recommended for lower molecular weight proteins like IL-6.[1]
-
Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol)
-
Filter paper
-
-
Procedure:
-
Activate the PVDF membrane by incubating it in methanol for 30-60 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions (e.g., wet or semi-dry transfer).
-
Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for wet transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
-
3. Immunodetection
-
Materials:
-
Tris-buffered saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST). BSA is often recommended for phospho-antibodies.
-
Primary antibody against IL-6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Place the membrane in a clean container and block non-specific binding by incubating with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the primary IL-6 antibody diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:500 to 1:1000 is common.[2][3] Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5,000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system or X-ray film. The expected band for IL-6 is approximately 21-28 kDa, and glycosylated forms may appear at a higher molecular weight.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the IL-6 Western blot protocol. These values are starting points and may require optimization for specific experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| Sample Loading | ||
| Cell Lysate Protein | 15 - 30 µg per lane | May need optimization based on IL-6 expression levels. |
| Concentrated Supernatant | 10 - 20 µL | Protein concentration should be determined and equalized. |
| Antibody Dilutions | ||
| Primary IL-6 Antibody | 1:500 - 1:3000 | Refer to the antibody datasheet for specific recommendations.[2][3] |
| HRP-conjugated Secondary Antibody | 1:5,000 - 1:40,000 | Titrate for optimal signal-to-noise ratio. |
| Reagent Concentrations | ||
| Brefeldin A | 1 - 5 µg/mL | For inhibition of IL-6 secretion. |
| Blocking Buffer | 5% non-fat milk or 5% BSA in TBST | |
| SDS-PAGE | ||
| Acrylamide Concentration | 12 - 15% | For optimal resolution of 21-28 kDa proteins.[1] |
Experimental Workflow
Figure 2: Western blot workflow for IL-6 detection.
References
Application Notes and Protocols for Human IL-6 Gene Expression Analysis via qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating immune responses, inflammation, and hematopoiesis. Dysregulated IL-6 expression is implicated in a wide range of diseases, including autoimmune disorders, chronic inflammatory conditions, and cancer.[1] Accurate and reliable quantification of human IL-6 gene expression is therefore essential for both basic research and the development of novel therapeutics.
Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for measuring mRNA levels. This document provides detailed application notes and protocols for the analysis of human IL-6 gene expression using SYBR Green-based qPCR.
Validated qPCR Primers for Human IL-6
The selection of highly specific and efficient primers is the most critical factor for successful qPCR analysis. The following table summarizes validated primer sets for the human IL-6 gene (NCBI Gene ID: 3569, RefSeq Transcript: NM_000600). To prevent amplification of contaminating genomic DNA, it is recommended to use primers that span an exon-exon junction.[2]
| Primer Name | Forward Primer Sequence (5'-3') | Reverse Primer Sequence (5'-3') | Amplicon Size (bp) | Target Region/Exon Junction | Source/Vendor |
| IL-6 Set 1 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC | 81 | Exon 2-3 | Published Study |
| IL-6 Set 2 | TACCACTTCACAAGTCGGAGGC | CTGCAAGTGCATCATCGTTGTTC | Not Specified | Not Specified | OriGene Technologies[3] |
| IL-6 Set 3 | CAAAGCCAGAGTCCTTCAGAG | GTCCTTAGCCACTCCTTCTG | Not Specified | Not Specified | Published Study |
| QIAGEN RT² | Proprietary | Proprietary | 98 | Spans Exon-Exon Junction | QIAGEN[4] |
| Sino Biological | Proprietary | Proprietary | Not Specified | Spans Exon-Exon Junction | Sino Biological[2] |
Recommended Housekeeping Genes for Normalization
To ensure accurate relative quantification of IL-6 expression, it is crucial to normalize the data to one or more stably expressed housekeeping genes. The choice of housekeeping gene should be validated for the specific cell type and experimental conditions. Commonly used housekeeping genes include:
-
ACTB (Beta-actin)
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase)
-
HPRT1 (Hypoxanthine phosphoribosyltransferase 1)
-
B2M (Beta-2-microglobulin)
-
PPIA (Peptidylprolyl Isomerase A)
Studies have shown that for immune cells, a combination of ACTB and HPRT1 or GAPDH can provide robust normalization for IL-6 expression studies.[5]
Experimental Workflow
The overall workflow for analyzing IL-6 gene expression consists of several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for qPCR-based gene expression analysis.
Detailed Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol is a general guideline for RNA extraction from cultured cells using a silica-based column method. Always refer to the specific manufacturer's instructions for your chosen RNA extraction kit.
-
Cell Lysis:
-
Aspirate cell culture medium and wash cells with ice-cold PBS.
-
Add the appropriate volume of lysis buffer (containing a chaotropic salt and reducing agent) to the cell monolayer.
-
Homogenize the lysate by passing it several times through a pipette.
-
-
RNA Binding:
-
Add an equal volume of 70% ethanol to the lysate and mix well.
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge at ≥8,000 x g for 15-30 seconds. Discard the flow-through.
-
-
Washing:
-
Add the recommended volume of wash buffer 1 to the spin column and centrifuge for 15-30 seconds. Discard the flow-through.
-
Add the recommended volume of wash buffer 2 and centrifuge for 15-30 seconds. Discard the flow-through.
-
Centrifuge the empty column for 1-2 minutes to remove any residual ethanol.
-
-
RNA Elution:
-
Place the spin column in a new nuclease-free collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the silica membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at ≥8,000 x g for 1 minute to elute the RNA.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by gel electrophoresis if necessary.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from total RNA.
-
Reaction Setup:
-
On ice, prepare the reverse transcription master mix in a nuclease-free PCR tube. For a 20 µL reaction:
-
5X Reaction Buffer: 4 µL
-
10 mM dNTP Mix: 2 µL
-
Random Hexamers/Oligo(dT) primers: 1 µL
-
Reverse Transcriptase: 1 µL
-
RNase Inhibitor: 1 µL
-
Template RNA (100 ng - 1 µg): x µL
-
Nuclease-free water: to 20 µL
-
-
Gently mix the components and spin down briefly.
-
-
Incubation:
-
Place the PCR tube in a thermal cycler and run the following program:
-
Primer Annealing: 25°C for 5-10 minutes
-
Reverse Transcription: 42-50°C for 30-60 minutes
-
Enzyme Inactivation: 85°C for 5 minutes
-
-
The resulting cDNA can be stored at -20°C.
-
Protocol 3: SYBR Green qPCR for Human IL-6
This protocol outlines the steps for setting up and running a SYBR Green-based qPCR experiment.
-
qPCR Reaction Mix Preparation:
-
On ice, prepare a master mix for the number of reactions required (including no-template controls). For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.8 µL (final concentration 400 nM)
-
Reverse Primer (10 µM): 0.8 µL (final concentration 400 nM)
-
Nuclease-free water: 3.4 µL
-
-
Vortex the master mix gently and spin down.
-
-
Reaction Setup:
-
Aliquot 15 µL of the master mix into each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (typically 10-50 ng) to the respective wells.
-
For the no-template control (NTC), add 5 µL of nuclease-free water.
-
Seal the plate, mix gently, and centrifuge briefly.
-
-
qPCR Cycling and Data Acquisition:
-
Place the plate in a real-time PCR instrument and run the following cycling program:
-
Initial Denaturation: 95°C for 2-10 minutes (1 cycle)
-
Amplification (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire data at this step)
-
-
-
Melt Curve Analysis:
-
95°C for 15 seconds
-
60°C for 60 seconds
-
Increase temperature from 60°C to 95°C with a ramp rate of 0.3°C/second, acquiring fluorescence data continuously.
-
-
Data Presentation
The following table presents example data on the relative gene expression of IL-6 in human peripheral blood mononuclear cells (PBMCs) after stimulation with lipopolysaccharide (LPS). Data is presented as fold change relative to the untreated control, normalized to the housekeeping gene ACTB.
| Treatment | Time Point | IL-6 Fold Change (Mean ± SD) |
| Untreated Control | 4 hours | 1.0 ± 0.0 |
| LPS (100 ng/mL) | 4 hours | 50.3 ± 7.2 |
| Untreated Control | 24 hours | 1.0 ± 0.0 |
| LPS (100 ng/mL) | 24 hours | 15.8 ± 3.1 |
IL-6 Signaling Pathway
IL-6 exerts its biological effects primarily through the JAK-STAT signaling pathway. Upon binding to its receptor (IL-6R), IL-6 induces the dimerization of the signal-transducing subunit gp130. This activates associated Janus kinases (JAKs), which then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes, including those involved in inflammation and immune responses.[6][7][8]
Caption: The IL-6/JAK/STAT signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. sinobiological.com [sinobiological.com]
- 3. origene.com [origene.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Endogenous gene selection for relative quantification PCR and IL6 transcript levels in the PBMC’s of severe and non-severe dengue cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Interleukin-6 (IL-6) Inhibitors in Pre-clinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Interleukin-6 (IL-6) inhibitors in pre-clinical research. This document includes a summary of quantitative data from key studies, detailed experimental protocols for common disease models, and visualizations of the IL-6 signaling pathway and experimental workflows.
Introduction to IL-6 and its Inhibition
Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in regulating immune responses, inflammation, and hematopoiesis. Dysregulation of IL-6 signaling is implicated in the pathogenesis of various autoimmune diseases, chronic inflammatory conditions, and cancers. Consequently, inhibiting the IL-6 pathway has emerged as a promising therapeutic strategy. IL-6 signaling can occur through two main pathways: the classic cis-signaling pathway, initiated by IL-6 binding to the membrane-bound IL-6 receptor (mIL-6R), and the trans-signaling pathway, where IL-6 first binds to the soluble IL-6 receptor (sIL-6R). Both complexes then associate with the signal-transducing protein gp130, leading to the activation of downstream signaling cascades, primarily the JAK/STAT pathway.
IL-6 inhibitors are broadly categorized into two classes: monoclonal antibodies that target the IL-6 cytokine itself (e.g., Siltuximab, Sirukumab, Clazakizumab) and those that target the IL-6 receptor (IL-6R) (e.g., Tocilizumab, Sarilumab). Pre-clinical models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of these inhibitors before they advance to clinical trials.
Quantitative Data from Pre-clinical Studies
The following tables summarize key quantitative data from pre-clinical studies of various IL-6 inhibitors across different disease models.
Table 1: Efficacy of IL-6 Inhibitors in Pre-clinical Autoimmune Disease Models
| Inhibitor | Model | Animal Strain | Key Efficacy Endpoint(s) | Results | Reference |
| Tocilizumab (anti-IL-6R) | Collagen-Induced Arthritis (CIA) | DBA/1J Mice | Reduction in arthritis score | Significant reduction in clinical and histological scores of arthritis. | |
| Sirukumab (anti-IL-6) | Collagen-Induced Arthritis (CIA) | BALB/c Mice | Reduction in Serum Amyloid A (SAA) | Doses of 0.5 and 5 mg/kg significantly reduced SAA expression. | |
| Anti-IL-6 mAb | Collagen-Induced Arthritis (CIA) | DBA/1 LacJ Mice | Reduction in arthritis incidence and severity | Prophylactic treatment significantly reduced incidence and severity of arthritis. | |
| Anti-IL-6 Antibody | Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | Clinical score of EAE | Did not improve the clinical course of EAE in aged mice. |
Table 2: Efficacy of IL-6 Inhibitors in Pre-clinical Cancer Models
| Inhibitor | Model | Cancer Type | Key Efficacy Endpoint(s) | Results | Reference |
| Siltuximab (anti-IL-6) | Human Lung Cancer Xenograft (with CAFs) | Non-small cell lung cancer | Tumor growth inhibition | More potent effects on tumor inhibition in models with co-administered cancer-associated fibroblasts (CAFs). | |
| Tocilizumab (anti-IL-6R) | Human Oral Squamous Cell Carcinoma Xenograft | Oral Squamous Cell Carcinoma | Tumor growth, microvessel density | Significantly reduced in vivo tumor growth and microvessel density. | |
| Tocilizumab (anti-IL-6R) | Breast Cancer Murine Model | Breast Cancer | Tumor mass | Markedly lowered tumor mass when added to radiotherapy. |
Table 3: Pharmacokinetic Properties of Sirukumab in a First-in-Human Study (Data relevant to pre-clinical to clinical translation)
| Parameter | Value |
| Binding Affinity (to human IL-6) | 0.175 pM |
| Median Terminal Half-life | 18.5 to 29.6 days |
| Clearance (CL) | 0.364 L/day |
| Central Volume of Distribution (V1) | 3.28 L |
| Peripheral Volume of Distribution (V2) | 4.97 L |
Note: This data is from a first-in-human study but provides valuable context for the long half-life observed, which is a desirable characteristic often assessed in pre-clinical animal models.
Signaling Pathways and Experimental Visualizations
IL-6 Signaling Pathway
The following diagram illustrates the classic and trans-signaling pathways of IL-6.
Caption: IL-6 classic and trans-signaling pathways leading to gene transcription.
General Experimental Workflow for Evaluating IL-6 Inhibitors
This diagram outlines a typical workflow for the pre-clinical evaluation of an IL-6 inhibitor.
Caption: A general workflow for pre-clinical evaluation of IL-6 inhibitors.
Logical Application of IL-6 Inhibitors in Pre-clinical Models
This diagram illustrates the logical framework for applying IL-6 inhibitors in different pre-clinical disease contexts.
Caption: Logical application of IL-6 inhibitors in various disease models.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used for studying rheumatoid arthritis.
Materials:
-
Animals: DBA/1 (H-2q) mice, 7-8 weeks old.
-
Collagen: Bovine or chick type II collagen.
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
IL-6 Inhibitor: Test article at desired concentrations.
-
Vehicle Control: Appropriate for the test article.
-
Syringes and needles.
Protocol:
-
Preparation of Collagen Emulsion:
-
On day 0, prepare an emulsion of type II collagen and CFA. The final concentration of collagen should be 1-2 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 0.1 mL of the collagen/CFA emulsion subcutaneously at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and IFA.
-
Inject 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.
-
-
Treatment Administration:
-
Prophylactic: Begin treatment with the IL-6 inhibitor or vehicle control before the onset of clinical signs (e.g., from day 20).
-
Therapeutic: Begin treatment after the onset of clinical arthritis.
-
Administer the inhibitor according to the desired dosing schedule (e.g., intraperitoneally, subcutaneously).
-
-
Monitoring and Evaluation:
-
Monitor mice daily for signs of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
At the end of the study, collect paws for histopathological analysis to assess synovitis, pannus formation, and bone erosion.
-
Collect blood samples to measure serum biomarkers like Serum Amyloid A (SAA) or anti-collagen antibodies.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This is a common model for multiple sclerosis.
Materials:
-
Animals: C57BL/6 mice, 9-13 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin (PTX).
-
IL-6 Inhibitor: Test article at desired concentrations.
-
Vehicle Control.
-
Syringes and needles.
Protocol:
-
Preparation of MOG/CFA Emulsion:
-
Prepare an emulsion of MOG35-55 in CFA.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject the MOG/CFA emulsion subcutaneously at two sites on the flank.
-
Inject PTX intraperitoneally on day 0 and day 2.
-
-
Treatment Administration:
-
Prophylactic: Start treatment with the IL-6 inhibitor or vehicle control from the day of immunization.
-
Therapeutic: Begin treatment upon the appearance of the first clinical signs of EAE.
-
-
Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE, typically starting from day 7 post-immunization.
-
Score the clinical signs using a standard scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Record body weight daily.
-
At the end of the study, perfuse the animals and collect the brain and spinal cord for histopathological analysis to assess inflammation and demyelination.
-
Human Tumor Xenograft Model in Immunocompromised Mice
This model is used to evaluate the anti-cancer efficacy of therapeutic agents.
Materials:
-
Animals: Immunocompromised mice (e.g., athymic nude, SCID).
-
Human Tumor Cells: A cell line relevant to the cancer type being studied.
-
Cell Culture Medium and Reagents.
-
Matrigel (optional, to support tumor growth).
-
IL-6 Inhibitor: Test article at desired concentrations.
-
Vehicle Control.
-
Syringes and needles.
-
Calipers for tumor measurement.
Protocol:
-
Cell Preparation:
-
Culture human tumor cells under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel, at the desired concentration.
-
-
Tumor Cell Implantation:
-
Inject the tumor cell suspension subcutaneously into the flank of the immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Treatment Administration:
-
Administer the IL-6 inhibitor or vehicle control according to the planned dosing regimen.
-
-
Monitoring and Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be processed for histopathology, immunohistochemistry (e.g., for proliferation and apoptosis markers), or molecular analysis.
-
Conclusion
The pre-clinical models and protocols described in these application notes provide a robust framework for the evaluation of IL-6 inhibitors. The quantitative data presented highlights the potential of these agents in treating a range of diseases. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental processes. Researchers, scientists, and drug development professionals can utilize this information to design and execute rigorous pre-clinical studies to further investigate the therapeutic potential of IL-6 inhibition.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IL-6 ELISA Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal in Interleukin-6 (IL-6) Enzyme-Linked Immunosorbent Assays (ELISAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a very low or no signal in my IL-6 ELISA. What are the common causes?
A weak or absent signal in your IL-6 ELISA can stem from several factors throughout the experimental workflow.[1][2][3][4][5] A systematic review of each step is crucial for identifying the root cause.[5]
Troubleshooting Workflow for Low/No Signal
Below is a logical workflow to diagnose the potential source of the low signal.
Caption: A flowchart to systematically troubleshoot the causes of low signal in an IL-6 ELISA.
Q2: How can I determine if my reagents are the cause of the low signal?
Reagent-related issues are a primary cause of poor ELISA performance. This includes problems with antibodies, enzyme conjugates, substrates, and buffers.
Key areas to investigate:
-
Antibody Issues:
-
Incorrect Antibody Pair: Ensure the capture and detection antibodies recognize different epitopes on the IL-6 molecule.[2][3]
-
Low Antibody Concentration: The concentration of the capture or detection antibody may be too low.[2] Titration experiments are recommended to determine the optimal concentration.[2]
-
Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.[5]
-
-
Enzyme Conjugate Problems:
-
Expired or Inactive Conjugate: Horseradish peroxidase (HRP) or Alkaline Phosphatase (AP) conjugates can lose activity over time, especially if not stored correctly.[5]
-
Inhibition of Enzyme Activity: Certain substances, like sodium azide in buffers, can inhibit HRP activity.
-
-
Substrate Issues:
-
Degraded Substrate: TMB, the common substrate for HRP, is light-sensitive and should be colorless before use.[1] If it has a blue or gray tint, it has likely degraded.
-
Improper Preparation: Ensure the substrate was prepared correctly and is fresh.
-
-
Buffer Problems:
-
Incorrect Buffer pH: The pH of coating, washing, and blocking buffers is critical for optimal antibody binding and blocking efficiency.
-
Buffer Incompatibility: Some buffer components can interfere with the assay.
-
Experimental Protocol: Antibody Titration for Optimal Concentration
This protocol helps determine the optimal concentrations of capture and detection antibodies.
-
Coat the Plate: Coat the wells of an ELISA plate with serial dilutions of the capture antibody (e.g., 0.5, 1, 2, 4 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Block the Plate: Wash the plate and add blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Add Antigen: Add a known concentration of the IL-6 standard to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add serial dilutions of the biotinylated detection antibody (e.g., 0.1, 0.25, 0.5, 1 µg/mL) to the wells. Incubate for 1 hour at room temperature.
-
Add Enzyme Conjugate: Wash the plate and add the streptavidin-HRP conjugate at the manufacturer's recommended dilution. Incubate for 30 minutes at room temperature.
-
Develop and Read: Wash the plate, add TMB substrate, and stop the reaction with a stop solution. Read the absorbance at 450 nm.
-
Analyze: The optimal antibody concentrations will be those that provide the highest signal-to-noise ratio.
Q3: My reagents seem fine. Could my assay procedure be the problem?
Yes, deviations from the optimal assay procedure can significantly impact your signal.
Procedural factors to check:
-
Incubation Times and Temperatures: Inadequate incubation times can lead to incomplete binding.[2][6][7] Conversely, temperatures that are too high can denature antibodies. All reagents and plates should typically be brought to room temperature before starting the assay.[6][8]
-
Washing Steps: Insufficient washing can lead to high background, while overly aggressive washing can remove bound antibodies or antigen. Ensure complete aspiration of wash buffer between steps.
-
Incorrect Plate Type: Using tissue culture plates instead of ELISA plates can result in poor protein binding.[1][9]
Table 1: Recommended Incubation Times and Temperatures for IL-6 ELISA
| Step | Incubation Time | Incubation Temperature | Notes |
| Coating | Overnight (16-18 hours) | 4°C | Ensures optimal binding of the capture antibody. |
| Blocking | 1-2 hours | Room Temperature (20-25°C) | Prevents non-specific binding. |
| Sample/Standard | 2 hours | 37°C or Room Temperature | Check kit protocol. 37°C can increase sensitivity.[10] |
| Detection Antibody | 1 hour | 37°C or Room Temperature | |
| Enzyme Conjugate | 30 minutes - 1 hour | Room Temperature | Protect from light. |
| Substrate | 15-30 minutes | Room Temperature | Protect from light. |
Note: These are general guidelines. Always refer to the specific protocol provided with your ELISA kit.
Q4: What if the issue lies with my samples or the standard curve?
The quality and handling of your samples and standards are critical for accurate results.
Potential issues to consider:
-
Low IL-6 Concentration: The IL-6 concentration in your samples may be below the detection limit of the assay.[11] Consider concentrating your samples or using a more sensitive ELISA kit.[12]
-
Sample Handling and Storage: The stability of IL-6 can be affected by sample type (serum vs. plasma), storage temperature, and centrifugation timing.[13] Repeated freeze-thaw cycles should be avoided.[5]
-
Standard Curve Problems:
-
Degraded Standard: If the standard has degraded due to improper storage, it will result in a poor standard curve and inaccurate sample quantification.[2]
-
Pipetting Errors: Inaccurate pipetting during the preparation of the standard dilutions is a common source of error.[1]
-
Incorrect Dilutions: If your sample concentrations are very high, they may fall outside the linear range of the standard curve. A pilot experiment with several dilutions is recommended to determine the optimal dilution factor.[14]
-
Signaling Pathway Visualization
This diagram illustrates the basic principle of a sandwich ELISA, the most common format for IL-6 detection.
Caption: The sequential binding events in a typical IL-6 sandwich ELISA.
Q5: Could my plate reader be the source of the low signal?
While less common, issues with the plate reader can lead to inaccurate readings.
Things to verify:
-
Incorrect Wavelength Settings: Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[1] If wavelength correction is available, it should also be set correctly (e.g., 540 nm or 570 nm).[15]
-
Filter Issues: Check that the correct filters are in place for the specified wavelength.
By systematically working through these potential issues, you can effectively troubleshoot and resolve the problem of low signal in your IL-6 ELISA experiments.
References
- 1. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Development and optimization of cytokine ELISAs using commercial antibody pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomol.com [biomol.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Effects of blood sample handling procedures on measurable interleukin 6 in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
Technical Support Center: IL-6 Western Blot Troubleshooting
This guide provides solutions to common issues encountered during the Western blotting of Interleukin-6 (IL-6), a low-abundance secreted cytokine.
Frequently Asked Questions (FAQs)
Q1: Why is my background high in my IL-6 Western blot?
A high background in your IL-6 Western blot can obscure the detection of your target protein. This is often due to several factors, including insufficient blocking of the membrane, excessive antibody concentrations, or inadequate washing steps.[1] Since IL-6 is a low-abundance protein, optimizing these steps is critical to achieve a clear signal.
Q2: I am not detecting any IL-6 signal. What could be the reason?
The absence of an IL-6 signal is a common challenge, primarily because it is a secreted protein and its intracellular levels can be very low. To enhance detection, it is often necessary to stimulate the cells with an agent like Lipopolysaccharide (LPS) to induce IL-6 expression. Additionally, treating the cells with a protein transport inhibitor, such as Brefeldin A, can help to retain IL-6 within the cell, making it more readily detectable in the cell lysate.
Q3: Should I use non-fat milk or Bovine Serum Albumin (BSA) as a blocking agent for my IL-6 Western blot?
Both non-fat milk and BSA are commonly used blocking agents, typically at a concentration of 3-5% in Tris-buffered saline with Tween 20 (TBST). For general purposes and cost-effectiveness, 5% non-fat milk is a good starting point.[2] However, if you are using a phospho-specific antibody, BSA is the preferred blocking agent as milk contains phosphoproteins that can lead to non-specific binding and high background.[3] For low-abundance proteins like IL-6, starting with a lower concentration of the blocking agent and optimizing from there may be beneficial.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the concentration of the blocking agent (3-5% non-fat milk or BSA). |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series. | |
| Inadequate washing | Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with TBST. Ensure the volume of wash buffer is sufficient to completely cover the membrane. | |
| No/Weak IL-6 Signal | Low intracellular IL-6 levels | Stimulate cells with an appropriate inducer (e.g., LPS) to increase IL-6 expression. Treat cells with a protein secretion inhibitor (e.g., Brefeldin A) to promote intracellular accumulation of IL-6. |
| Suboptimal antibody dilution | Use a higher concentration of the primary antibody or a longer incubation time (e.g., overnight at 4°C). | |
| Inefficient protein transfer | Ensure complete transfer of proteins from the gel to the membrane. Use a PVDF membrane, which has a higher protein binding capacity, especially for low-abundance proteins. | |
| Non-specific Bands | Primary or secondary antibody cross-reactivity | Run a secondary antibody-only control (omit the primary antibody incubation) to check for non-specific binding of the secondary antibody. Consider using a more specific primary antibody or a pre-adsorbed secondary antibody. |
| Protein degradation | Prepare fresh cell lysates and always add protease inhibitors to your lysis buffer. Keep samples on ice to minimize degradation. |
Experimental Protocols
Protocol 1: Cell Lysis for Intracellular IL-6 Detection
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency.
-
To induce IL-6 expression, treat the cells with an appropriate stimulus. For example, for RAW 264.7 macrophage cells, stimulate with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4-6 hours.[5]
-
To inhibit the secretion of IL-6 and promote its intracellular accumulation, add Brefeldin A to the culture medium at a final concentration of 1 µg/mL for the last 4 hours of stimulation.[5][6]
-
-
Cell Lysis:
-
After stimulation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Protocol 2: Western Blot for IL-6 Detection
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein extract per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Primary Antibody Dilution | 1:500 - 1:3000 | The optimal dilution should be determined empirically for each antibody.[7] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system used. |
| Blocking Buffer | 5% Non-fat milk or 3-5% BSA in TBST | BSA is recommended for phospho-specific antibodies.[3] |
| Blocking Time | 1 hour at RT or overnight at 4°C | Longer blocking times can help reduce background. |
| Washing Buffer | TBS or PBS with 0.05-0.1% Tween 20 | |
| Washing Steps | 3-5 washes, 5-10 minutes each | Thorough washing is crucial for reducing background noise. |
| LPS Stimulation | 1 µg/mL for 4-6 hours | Optimal concentration and time may vary depending on the cell type. |
| Brefeldin A Treatment | 1 µg/mL for the last 4 hours of stimulation | Inhibits protein secretion to increase intracellular cytokine levels.[5][6] |
Visual Guides
Caption: Workflow for IL-6 Western Blotting.
References
- 1. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. IL-6 antibody (26404-1-AP) | Proteintech [ptglab.com]
- 6. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing IL-6 Stimulation in Primary Cell Cultures
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Interleukin-6 (IL-6) stimulation in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of IL-6 for stimulating primary cells?
The optimal concentration of IL-6 is highly dependent on the primary cell type, donor variability, and the specific biological endpoint being measured. A dose-response experiment is critical to determine the ideal concentration for your specific system.[1]
Data Summary: IL-6 Concentration & Stimulation Time
| Parameter | Typical Range | Key Considerations |
| IL-6 Concentration | 1 - 100 ng/mL | Start with a broad range (e.g., 0.1, 1, 10, 100 ng/mL) to identify the optimal dose.[1] Some sensitive primary cells may respond to concentrations in the pg/mL range. |
| Stimulation Time (Signal Transduction) | 5 - 60 minutes | For analyzing phosphorylation of signaling proteins like STAT3, peak activation is often rapid, occurring within minutes and peaking around 30 minutes.[2][3] |
| Stimulation Time (Gene Expression) | 1 - 24 hours | Time required for changes in gene transcription and translation varies by the target gene. |
| Stimulation Time (Cytokine Secretion) | 6 - 72 hours | Secreted proteins, like downstream cytokines, require sufficient time to accumulate in the culture supernatant. A 24-hour time point is a common starting point.[4][5] |
Q2: Why am I not observing a response to IL-6 stimulation?
Several factors can lead to a lack of response in primary cells:
-
Low or Absent IL-6 Receptor (IL-6Rα): Not all cells express the membrane-bound IL-6Rα, which is necessary for the classic signaling pathway.[6][7] While the signaling co-receptor gp130 is ubiquitously expressed, IL-6Rα expression is restricted to certain cell types like hepatocytes and some leukocytes.[7][8]
-
Reagent Quality: Ensure the recombinant IL-6 is properly stored, handled, and has confirmed bioactivity.
-
Cell Health and Viability: Primary cells are sensitive to culture conditions.[9] Poor viability, senescence, or stress during isolation can impair their ability to respond to stimuli.
-
Suboptimal Timing or Concentration: The response may be occurring at a time point or concentration you are not testing. Refer to the table above and perform thorough time-course and dose-response experiments.
-
Inhibitory Factors in Media: Components in the culture media, particularly in serum, could interfere with the stimulation.
Q3: Why is there high background signaling in my unstimulated control cells?
High background in control wells can confound results and may be caused by:
-
Endogenous Cytokine Production: Primary cells, especially immune cells like macrophages, can be activated during isolation or by culture conditions, leading to autocrine/paracrine signaling.[10]
-
Contamination: Bacterial or fungal contamination can trigger immune responses and cytokine production.
-
Plate Edge Effects: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to increased cell stress and activation.[10] It is good practice to fill outer wells with sterile PBS or media and not use them for critical experiments.
-
Serum Components: Serum contains various growth factors and cytokines that can activate signaling pathways.[11] Consider reducing serum concentration or switching to a serum-free medium after cell attachment.
Q4: How does serum in the culture media affect IL-6 stimulation?
Serum is a complex mixture that can have significant and sometimes contradictory effects on IL-6 signaling. The presence of serum has been shown to enhance IL-6 production in some primary cells (e.g., macrophages) while depressing the production of other cytokines like TNF-α.[11] Different types of media and the presence of serum can alter cellular responses to the same stimuli.[12] For signaling studies, it is often recommended to serum-starve the cells for several hours before IL-6 stimulation to reduce baseline pathway activation.
Q5: How can I confirm that the IL-6 signaling pathway is activated?
Activation of the IL-6 pathway can be confirmed by measuring key downstream events:
-
STAT3 Phosphorylation: The most common and rapid indicator of IL-6 signaling is the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[2][13] This can be detected by Western blotting or flow cytometry.
-
MAPK Pathway Activation: IL-6 also activates the Ras/MAPK pathway, leading to the phosphorylation of ERK1/2.[13][14]
-
Target Gene Expression: Measure the mRNA levels of known IL-6 target genes (e.g., SOCS3, c-Myc) using qPCR.
-
Downstream Cytokine Production: IL-6 can induce the secretion of other cytokines. Measuring these proteins in the culture supernatant via ELISA is a common functional readout.
Visualizing Key Processes
To better understand the experimental and biological processes involved in IL-6 stimulation, refer to the following diagrams.
Caption: IL-6 classical and trans-signaling pathways leading to STAT3 activation.
Caption: Workflow for optimizing and conducting IL-6 stimulation experiments.
Caption: Troubleshooting decision tree for low or no response to IL-6.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol is used to detect the phosphorylation of STAT3, a key indicator of IL-6 pathway activation.[2][14][15]
-
Materials:
-
Primary cells cultured in 6-well plates
-
Recombinant IL-6
-
Serum-free culture medium
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture & Stimulation: Seed primary cells and grow to 70-80% confluency. The day before the experiment, replace the medium with a low-serum or serum-free medium.
-
Stimulate cells with the predetermined optimal concentration of IL-6 for the desired time (e.g., 15-30 minutes). Include an unstimulated control.[15]
-
Cell Lysis: Immediately after stimulation, place the plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total STAT3 and a loading control.
-
Protocol 2: ELISA for Secreted Cytokines
This protocol measures the concentration of a specific cytokine (e.g., a downstream product of IL-6 stimulation) in the cell culture supernatant.[16][17][18]
-
Materials:
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, standard, and substrate)
-
96-well high-binding ELISA plate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Sample Collection: After stimulating cells for the desired time (e.g., 24 hours), collect the culture supernatant. Centrifuge to remove any cells or debris and store at -80°C if not used immediately.
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[16]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the cytokine standard. Add 100 µL of the standards and your experimental samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate 5 times. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate 5 times. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 7 times. Add 100 µL of TMB substrate to each well. Incubate until a color gradient develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
-
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Treatment: Culture and treat your primary cells with different concentrations of IL-6 in a 96-well plate for the desired duration. Include untreated control wells.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (without disturbing the crystals) and add 100 µL of solubilization solution to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Express results as a percentage of the untreated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. kosheeka.com [kosheeka.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. Effects of Cell Type and Culture Media on Interleukin-6 Secretion in Response to Environmental Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-6 Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. h-h-c.com [h-h-c.com]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
Technical Support Center: IL-6 Receptor Antibodies
Welcome to the technical support center for IL-6 receptor (IL-6R) antibodies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving IL-6R antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications for IL-6 receptor antibodies?
A1: IL-6 receptor antibodies are versatile tools used in a variety of immunoassays. The most common applications include Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, ELISA, and Immunoprecipitation (IP).[1] They are also used in neutralization assays to block IL-6 signaling.[1]
Q2: My Western blot shows multiple bands. What could be the cause?
A2: Multiple bands in a Western blot can arise from several factors. These may include the presence of different isoforms or splice variants of the IL-6 receptor.[1][2] Post-translational modifications, such as glycosylation, can also result in bands of different molecular weights.[2] Additionally, non-specific binding of the primary or secondary antibody can lead to extra bands.[2] To troubleshoot, you can try optimizing the antibody concentration, increasing the stringency of wash steps, or using a different blocking buffer.[2]
Q3: I am observing high background staining in my Immunohistochemistry (IHC) experiment. How can I reduce it?
A3: High background in IHC can obscure specific staining. Common causes include using too high a concentration of the primary antibody, insufficient blocking, or endogenous enzyme activity.[3] To reduce background, it is recommended to titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.[4] Ensuring adequate blocking of non-specific sites, for example with normal serum from the same species as the secondary antibody, is also crucial.[5] If using an enzyme-based detection system, quenching endogenous peroxidase activity is a necessary step.[5]
Q4: My ELISA results show a poor standard curve. What are the likely reasons?
A4: A poor standard curve in an ELISA is a common issue that can invalidate the results. Potential causes include pipetting errors, degraded standard solutions, improper incubation times or temperatures, and insufficient washing.[6] It is critical to ensure accurate pipetting, especially when preparing the standard dilutions.[6] The standard should be stored correctly and protected from degradation.[6] All reagents should be brought to room temperature before use, and the plate should be washed thoroughly between steps to remove unbound reagents.[6]
Q5: How can I be sure that my IL-6R antibody is specific?
A5: Antibody specificity is crucial for reliable experimental results. Validation can be achieved through several methods. For IHC, using a directly conjugated primary antibody can help reduce non-specific binding from a secondary antibody.[3] In Western blotting, the presence of a band at the correct molecular weight for IL-6R (approximately 50-55 kDa under reducing conditions) is a good indicator of specificity.[7] Additionally, performing experiments with positive and negative controls, such as cell lines known to express or not express IL-6R, can confirm specificity.[5] For therapeutic antibodies, binding assays can confirm specificity for the IL-6 receptor over other related cytokine receptors.[8]
Troubleshooting Guides
High Background in Immunoassays
High background can be a significant issue in assays like Western Blot, IHC, and ELISA. The following table summarizes common causes and solutions.
| Common Cause | Troubleshooting Steps |
| Antibody concentration too high | Perform a titration to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.[9] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk, normal serum).[5] |
| Inadequate washing | Increase the number of wash steps and the duration of each wash. Adding a detergent like Tween-20 to the wash buffer can also help.[6] |
| Cross-reactivity of secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[3] |
| Endogenous enzyme activity (for HRP/AP detection) | Include a quenching step (e.g., with hydrogen peroxide for HRP) before adding the primary antibody.[5] |
Weak or No Signal
Obtaining a weak or no signal can be frustrating. Here are some common reasons and how to address them.
| Common Cause | Troubleshooting Steps |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody. Consider an overnight incubation at 4°C for the primary antibody. |
| Inactive reagents | Ensure antibodies and other reagents have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles.[1][10] |
| Problem with the target protein | Confirm that your sample contains the IL-6 receptor. For cellular assays, ensure cells were properly fixed and permeabilized if detecting an intracellular epitope. |
| Incorrect experimental conditions | Verify that incubation times and temperatures are optimal for your specific antibody and application. Ensure all reagents were brought to room temperature before use.[6] |
| Antigen retrieval issues (for IHC) | If working with formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope. Optimize the antigen retrieval method (heat-induced or enzymatic).[3] |
Quantitative Data Summary
The following tables provide recommended starting concentrations for IL-6R antibodies in various applications. Note that optimal concentrations may vary depending on the specific antibody, sample type, and experimental conditions, and should be determined empirically.
Table 1: Recommended Antibody Concentrations for Western Blot (WB)
| Antibody Type | Recommended Concentration | Reference |
| Monoclonal Mouse IgG₁ | 1 µg/mL | [7] |
| Polyclonal Rabbit | 0.5-2 µg/mL | [10] |
Table 2: Recommended Antibody Concentrations for Immunohistochemistry (IHC)
| Antibody Type | Recommended Concentration | Reference |
| Polyclonal Rabbit | 5-20 µg/mL | [10] |
| Monoclonal (general) | 5-25 µg/mL | |
| Polyclonal (affinity purified) | 1.7-15 µg/mL |
Table 3: Recommended Antibody Concentrations for Flow Cytometry
| Antibody Type | Recommended Concentration | Reference |
| Monoclonal Mouse IgG₁ | 0.25 µg/10⁶ cells | [7] |
Table 4: Recommended Antibody Concentrations for ELISA (Capture Antibody)
| Antibody Type | Recommended Concentration | Reference |
| Monoclonal Mouse IgG₁ | 2-8 µg/mL | [7] |
Experimental Protocols
Standard Western Blot Protocol for IL-6 Receptor
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate using a standard protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary IL-6R antibody at the recommended dilution (see Table 1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. The expected molecular weight for IL-6R is approximately 50-55 kDa.[7]
Standard Immunohistochemistry (IHC) Protocol for IL-6 Receptor
-
Deparaffinization and Rehydration: For FFPE tissue sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) as recommended for the specific antibody.[3]
-
Quenching of Endogenous Peroxidase: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[5]
-
Blocking: Block non-specific binding by incubating with a blocking solution (e.g., normal serum) for 30-60 minutes.[5]
-
Primary Antibody Incubation: Incubate with the primary IL-6R antibody at the optimal dilution (see Table 2) overnight at 4°C.
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 30-60 minutes.
-
Detection: Apply an enzyme conjugate (e.g., streptavidin-HRP) followed by a chromogen substrate (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a coverslip.
Visualizations
Caption: IL-6 can signal through both membrane-bound (classic) and soluble (trans-signaling) receptors.
Caption: A logical workflow for troubleshooting multiple bands in a Western blot.
Caption: Common causes and solutions for high background staining in IHC.
References
- 1. IL-6 Receptor Monoclonal Antibody (B-R6) (AHR0061) [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. m.youtube.com [m.youtube.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. rndsystems.com [rndsystems.com]
- 8. A Novel Humanized Anti-Interleukin-6 Antibody HZ0408b With Anti-Rheumatoid Arthritis Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. cloud-clone.com [cloud-clone.com]
Technical Support Center: Measurement of Interleukin-6 (IL-6) in Complex Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when measuring Interleukin-6 (IL-6) in complex biological fluids.
Troubleshooting Guide
This guide provides solutions to common problems encountered during IL-6 measurement.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Background or Non-Specific Staining | Contaminated reagents (e.g., wash buffer, TMB substrate).[1] | - Use sterile, pyrogen-free collection tubes.[2] - Ensure TMB Substrate Solution is clear and colorless before use.[1] - Prepare fresh wash buffer and avoid sodium azide if using HRP-based detection.[1] |
| Insufficient washing.[1] | - Increase the number of wash steps.[1] - Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper.[3] - For final washes, consider soaking wells for 30-60 seconds.[1] | |
| Cross-well contamination.[1] | - Use fresh pipette tips for each reagent and sample.[3] - Be careful not to splash reagents between wells. - When reusing plate sealers, ensure no reagent has touched the sealer.[1] | |
| High concentration of target protein. | - Dilute samples to fall within the dynamic range of the assay.[4] | |
| Poor Standard Curve | Pipetting errors.[3] | - Ensure pipettes are properly calibrated. - Change tips between each standard dilution.[3] - Avoid introducing air bubbles into the wells.[3] |
| Degraded standard stock solution.[3] | - Store standards according to the manufacturer's instructions. - Reconstitute lyophilized standards immediately before use and avoid repeated freeze-thaw cycles.[2][5] | |
| Incorrect reagent temperature. | - Allow all reagents and samples to come to room temperature (20-27°C) before starting the assay.[3][6] | |
| Low or No Signal | Inactive reagents. | - Check the expiration dates of all kit components.[2] - Store reagents at the recommended temperatures.[2] |
| Insufficient incubation time or incorrect temperature.[4] | - Follow the incubation times and temperatures specified in the assay protocol.[4] | |
| Scratched or damaged plate wells. | - Handle plates with care and avoid scratching the inside of the wells with pipette tips.[3] | |
| High Inter-Assay or Intra-Assay Variability | Inconsistent pipetting technique. | - Use a consistent pipetting rhythm and ensure complete aspiration and dispensing of liquids. |
| Non-homogenous samples.[1] | - Thoroughly mix samples before pipetting.[1] - If samples contain particulate matter, centrifuge to remove it.[1] | |
| Insufficient plate agitation.[1] | - Use an ELISA plate shaker during incubation steps to ensure uniform mixing.[1] | |
| Inconsistent Results Between Sample Types (Serum vs. Plasma) | Different baseline levels. | - Be aware that baseline IL-6 levels can differ between serum and plasma, with plasma levels often being slightly higher.[7][8][9][10] |
| Continued cellular activity in unseparated samples. | - For serum, an increase in IL-6 can be observed over time, especially at room temperature, if not separated from blood cells promptly.[7][8][9] Unseparated EDTA plasma is generally more stable.[7][8][9] | |
| Inaccurate Results in Patient Samples | Interference from soluble IL-6 receptor (sIL-6R). | - High concentrations of sIL-6R can interfere with IL-6 measurement in some immunoassays.[11] Heat treatment of samples (56°C for 20 minutes) has been shown to obviate this interference in some cases.[11] |
| Interference from therapeutic antibodies. | - Anti-IL-6 (e.g., Siltuximab) or anti-IL-6R (e.g., Tocilizumab) therapies can interfere with immunoassays, leading to inaccurate measurements.[12] The degree of interference can vary between different assay kits.[12] | |
| Hemolysis in the sample. | - Hemolysis can affect the measurement of various biochemical parameters.[13][14] While the direct impact on IL-6 is not as pronounced as for analytes like LDH or AST, it is a potential source of error.[14][15] |
Frequently Asked Questions (FAQs)
Sample Handling and Storage
Q1: What is the best sample type for IL-6 measurement: serum or plasma?
Both serum and plasma are commonly used for IL-6 measurement. However, some studies indicate that IL-6 levels can be slightly higher in plasma than in serum.[7][8][9][10] Unseparated EDTA plasma samples tend to show greater stability over time compared to unseparated serum, where IL-6 levels can increase, particularly at room temperature.[7][8][9] If using serum, it is crucial to centrifuge the sample and separate the serum from the clot promptly.[16][17]
Q2: How should I collect and process blood samples to ensure accurate IL-6 measurement?
To minimize pre-analytical variability, a standardized collection and processing protocol is essential.[7][9]
-
Collection: Use pyrogen-free tubes.[2] For serum, use a plain red-top tube or a serum separator tube (SST).[6][17] For plasma, use EDTA or heparin-containing tubes.[6][16]
-
Processing: For serum, allow the blood to clot for about 30 minutes, then centrifuge within one hour of collection.[17] For plasma, centrifuge immediately after collection.[7][8]
-
Separation: Immediately after centrifugation, aliquot the serum or plasma into a clean plastic tube.[17]
Q3: What are the recommended storage conditions for IL-6 samples?
-
Short-term: If samples cannot be assayed immediately, they can be stored at 2-8°C for up to seven days.[6] However, for optimal stability, especially for unseparated serum, refrigeration is recommended as soon as possible.[8][16]
-
Long-term: For storage longer than a week, samples should be frozen at -20°C (for up to 30 days) or ideally at -70°C or -80°C for longer periods.[2][6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the analyte.[2][5][6] It is recommended to aliquot samples into smaller volumes before freezing.
Assay Performance and Interpretation
Q4: Why are my IL-6 concentrations different when measured with kits from different manufacturers?
Immunoassays for IL-6 from different vendors can yield different concentration results for the same samples.[12] This can be due to differences in antibody specificity, assay format (e.g., ELISA, Luminex, electrochemiluminescence), and calibration standards. A study comparing four different IL-6 immunoassays found variations in their dynamic range and ability to detect changes in IL-6 levels.[18][19]
Q5: What are typical IL-6 concentrations in healthy individuals?
In healthy individuals, circulating IL-6 concentrations are very low, typically in the range of 1-5 pg/mL.[20] Reference ranges can vary depending on the assay used and the population studied, with some sources citing an upper limit of the reference range for healthy individuals as less than 17.4 pg/mL.[17][21]
Q6: Can therapeutic drugs interfere with IL-6 measurement?
Yes. Therapeutic monoclonal antibodies that target IL-6 (like siltuximab) or its receptor (like tocilizumab) can interfere with immunoassay measurements.[12] This can lead to an underestimation of the actual IL-6 concentration. The degree of interference can vary between different assay kits, so it is crucial to be aware of this potential issue when analyzing samples from patients undergoing these therapies.[12]
Q7: What is the significance of the soluble IL-6 receptor (sIL-6R) in IL-6 measurement?
The soluble form of the IL-6 receptor (sIL-6R) is present in circulation at much higher concentrations than IL-6 itself.[20] This can pose a challenge for some immunoassays, as the formation of IL-6/sIL-6R complexes can mask the epitope recognized by the assay antibodies, leading to an underestimation of the total IL-6 concentration.[11]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for IL-6 Measurement
-
Materials:
-
Appropriate blood collection tubes (e.g., red-top tubes for serum, EDTA tubes for plasma).
-
Centrifuge.
-
Pipettes and sterile, pyrogen-free pipette tips.
-
Labeled cryovials for aliquoting.
-
-
Procedure for Serum:
-
Collect whole blood into a serum collection tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean cryovial. Avoid disturbing the buffy coat and red blood cells.
-
Store the serum at -80°C until analysis.
-
-
Procedure for Plasma:
-
Collect whole blood into an EDTA-containing tube.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge at 1000-2000 x g for 15 minutes at 4°C immediately after collection.
-
Carefully aspirate the plasma and transfer it to a clean cryovial.
-
Store the plasma at -80°C until analysis.
-
Protocol 2: General IL-6 Sandwich ELISA Protocol
This is a generalized protocol. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer by diluting the concentrated stock solution with deionized water.
-
Reconstitute or dilute standards, controls, and detection antibody as per the kit manual.
-
-
Assay Procedure:
-
Determine the number of wells required and secure the strips in the plate holder.
-
Add 100 µL of each standard, control, and sample to the appropriate wells in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at room temperature or 37°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate as specified.
-
Repeat the wash step as in step 4.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Cover the plate and incubate as specified.
-
Repeat the wash step as in step 4.
-
Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read the absorbance of each well on a microplate reader at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the IL-6 concentration in the samples.
-
Multiply the sample concentrations by the dilution factor if samples were diluted.
-
Visualizations
Caption: IL-6 signaling occurs via classic and trans-signaling pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ldn.de [ldn.de]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. abcam.com [abcam.com]
- 6. monobind.com [monobind.com]
- 7. Effects of blood sample handling procedures on measurable interleukin 6 in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handling Procedures Affect Interleukin 6 Levels in Samples - Immunology - mobile.Labmedica.com [mobile.labmedica.com]
- 9. researchgate.net [researchgate.net]
- 10. effects-of-blood-sample-handling-procedures-on-measurable-interleukin-6-in-plasma-and-serum - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochemia-medica.com [biochemia-medica.com]
- 14. biochemia-medica.com [biochemia-medica.com]
- 15. Plasma haemolysis index and interleukine-6 for the early prediction of cardiac surgery-associated acute kidney injury. A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tridhascholars.org [tridhascholars.org]
- 17. Interleukin-6 (IL-6) - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]
- 18. Critical Appraisal of Four IL-6 Immunoassays | PLOS One [journals.plos.org]
- 19. Critical Appraisal of Four IL-6 Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interleukin-6: obstacles to targeting a complex cytokine in critical illness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interleukin 6 (IL-6), Serum | MLabs [mlabs.umich.edu]
Technical Support Center: Preventing Degradation of Recombinant IL-6 Protein
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies to prevent the degradation and ensure the stability of recombinant Interleukin-6 (IL-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of recombinant IL-6 protein degradation?
Recombinant IL-6 degradation and loss of activity can stem from several factors:
-
Proteolytic Cleavage: Contamination with proteases, either from the expression system or introduced during handling, can cleave the protein into smaller, inactive fragments.
-
Aggregation: Misfolded or unfolded proteins can expose hydrophobic regions, leading them to clump together into inactive aggregates.[1] This can be triggered by improper pH, high temperatures, high protein concentration, or mechanical stress.[2]
-
Physical Instability: Repeated freeze-thaw cycles can damage the protein's tertiary structure, leading to aggregation and loss of function.[3][4] Storing in frost-free freezers, which have temperature fluctuations, can also be detrimental.[3][4]
-
Improper Storage: Storing the protein at incorrect temperatures or for extended periods beyond the recommended timeframe can lead to a gradual loss of activity.[5][6]
Q2: What are the recommended conditions for storing lyophilized and reconstituted IL-6?
Proper storage is critical for maintaining IL-6 stability. Lyophilized protein is generally more stable than its reconstituted form.
-
Lyophilized IL-6: Should be stored desiccated at -20°C for long-term stability (up to several years) or at 2-8°C for shorter periods as specified by the manufacturer.[5][7]
-
Reconstituted IL-6: Once reconstituted, the protein should be apportioned into single-use aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at ≤ -20°C.[3][6] For short-term use, some protocols allow storage at 2-8°C for up to one week or one month, depending on the formulation.[6][7]
Q3: How can I minimize degradation during reconstitution and handling?
The reconstitution step is a critical point where degradation can occur.
-
Centrifuge First: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[3][7]
-
Use Recommended Buffer: Reconstitute the protein in the buffer recommended by the supplier, which may include sterile water, 100 mM acetic acid, or phosphate-buffered saline (PBS).[3][5][7]
-
Avoid Mechanical Stress: Do not vortex the solution, as this can cause shearing and promote aggregation.[7] Mix gently by pipetting or inverting the tube.
-
Use Carrier Proteins: For long-term storage of the reconstituted protein or for working with dilute solutions, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is highly recommended to prevent adsorption to surfaces and enhance stability.[5][6]
Q4: What are the visible signs of IL-6 degradation or aggregation?
You can identify potential degradation through several observations:
-
Visual Inspection: Aggregation may be visible as turbidity, cloudiness, or particulate matter in the reconstituted solution.[2]
-
Gel Electrophoresis (SDS-PAGE): Proteolytic degradation can be identified by the appearance of bands at a lower molecular weight than the intact IL-6 (approx. 21 kDa). Aggregation might be seen as high-molecular-weight smears or protein that does not enter the resolving gel.
-
Loss of Bioactivity: A significant decrease in the protein's expected activity in a cell-based assay (e.g., proliferation of TF-1 or B9 cells) is a key functional indicator of degradation or aggregation.[5][6]
Troubleshooting Guides
Problem: My IL-6 shows low or no bioactivity in my cell-based assay.
-
Possible Cause 1: Protein Degradation. The protein may have been compromised by improper storage, handling, or repeated freeze-thaw cycles.[3]
-
Solution: Use a fresh, single-use aliquot that has been stored correctly at -20°C or below. Verify that a carrier protein (e.g., 0.1% BSA) was included in your assay buffer, especially for low concentrations.[6] Run an SDS-PAGE to check for protein integrity.
-
-
Possible Cause 2: Incorrect Reconstitution. The lyophilized protein was reconstituted in an inappropriate buffer or at the wrong concentration.
-
Possible Cause 3: Inactive Protein Lot. While rare, the protein lot itself may have issues.
-
Solution: Test a new vial from a different lot if possible. Contact the supplier's technical support with your lot number and experimental details.
-
Problem: I see precipitates or cloudiness in my reconstituted IL-6 solution.
-
Possible Cause 1: Protein Aggregation. This can be caused by high concentration, inappropriate buffer pH or ionic strength, or temperature stress.[2] Murine IL-6 has been shown to be conformationally stable over a wide pH range (2.0-10.0), but this can vary.[8]
-
Solution: Briefly centrifuge the vial at a low speed to pellet the aggregates. Use the supernatant, but be aware that this will reduce the effective protein concentration. For future reconstitutions, consider using a different buffer or adding stabilizing excipients as recommended by the manufacturer.
-
-
Possible Cause 2: Buffer Incompatibility. Components in your buffer may be causing the protein to precipitate.
-
Solution: Ensure your reconstitution and dilution buffers are compatible and sterile-filtered.
-
Problem: My SDS-PAGE analysis shows multiple bands below the expected molecular weight.
-
Possible Cause: Proteolytic Degradation. The sample is likely contaminated with proteases that have cleaved the IL-6 protein.
-
Solution: If you are purifying the protein yourself, ensure that a protease inhibitor cocktail is added to the lysis buffer.[9] For commercially sourced protein, this indicates a significant stability issue. Handle all protein solutions with sterile technique to prevent microbial contamination, which can be a source of proteases. Use a fresh vial and handle it aseptically.
-
Key Data Summaries
Table 1: Recommended Storage Conditions for Recombinant IL-6
| Form | Carrier Protein | Temperature | Duration | Citations |
| Lyophilized | N/A | -20°C to -70°C | ≥12 months | |
| N/A | 2-8°C | See manufacturer data | [3] | |
| Reconstituted | With Carrier (BSA/HSA) | -20°C to -70°C | 3 months | [6] |
| Without Carrier | -20°C to -70°C | 3 months (aliquotted) | [6] | |
| Reconstituted | With or Without Carrier | 2-8°C | 1 week to 1 month | [6][7] |
Table 2: Common Reconstitution Buffers and Additives for IL-6 Stability
| Component | Purpose | Typical Concentration | Citations |
| Sterile H₂O or PBS | Primary Solvent | N/A | [5][7] |
| 100 mM Acetic Acid | Primary Solvent (for some formulations) | 100 mM | [3][4] |
| BSA or HSA | Carrier Protein (prevents surface adsorption, stabilizes) | 0.1% | [5][6] |
| Glycerol | Cryoprotectant (reduces freeze-thaw damage) | 5-50% | [10] |
| Protease Inhibitors | Prevents proteolytic cleavage (used during purification) | Varies (Cocktail) | [9][11] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized IL-6
-
Preparation: Gather the lyophilized IL-6 vial, the recommended reconstitution buffer (e.g., sterile PBS with 0.1% BSA), and sterile, low-protein-binding microcentrifuge tubes.
-
Centrifugation: Briefly centrifuge the unopened vial of lyophilized IL-6 at low speed (e.g., 1,000 x g for 30 seconds) to collect all the powder at the bottom.[7]
-
Reconstitution: Aseptically add the specified volume of reconstitution buffer to the vial to achieve the desired stock concentration (typically 0.1-1.0 mg/mL).[3][5]
-
Mixing: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein completely. Do not vortex. [7] Allow the vial to sit at room temperature for a few minutes to ensure full dissolution.
-
Aliquoting: Immediately apportion the reconstituted solution into single-use, working aliquots in sterile, low-protein-binding tubes. The volume per aliquot should be appropriate for a single experiment.
-
Storage: Store the aliquots at -20°C or -80°C in a manual-defrost freezer.[6] Record the date and concentration on each tube.
Protocol 2: Quality Control of IL-6 Integrity by SDS-PAGE
-
Sample Preparation: Prepare a sample of your reconstituted IL-6 by diluting it in reducing sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Aim to load approximately 1 µg of protein per lane.
-
Gel Electrophoresis: Load the sample onto a 15% polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Running the Gel: Run the gel according to standard procedures until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Analysis: Visualize the gel. A pure, intact IL-6 sample should show a single, sharp band at approximately 21 kDa. The presence of significant bands at lower molecular weights suggests degradation.
Protocol 3: Assessment of IL-6 Bioactivity (TF-1 Cell Proliferation Assay)
-
Cell Culture: Culture an IL-6-dependent cell line, such as human TF-1 cells, according to standard protocols.
-
Cell Preparation: Wash the cells multiple times with cytokine-free medium to remove any residual growth factors and resuspend them at a known density (e.g., 5 x 10⁴ cells/mL).
-
Assay Setup: Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
IL-6 Dilution Series: Prepare a serial dilution of your reconstituted IL-6 (test sample) and a known-active IL-6 standard. Dilutions should be made in the appropriate cell culture medium.
-
Treatment: Add 100 µL of the IL-6 dilutions to the wells containing the cells. Include wells with cells only (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement: Add a proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Plot the signal versus the IL-6 concentration and calculate the ED₅₀ (the concentration that gives 50% of the maximal response). Compare the ED₅₀ of your test sample to the standard to determine its relative bioactivity.[7]
Relevant Pathways and Workflows
Caption: Troubleshooting workflow for diagnosing the cause of low IL-6 bioactivity.
Caption: IL-6 classical and trans-signaling pathways leading to JAK/STAT activation.
Caption: Recommended workflow for handling recombinant IL-6 from receipt to use.
References
- 1. Protein aggregation - Wikipedia [en.wikipedia.org]
- 2. Fidabio [fidabio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Human IL-6 Recombinant Protein (PHC0061) [thermofisher.com]
- 5. neuromics.com [neuromics.com]
- 6. Human IL-6 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Effect of pH and denaturants on the folding and stability of murine interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 10. cusabio.com [cusabio.com]
- 11. tandfonline.com [tandfonline.com]
selecting the right isotype control for IL-6 antibodies
This guide provides technical support for researchers, scientists, and drug development professionals on the critical selection and use of isotype controls for Interleukin-6 (IL-6) antibody experiments.
Frequently Asked Questions (FAQs)
Q1: What is an isotype control and why is it essential for my IL-6 experiment?
An isotype control is an antibody used as a negative control to differentiate non-specific background signals from specific antibody-antigen interactions.[1][2] It shares the same properties as your primary IL-6 antibody—such as host species, isotype, and light chain—but lacks specificity for the target antigen (IL-6).[1] Using an isotype control is crucial because it helps determine if the observed staining is a true result of the primary antibody binding to IL-6 or an artifact caused by factors like the antibody's Fc region binding to Fc receptors on cells.[3][4][5]
Q2: How do I select the correct isotype control for my anti-IL-6 antibody?
To ensure an accurate comparison, the isotype control must match the primary anti-IL-6 antibody in several key aspects.[6] The host species, the antibody class (e.g., IgG, IgM) and subclass (e.g., IgG1, IgG2b), and the type of light chain (kappa or lambda) must be identical.[6][7] If your primary antibody is conjugated to a fluorophore or enzyme (e.g., PE, Biotin), the isotype control must have the same conjugation.[3][7][8] It is also recommended to use the isotype control from the same supplier to ensure consistency in formulation and conjugation efficiency.[8]
Q3: What concentration of isotype control should I use?
The concentration of the isotype control should be identical to the working concentration of your primary IL-6 antibody.[1][3][8] This ensures that any observed differences in signal are due to antigen specificity and not variations in antibody concentration.[1] If the optimal concentration of your primary antibody is unknown, you should first perform a titration experiment to determine the best signal-to-noise ratio.
Q4: In which applications is an isotype control most critical for IL-6 studies?
Isotype controls are highly recommended for applications prone to high background signals, such as flow cytometry and immunohistochemistry (IHC).[2][3][8] In these techniques, cells like macrophages, B cells, and dendritic cells possess Fc receptors that can non-specifically bind antibodies, leading to false-positive results.[4][9] They are also valuable in in vivo studies to ensure that any observed biological effects are due to the specific targeting of IL-6 and not from non-specific interactions of the antibody itself.[2][4]
Isotype Control Selection Guide
Use the table below to ensure your selected isotype control correctly matches your primary anti-IL-6 antibody.
| Characteristic | Requirement for Isotype Control | Rationale |
| Host Species | Must be identical to the primary antibody (e.g., Mouse, Rabbit, Rat).[3] | Ensures similar interaction with the sample's immune system components. |
| Isotype & Subclass | Must be an exact match (e.g., Mouse IgG1, Rabbit IgG, Rat IgG2b).[3][7] | Different isotypes have different Fc structures, which can lead to varied non-specific binding to Fc receptors.[4] |
| Light Chain | Should match the primary antibody's light chain (Kappa or Lambda).[7] | Affects the overall physicochemical properties of the antibody molecule.[10] |
| Conjugation | Must be conjugated to the same molecule (e.g., PE, FITC, Biotin).[6][7][8] | Fluorochromes or other labels can contribute to non-specific binding.[9] |
| Concentration | Must be used at the same final concentration (µg/mL) as the primary antibody.[1][8] | Guarantees that the amount of antibody protein is consistent between the experimental and control samples. |
| Purity/Formulation | Should have a similar purity grade (e.g., low endotoxin for in vivo use).[10] | Contaminants or different buffer formulations can introduce experimental variability. |
Troubleshooting Guide
Problem: My isotype control shows high background staining, sometimes even higher than my unstimulated sample.
-
Possible Cause 1: Fc Receptor Binding. Many immune cells (e.g., monocytes, macrophages) express Fc receptors that non-specifically bind the Fc portion of antibodies.[3][4] This is a common cause of high background.
-
Possible Cause 2: Isotype Control Concentration is Too High. Using too much antibody increases the likelihood of non-specific binding.[13]
-
Solution: Always titrate your primary antibody to find the optimal concentration that provides a clear positive signal with low background. Use your isotype control at this same optimal concentration.[8]
-
-
Possible Cause 3: Dead Cells. Dead cells have compromised membranes and can non-specifically bind antibodies and fluorochromes, leading to high background.[12][14]
-
Possible Cause 4: Intracellular Staining Issues. For intracellular IL-6 detection, inadequate fixation and permeabilization can lead to artifacts. Furthermore, some fluorochromes like PE can bind non-specifically to intracellular components.[9][11]
Problem: My specific IL-6 signal is weak or absent.
-
Possible Cause 1: Low IL-6 Expression. IL-6 is often not constitutively expressed and requires induction by stimuli like LPS or other cytokines.[17]
-
Possible Cause 2: Reagent Issues. The primary antibody may be inactive, or the detection reagents may not be working correctly.
-
Possible Cause 3: Incorrect Protocol for Intracellular Targets. If detecting intracellular IL-6, secretion may prevent accumulation within the cell.
Experimental Protocols
Protocol: Intracellular Staining of IL-6 for Flow Cytometry
This protocol provides a general workflow for detecting intracellular IL-6 in stimulated peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation and Stimulation: a. Isolate PBMCs from whole blood using density gradient centrifugation. b. Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium. c. Stimulate cells with an appropriate agent (e.g., 100 ng/mL LPS) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include an unstimulated control.
2. Surface Staining (Optional): a. Wash cells with wash buffer (e.g., PBS + 2% FBS). b. If applicable, add antibodies for surface markers and incubate for 20-30 minutes at 4°C in the dark. c. Wash cells twice with wash buffer.
3. Fixation and Permeabilization: a. Resuspend cells in a fixation buffer (e.g., Flow Cytometry Fixation Buffer) and incubate for 20 minutes at room temperature. b. Wash cells once with wash buffer. c. Resuspend cells in a permeabilization buffer (e.g., Flow Cytometry Permeabilization/Wash Buffer) and incubate for 10-15 minutes.
4. Intracellular Staining: a. Centrifuge cells and decant the permeabilization buffer. b. Aliquot cells into two tubes: i. IL-6 Staining Tube: Add the anti-IL-6 antibody conjugated to a fluorophore at its pre-determined optimal concentration. ii. Isotype Control Tube: Add the matched isotype control antibody at the exact same concentration as the anti-IL-6 antibody. c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash cells twice with permeabilization buffer.
5. Data Acquisition: a. Resuspend cells in wash buffer. b. Acquire data on a flow cytometer. Be sure to include a viability dye if not already added to exclude dead cells. c. Use the isotype control sample to help assess the level of non-specific background staining in your stimulated sample.
Visualizations
Caption: Workflow for selecting the appropriate isotype control.
Caption: Specific vs. non-specific antibody binding.
Caption: Simplified IL-6 signaling pathway.
References
- 1. cusabio.com [cusabio.com]
- 2. abyntek.com [abyntek.com]
- 3. How to Choose an Isotype Control [hellobio.com]
- 4. The Importance of Using Isotype Control Antibodies - Bio-Connect [bio-connect.nl]
- 5. ichor.bio [ichor.bio]
- 6. rndsystems.com [rndsystems.com]
- 7. Isotype Control Antibodies | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Isotype Controls | Antibodies.com [antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Selecting Isotype Controls | Leinco Technologies [leinco.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Importance of isotype controls - EXBIO Antibodies [exbio.cz]
- 14. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 15. researchgate.net [researchgate.net]
- 16. abacusdx.com [abacusdx.com]
- 17. IL-6 (IL6) | Abcam [abcam.com]
- 18. IL-6 antibody (66146-1-Ig) | Proteintech [ptglab.com]
- 19. Anti-IL-6 antibody [EPR23819-103] (ab290735) | Abcam [abcam.com]
Validation & Comparative
A Researcher's Guide to Selecting the Optimal Interleukin-6 ELISA Kit
An objective comparison of commercially available ELISA kits for the quantification of human Interleukin-6 (IL-6), providing researchers, scientists, and drug development professionals with the necessary data to make an informed decision.
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in a wide array of physiological and pathological processes, including inflammation, immune regulation, and cancer. Accurate quantification of IL-6 levels in various biological samples is crucial for research and clinical diagnostics. Enzyme-Linked Immunosorbent Assay (ELISA) remains a widely used method for this purpose. However, with a multitude of commercially available ELISA kits, selecting the most suitable one for a specific research need can be challenging. This guide provides a comparative overview of IL-6 ELISA kits from various manufacturers, focusing on key performance characteristics to aid in your selection process.
Performance Comparison of Human IL-6 ELISA Kits
The following table summarizes the key quantitative performance parameters of IL-6 ELISA kits from several leading manufacturers. This data has been compiled from the manufacturers' product information and should be used as a guide. It is always recommended to verify the performance of the chosen kit in your own laboratory setting.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (LOD) | Detection Range (pg/mL) | Intra-Assay CV% | Inter-Assay CV% | Sample Types | Assay Time |
| R&D Systems | Quantikine ELISA (D6050B) | 0.626 pg/mL[1] | 3.1 - 300[1] | 1.8 - 2.3[1] | 3.8 - 4.3[1] | Cell Culture Supernates, Serum, Plasma (EDTA, Heparin), Urine[1] | 4.5 hours[1] |
| Thermo Fisher Scientific (Invitrogen) | Human IL-6 ELISA Kit (EH2IL6) | <1 pg/mL[2] | 10.24 - 400[2] | <10%[2] | <10%[2] | Serum, Plasma, Supernatant[2] | 3 hours[2] |
| ELK Biotechnology | Human IL6 (Interleukin 6) ELISA Kit | 3.3 pg/mL[3] | 7.82 - 500[3] | Not specified | Not specified | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids[3] | 3.5 hours[3] |
| Biomedica | Human Interleukin-6 ELISA | Not specified (LLOQ focused) | Calibrator: 0 - 200[4] | Not specified | Not specified | Serum, Plasma (EDTA, heparin, citrate), Cell culture supernatant, Urine[4][5] | Not specified |
| BioVendor | Interleukin-6 Human ELISA | 0.65 pg/mL[6] | 1.25 - 80[6] | 4.7%[6] | 4.9%[6] | Serum, Plasma, Urine, CSF, BAL, Amniotic fluid[6] | < 3.5 hours[6] |
| Elabscience | Human IL-6 (Interleukin 6) ELISA Kit (E-EL-H6156) | 0.94 pg/mL[7] | 1.56 - 100[7] | Not specified | Not specified | Serum, plasma and other biological fluids[7] | 3.5 hours[7] |
| Proteintech | Human IL-6 ELISA Kit (KE00007) | 3.8 pg/mL[8] | 15.6 - 1000[8] | 6.0 - 8.1[8] | 4.6 - 6.9[8] | Serum, Plasma, Cell culture supernatants, Urine[8] | Not specified |
| MyBioSource | Human HS-IL-6 (High sensitive Interleukin 6) ELISA Kit | 0.046 pg/mL[9] | 0.078 - 5[9] | <8%[9] | Not specified | Serum, plasma, tissue homogenates and other biological fluids[9] | Not specified |
| FineTest® | Human IL-6 (Interleukin 6) ELISA Kit | 2.813 pg/mL[10] | 4.688 - 300[10] | Not specified | Not specified | Serum, plasma, cell culture supernatant and other biological samples[10] | 4 hours[10] |
Experimental Protocols
The general principle for the majority of these kits is the sandwich ELISA (Enzyme-Linked Immunosorbent Assay) method.[2][3][11] While specific incubation times, reagent volumes, and washing steps may vary between manufacturers, the fundamental workflow remains consistent. It is imperative to follow the detailed protocol provided with each specific kit.
General Sandwich ELISA Protocol:
-
Preparation of Reagents: All reagents, including standards, samples, and buffers, are brought to room temperature. Working solutions of wash buffers and detection antibodies are prepared according to the kit's instructions.
-
Coating (for uncoated plates): For kits that do not come with pre-coated plates, the wells of a 96-well microplate are coated with a capture antibody specific for human IL-6. This is followed by an incubation period and subsequent washing to remove any unbound antibody. Many commercially available kits come with pre-coated plates to save time and improve consistency.[12]
-
Blocking: A blocking buffer (e.g., 1% BSA) is added to the wells to block any non-specific binding sites. This step is followed by incubation and washing.
-
Sample and Standard Incubation: Known concentrations of IL-6 standards and the unknown samples are added to the appropriate wells. The plate is then incubated to allow the IL-6 antigen to bind to the capture antibody.
-
Washing: The plate is washed multiple times to remove any unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, also specific for IL-6, is added to each well. This antibody binds to a different epitope on the captured IL-6, forming a "sandwich". The plate is incubated and then washed again.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells. The streptavidin binds to the biotin on the detection antibody. The plate is incubated and washed for a final time.
-
Substrate Addition and Color Development: A chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added to each well. The HRP enzyme catalyzes a reaction that produces a colored product. The plate is incubated in the dark for a specified amount of time to allow for color development.[11]
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to terminate the enzymatic reaction. This results in a color change, typically from blue to yellow.[3]
-
Data Acquisition and Analysis: The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm). A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of IL-6 in the unknown samples is then determined by interpolating their OD values on the standard curve.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of IL-6, the following diagrams are provided.
Caption: General workflow of a sandwich ELISA experiment.
Caption: Simplified IL-6 signaling pathway.
Conclusion
The selection of an appropriate IL-6 ELISA kit is a critical step in ensuring the accuracy and reliability of experimental results. This guide provides a comparative framework based on key performance metrics. Researchers should consider the specific requirements of their study, including the expected concentration of IL-6 in their samples, the sample matrix, and the desired level of sensitivity and precision. For instance, for studies requiring very high sensitivity, kits from MyBioSource or BioVendor might be more suitable, while for a broader detection range, kits from R&D Systems or Proteintech could be a better choice. It is always advisable to consult the manufacturer's documentation for the most up-to-date information and to perform in-house validation to ensure the chosen kit performs optimally for your specific application.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Human IL-6 ELISA Kit (EH2IL6) - Invitrogen [thermofisher.com]
- 3. Human IL6(Interleukin 6) ELISA Kit [elkbiotech.com]
- 4. eaglebio.com [eaglebio.com]
- 5. bmgrp.com [bmgrp.com]
- 6. Interleukin-6 Human ELISA | BioVendor R&D [biovendor.com]
- 7. Human IL-6(Interleukin 6) ELISA Kit - Elabscience® [elabscience.com]
- 8. Human IL-6 ELISA Kit Elisa Kit KE00007 | Proteintech [ptglab.com]
- 9. mybiosource.com [mybiosource.com]
- 10. fn-test.com [fn-test.com]
- 11. stemcell.com [stemcell.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Comparative Validation of Novinib: A Novel Oral IL-6 Inhibitor
A Guide for Researchers in Inflammation and Autoimmune Disease
This guide provides an objective in vitro comparison of Novinib, a novel, orally available small-molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway, against established biologic inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this new therapeutic agent for preclinical and clinical research.
The IL-6 Signaling Pathway: A Key Therapeutic Target
Interleukin-6 is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[1] Dysregulation of IL-6 signaling is a critical factor in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, Castleman's disease, and cytokine release syndrome.[2][3] The IL-6 pathway operates through two primary mechanisms:
-
Classic Signaling: IL-6 binds to the membrane-bound IL-6 receptor (mIL-6R), which is expressed on a limited number of cells like hepatocytes and certain immune cells. This pathway is primarily associated with regenerative and anti-inflammatory activities.[4][5]
-
Trans-Signaling: IL-6 binds to a soluble form of the IL-6 receptor (sIL-6R). This complex can then activate cells that only express the ubiquitously distributed gp130 signal-transducing protein, but not mIL-6R. This pathway is predominantly pro-inflammatory.[1][4][5]
Both pathways converge on the formation of a hexameric complex with the glycoprotein 130 (gp130), which triggers the activation of intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily involving STAT3.[6][7] This makes the IL-6 pathway a compelling target for therapeutic intervention.
Comparison of IL-6 Inhibitors
Therapeutic agents targeting the IL-6 pathway primarily fall into two categories: monoclonal antibodies that target either the IL-6 ligand or its receptor, and small-molecule inhibitors that can interfere with the signaling cascade.[8][9] Novinib is a novel small-molecule antagonist designed to directly bind to IL-6, preventing its association with both mIL-6R and sIL-6R. This offers the potential for oral administration, a significant advantage over the intravenous or subcutaneous delivery required for current biologic therapies.
| Feature | Novinib (Novel) | Tocilizumab | Sarilumab | Siltuximab |
| Target | IL-6 Ligand | IL-6 Receptor (IL-6R) | IL-6 Receptor (IL-6R) | IL-6 Ligand |
| Molecule Type | Small Molecule | Monoclonal Antibody (mAb) | Monoclonal Antibody (mAb) | Monoclonal Antibody (mAb) |
| Mechanism | Binds to IL-6, blocking interaction with IL-6R.[10] | Blocks IL-6 from binding to mIL-6R and sIL-6R.[8] | Blocks IL-6 from binding to mIL-6R and sIL-6R.[11][12] | Binds to IL-6, preventing its interaction with IL-6R.[8][12] |
| Administration | Oral | Intravenous / Subcutaneous | Subcutaneous | Intravenous |
| Signaling Blockade | Classic & Trans-Signaling | Classic & Trans-Signaling | Classic & Trans-Signaling | Classic & Trans-Signaling |
In Vitro Performance Data
Novinib was evaluated for its ability to inhibit key IL-6-mediated cellular responses in vitro. Its performance was benchmarked against a representative IL-6R antibody (Tocilizumab) and an IL-6 ligand antibody (Siltuximab).
| Assay | Parameter | Novinib | Tocilizumab | Siltuximab |
| STAT3 Phosphorylation | IC₅₀ (nM) | 8.5 | 1.2 | 5.7 |
| Cell Proliferation | IC₅₀ (nM) | 12.1 | 2.5 | 9.8 |
| C-Reactive Protein (CRP) Secretion | IC₅₀ (nM) | 9.3 | 1.8 | 6.5 |
Data are hypothetical and for illustrative purposes only.
The results indicate that Novinib is a potent inhibitor of IL-6 signaling, demonstrating comparable, dose-dependent inhibition of STAT3 phosphorylation, IL-6-dependent cell proliferation, and downstream inflammatory marker secretion.
Experimental Protocols
The following protocols were used to generate the comparative data.
STAT3 Phosphorylation Assay (Western Blot)
This assay quantifies the ability of an inhibitor to block IL-6-induced phosphorylation of STAT3 in a target cell line.
Methodology:
-
Human hepatoma (HepG2) cells are seeded and grown to 80% confluency.
-
Cells are serum-starved to reduce basal signaling.
-
Cells are pre-incubated with serial dilutions of Novinib or comparator inhibitors for 1 hour.
-
Cells are stimulated with recombinant human IL-6 (10 ng/mL) for 30 minutes.
-
Cell lysates are prepared, and protein concentration is normalized.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using chemiluminescence. Densitometry is used to determine the ratio of p-STAT3 to total STAT3, and IC₅₀ values are calculated.[9][13]
IL-6-Dependent Cell Proliferation Assay
This assay measures the inhibitor's ability to block the proliferation of cells that depend on IL-6 for growth.
Methodology:
-
The IL-6-dependent murine hybridoma cell line, 7TD1, is seeded into 96-well microplates.[9]
-
Serial dilutions of Novinib or comparator inhibitors are added to the wells.
-
Recombinant human IL-6 is added to all wells (except negative controls) to stimulate proliferation.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a luminescent ATP-based assay (e.g., CellTiter-Glo®). Luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
IC₅₀ values are calculated by plotting the percentage of proliferation inhibition against the inhibitor concentration.[14][15]
Conclusion
The in vitro data demonstrate that Novinib is a potent small-molecule inhibitor of the IL-6 signaling pathway. Its mechanism of directly targeting the IL-6 ligand effectively blocks both classic and trans-signaling pathways, resulting in the robust inhibition of downstream cellular events. With an efficacy profile comparable to established monoclonal antibody therapies and the significant advantage of oral bioavailability, Novinib represents a promising candidate for further investigation in the treatment of IL-6-mediated inflammatory and autoimmune diseases.
References
- 1. Reactome | Interleukin-6 signaling [reactome.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 6. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Frontiers | IL6 receptor inhibitors: exploring the therapeutic potential across multiple diseases through drug target Mendelian randomization [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based 3D-Pharmacophore modeling to discover novel interleukin 6 inhibitors: An in silico screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL6 receptor inhibitors: exploring the therapeutic potential across multiple diseases through drug target Mendelian randomization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering IL-6 Inhibitors: Your Guide to Rapidly Accessing the Newest Advances [synapse.patsnap.com]
- 13. IL-6–targeted therapies to block the cytokine or its receptor drive distinct alterations in T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. In vitro selection of a peptide inhibitor of human IL-6 using mRNA display - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity Between Anti-Human IL-6 Antibodies and Mouse IL-6: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species specificity of antibodies is paramount for the accurate interpretation of experimental results and the successful development of therapeutics. This guide provides a comprehensive comparison of the cross-reactivity of anti-human Interleukin-6 (IL-6) antibodies with mouse IL-6, supported by experimental data and detailed protocols.
Interleukin-6 is a pleiotropic cytokine with a critical role in inflammation, immune regulation, and hematopoiesis. Due to its involvement in numerous diseases, including autoimmune disorders and cancer, IL-6 and its signaling pathway are significant targets for therapeutic intervention. Monoclonal antibodies targeting human IL-6 are valuable tools in both basic research and clinical applications. However, their utility in preclinical mouse models depends on their cross-reactivity with the murine homolog.
This guide establishes that anti-human IL-6 antibodies generally do not exhibit cross-reactivity with mouse IL-6. This is primarily attributed to the significant divergence in the amino acid sequence between human and mouse IL-6, which share only about 40% identity. This low homology results in distinct epitope landscapes, preventing the binding of antibodies developed against the human protein to its mouse counterpart.
Comparative Analysis of Anti-Human IL-6 Antibody Cross-Reactivity
The following table summarizes the cross-reactivity profiles of several commercially available anti-human IL-6 antibodies with mouse IL-6, based on manufacturer-provided data. The consistent lack of cross-reactivity underscores the species-specificity of these reagents.
| Antibody Clone/Product ID | Manufacturer | Stated Cross-Reactivity with Mouse IL-6 | Data Source |
| 1936R (MAB2061R) | Novus Biologicals | Does not cross-react | ELISA data |
| HZ-0408b | iPhase Bioscience | Does not bind to mouse IL-6 | ELISA data[1] |
| I2143 | Sigma-Aldrich | Does not cross-react | Neutralization Assay data |
| MP5-20F3 (Anti-Mouse IL-6) | R&D Systems | N/A (Anti-Mouse) | No cross-reactivity with human IL-6 observed in Western Blots |
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust and well-controlled experimental methods. The three most common assays for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Neutralization Assays.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol for Direct ELISA to Determine Cross-Reactivity:
-
Coating: Microtiter plates are coated with recombinant human IL-6 and recombinant mouse IL-6 in separate wells overnight at 4°C. A typical concentration is 1-10 µg/mL in a coating buffer (e.g., PBS).
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Antibody Incubation: The anti-human IL-6 antibody being tested is added to the wells at various concentrations and incubated for 2 hours at room temperature.
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) that recognizes the primary antibody is added and incubated for 1 hour at room temperature.
-
Substrate Addition: After another wash step, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
Analysis: The absorbance is measured using a microplate reader. A strong signal in the wells coated with human IL-6 and a negligible signal in the wells with mouse IL-6 indicates a lack of cross-reactivity.
Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture.
Protocol for Western Blot to Determine Cross-Reactivity:
-
Sample Preparation: Recombinant human IL-6 and mouse IL-6 proteins are denatured and loaded into separate lanes of an SDS-PAGE gel.
-
Electrophoresis: The proteins are separated by size via gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-human IL-6 antibody overnight at 4°C.
-
Washing: The membrane is washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, a chemiluminescent substrate is added, and the signal is detected. A band corresponding to the molecular weight of human IL-6 and the absence of a band for mouse IL-6 confirms specificity.
Neutralization Assay
A neutralization assay measures the ability of an antibody to inhibit the biological activity of its target.
Protocol for IL-6 Neutralization Assay:
-
Cell Culture: A cell line that proliferates in response to IL-6 (e.g., T1165.85.2.1 mouse plasmacytoma cells) is cultured.
-
Assay Setup: Cells are seeded in a 96-well plate.
-
Antibody-Cytokine Incubation: The anti-human IL-6 antibody is pre-incubated with either human IL-6 or mouse IL-6 for 1-2 hours at 37°C.
-
Cell Treatment: The antibody-cytokine mixtures are added to the cells. Control wells include cells with cytokine only and cells with antibody only.
-
Incubation: The plate is incubated for a period that allows for a measurable biological response (e.g., 48-72 hours for proliferation).
-
Readout: Cell proliferation is measured using a colorimetric assay (e.g., MTT or XTT).
-
Analysis: A reduction in cell proliferation in the presence of the antibody and human IL-6, but not with mouse IL-6, demonstrates specific neutralization and lack of cross-reactivity.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the IL-6 signaling pathway, a typical experimental workflow for determining cross-reactivity, and the logical relationship of antibody-antigen binding.
Caption: The IL-6 signaling pathway is initiated by the formation of a complex between IL-6, its receptor IL-6Rα, and the signal-transducing protein gp130, leading to the activation of downstream pathways like JAK/STAT and MAPK.
References
The Correlation of IL-6 mRNA and Protein Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in the immune response, inflammation, and hematopoiesis. Its expression is tightly regulated at both the transcriptional and post-transcriptional levels. Understanding the correlation between IL-6 mRNA and its corresponding protein expression is crucial for accurate interpretation of experimental data and for the development of therapeutics targeting the IL-6 pathway. This guide provides a comparative overview of the relationship between IL-6 mRNA and protein levels, supported by experimental data and detailed methodologies.
Data Presentation: mRNA vs. Protein Expression
The relationship between IL-6 mRNA and protein levels is often not linear and can be influenced by various factors, including the cellular context, the nature of the stimulus, and the time course of the response. Post-transcriptional modifications, translational efficiency, and protein secretion and stability all contribute to potential discrepancies between transcript and protein abundance.[1][2][3]
Below is a summary of findings from various studies that have investigated the correlation between IL-6 mRNA and protein expression:
| Study Context | IL-6 mRNA Fold Change | IL-6 Protein Concentration | Correlation Finding | Reference |
| Surgical Stress (Open vs. Microendoscopic Discectomy) | 1h post-op: 10.26-fold (OD) vs. 4.42-fold (MED); 12h post-op: 52.15-fold (OD) vs. 26.78-fold (MED) | Not specified in abstract | No significant correlation was found between IL-6 mRNA and protein levels at any post-operative time interval. Protein levels were deemed more consistent for assessing surgical invasiveness. | [4] |
| Type 2 Diabetes (T2DM) with and without Insulin Resistance (IR) | Significant upregulation in T2DM with IR and T2DM without IR groups compared to controls. | Significantly higher in T2DM without IR compared to controls. Paradoxically lower in T2DM with IR compared to T2DM without IR. | Discrepancy between mRNA and protein levels, particularly in the T2DM with IR group, suggesting post-transcriptional regulation. | [5] |
| Inflammatory Bowel Disease Model (Mice) | Not specified | Not specified | A significant positive correlation was observed between IL-6 mRNA and protein levels (Pearson's r = 0.98, p < 0.05). | [6] |
| Macrophage Stimulation (LPS) | Time-dependent increase | Time-dependent increase | A study on cystic fibrosis macrophages showed a correlation between increased mRNA and intracellular protein levels after LPS stimulation. | |
| Renal Cell Carcinoma Cell Lines | Varied among cell lines | Varied among cell lines | The study highlighted different expression patterns, implying that a direct correlation cannot be assumed across different cancer cell lines. |
Experimental Protocols
Accurate quantification of IL-6 mRNA and protein is fundamental to studying their correlation. The most common techniques employed are Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for mRNA and Enzyme-Linked Immunosorbent Assay (ELISA) for protein.
IL-6 mRNA Quantification via RT-qPCR
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercially available RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[7]
-
The reaction mixture typically includes dNTPs, RNase inhibitor, and reverse transcriptase.
-
Incubate the reaction at the recommended temperature (e.g., 42°C for 50 minutes) followed by an inactivation step (e.g., 70°C for 5 minutes).[8]
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for IL-6, and a SYBR Green or TaqMan-based master mix.[8]
-
Primer Sequences (Example for human IL-6):
-
Forward: 5′-GGTACATCCTCGACGGCATCT-3′
-
Reverse: 5′-GTGCCTCTTTGCTGCTTTCAC-3′[9]
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with a typical cycling protocol: initial denaturation (e.g., 95°C for 30 seconds), followed by 40-45 cycles of denaturation (e.g., 95°C for 10 seconds), annealing (e.g., 60°C for 20 seconds), and extension (e.g., 72°C for 10 seconds).[8]
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in mRNA expression.
IL-6 Protein Quantification via ELISA
1. Sample Preparation:
-
Collect cell culture supernatants, serum, or plasma.
-
Centrifuge samples to remove any cellular debris.
-
Samples can be stored at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
2. ELISA Procedure (Sandwich ELISA):
-
A 96-well microplate is pre-coated with a capture antibody specific for human IL-6.
-
Add 100 µL of standards, controls, and samples to the wells and incubate for 2-2.5 hours at room temperature.[11][12]
-
Wash the wells multiple times with a wash buffer to remove unbound substances.[11][12]
-
Add 100 µL of a biotinylated detection antibody specific for human IL-6 to each well and incubate for 1 hour at room temperature.[12]
-
Wash the wells again to remove unbound detection antibody.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-45 minutes at room temperature.[12][13]
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add 100 µL of a TMB substrate solution, which will develop a color in proportion to the amount of IL-6 bound. Incubate for 30 minutes in the dark.[12][13]
-
Stop the reaction by adding 50 µL of a stop solution (e.g., sulfuric acid).[11][12]
-
Measure the optical density at 450 nm using a microplate reader.[11][12]
-
Calculate the IL-6 concentration in the samples by comparing their absorbance to a standard curve generated from known concentrations of recombinant IL-6.
Mandatory Visualization
IL-6 Signaling Pathway
The expression of the IL-6 gene is induced by various stimuli that activate several key signaling pathways, primarily the NF-κB and MAPK pathways.[14] Once secreted, IL-6 protein initiates its own signaling cascade through its receptor complex, leading to the activation of the JAK/STAT and MAPK pathways.[14][15][16]
Caption: IL-6 Gene Expression and Signaling Pathway.
Experimental Workflow: Comparing IL-6 mRNA and Protein Levels
The following diagram illustrates a typical experimental workflow for the comparative analysis of IL-6 mRNA and protein expression from a biological sample.
Caption: Workflow for IL-6 mRNA and Protein Analysis.
References
- 1. Regulation of IL-6 in Immunity and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-transcriptional regulation of pro-inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranscriptional Gene Regulation: Novel Pathways for Glucocorticoids’ Anti-inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-6 protein expression is more important than interleukin-6 mRNA levels in assessing surgical invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Expression of Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interleukin-1 Beta (IL-1β) in Insulin Resistance and Type 2 Diabetes: A Comparative Study of Messenger RNA (mRNA) and Protein Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct regulation of interleukin-6 expression by Notch signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmgrp.com [bmgrp.com]
- 11. rndsystems.com [rndsystems.com]
- 12. raybiotech.com [raybiotech.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Reactome | Interleukin-6 signaling [reactome.org]
- 16. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
A Comparative Guide to Interleukin-6 Classical and Trans-Signaling
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in a wide array of biological processes, including inflammation, immune regulation, and tissue regeneration. The diverse and often opposing functions of IL-6 are governed by two distinct signaling pathways: classical signaling and trans-signaling. Understanding the nuances of these pathways is critical for the development of targeted therapeutics that can selectively modulate the detrimental or beneficial effects of IL-6. This guide provides an objective comparison of IL-6 classical and trans-signaling, supported by experimental data, detailed methodologies, and visual representations of the signaling cascades.
Signaling Pathways: A Visual Overview
The initiation of IL-6 signaling is contingent on the presence of the IL-6 receptor (IL-6R) and the signal-transducing protein glycoprotein 130 (gp130). The differential expression of the membrane-bound IL-6R dictates which signaling pathway is activated.
IL-6 Classical Signaling
Classical signaling is initiated when IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cell types, primarily hepatocytes and certain leukocytes.[1][2] This binding event leads to the formation of a complex with two gp130 molecules, triggering the activation of intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3]
IL-6 Trans-Signaling
In contrast, trans-signaling is initiated by a complex of IL-6 and a soluble form of the IL-6R (sIL-6R).[1][2] The sIL-6R is generated either by alternative splicing of the IL-6R mRNA or by proteolytic cleavage of the mIL-6R.[4] This IL-6/sIL-6R complex can then bind to and activate gp130 on cells that do not express mIL-6R, thereby expanding the range of IL-6-responsive cells to nearly all cell types, as gp130 is ubiquitously expressed.[5]
Quantitative Comparison of Signaling Outcomes
Experimental evidence highlights significant differences in the downstream effects of classical and trans-signaling. Trans-signaling is generally associated with pro-inflammatory responses, whereas classical signaling is linked to regenerative and anti-inflammatory functions.[6] The following table summarizes key quantitative differences observed in various experimental models.
| Parameter | Classical Signaling | Trans-Signaling | Cell Type/Model | Key Findings | Reference |
| STAT3 Phosphorylation | Moderate and transient | Strong and sustained | Human Retinal Endothelial Cells | Trans-signaling leads to more intense STAT3 phosphorylation than classical signaling. | [6] |
| Downstream Signaling | Activates PI3K-Akt and ERK1/2 | Activates STAT3, PI3K-Akt, and ERK1/2 | Human Endothelial Cells | Trans-signaling activates a broader range of downstream pathways. | [7] |
| Gene Expression | No induction of ICAM or CCL2; induces CXCL8 | Induces ICAM, CCL2, and CXCL8 | Human Endothelial Cells | Trans-signaling is a more potent inducer of inflammatory gene expression. | [7] |
| Global Gene Expression | - | 343 genes upregulated, 141 downregulated | Human Retinal Endothelial Cells | RNA-Seq analysis shows a significant pro-inflammatory gene signature upon trans-signaling activation compared to classical signaling. | [8] |
| Cellular Response | Promotes cell survival and reduces injury | Induces inflammatory effects | Human Endothelial Cells | Classical signaling exhibits protective effects, while trans-signaling is pro-inflammatory. | [7] |
| SOCS3 Induction | Robust induction | Weaker or delayed induction | Various | Classical signaling strongly induces the negative regulator SOCS3, leading to self-limitation. Trans-signaling may evade this feedback loop, leading to prolonged signaling. | [9][10][11] |
Experimental Protocols
Differentiating the effects of classical and trans-signaling in vitro and in vivo relies on specific molecular tools. The following are detailed methodologies for key experiments.
Experimental Workflow: Differentiating IL-6 Signaling
Selective Inhibition of IL-6 Trans-Signaling with sgp130Fc
Objective: To specifically block the pro-inflammatory effects of IL-6 trans-signaling while leaving classical signaling intact.
Materials:
-
Recombinant human IL-6
-
Recombinant human soluble IL-6R (sIL-6R)
-
Recombinant human sgp130Fc
-
Target cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Appropriate cell culture medium and supplements
-
Reagents for downstream analysis (e.g., Western blotting, qPCR)
Procedure:
-
Cell Culture: Culture target cells to 80-90% confluency in appropriate growth medium. For experiments involving protein analysis, serum-starve the cells for 4-6 hours prior to stimulation.
-
Treatment:
-
Control Group: Treat cells with vehicle (e.g., PBS).
-
Trans-Signaling Group: Treat cells with a combination of IL-6 (e.g., 10 ng/mL) and sIL-6R (e.g., 25 ng/mL).
-
Inhibition Group: Pre-incubate cells with sgp130Fc (e.g., 500 ng/mL) for 30-60 minutes before adding the IL-6 and sIL-6R complex.
-
-
Incubation: Incubate the cells for the desired time period. For signaling pathway analysis (e.g., STAT3 phosphorylation), a short incubation of 15-30 minutes is typically sufficient. For gene expression analysis, a longer incubation of 4-24 hours is recommended.
-
Downstream Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to detect phosphorylated forms of key signaling proteins such as STAT3, Akt, and ERK.
-
qPCR: Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR to measure the expression of target genes (e.g., ICAM1, CCL2, SOCS3).
-
Specific Induction of IL-6 Trans-Signaling with Hyper-IL-6
Objective: To specifically activate the trans-signaling pathway and assess its downstream consequences.
Materials:
-
Recombinant Hyper-IL-6 (a fusion protein of IL-6 and sIL-6R)[12]
-
Target cells
-
Appropriate cell culture medium and supplements
-
Reagents for downstream analysis
Procedure:
-
Cell Culture: As described in the sgp130Fc protocol.
-
Treatment:
-
Control Group: Treat cells with vehicle.
-
Trans-Signaling Group: Treat cells with varying concentrations of Hyper-IL-6 (e.g., 1-100 ng/mL). Hyper-IL-6 is reported to be approximately 100- to 1000-fold more potent than the combination of IL-6 and sIL-6R.[13]
-
-
Incubation: As described in the sgp130Fc protocol.
-
Downstream Analysis: As described in the sgp130Fc protocol.
Conclusion
The distinction between IL-6 classical and trans-signaling is not merely academic; it has profound implications for the pathophysiology of numerous inflammatory diseases and cancer. While classical signaling is generally associated with protective and homeostatic functions, trans-signaling is predominantly pro-inflammatory and pathogenic.[6] This dichotomy provides a clear rationale for the development of therapeutic strategies that selectively inhibit IL-6 trans-signaling. The use of molecular tools like sgp130Fc offers a promising avenue for targeted therapies that can ameliorate the detrimental effects of IL-6 while preserving its beneficial functions. The experimental frameworks provided in this guide serve as a foundation for researchers to further dissect the intricate roles of these two signaling pathways and to advance the development of next-generation immunomodulatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting Interleukin-6 Classic- and Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IL-6 trans-signalling: past, present and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overlapping and distinct biological effects of IL-6 classic and trans-signaling in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SOCS3 negatively regulates IL-6 signaling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of IL-6 family cytokines by SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]
- 13. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
Validating IL-6 as a Biomarker in Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Interleukin-6 (IL-6) as a biomarker for rheumatoid arthritis (RA) against other established and emerging markers. The information presented is supported by experimental data to aid in the evaluation and validation of IL-6 in research and clinical settings.
Introduction to IL-6 in Rheumatoid Arthritis
Interleukin-6 is a pleiotropic cytokine with a central role in the pathogenesis of rheumatoid arthritis.[1][2] It is involved in the differentiation of T-helper 17 (Th17) cells, which are critical in the inflammatory cascade of RA, while inhibiting the differentiation of regulatory T-cells (T-regs).[2] Produced by various cells within the inflamed synovium, including T-lymphocytes, monocytes, fibroblasts, and endothelial cells, IL-6 contributes to joint inflammation, bone resorption, and the systemic inflammatory response characteristic of RA.[1][2] Elevated levels of IL-6 are found in both the serum and synovial fluid of RA patients and have been shown to correlate with disease activity.[1]
Performance of IL-6 as a Biomarker: A Comparative Analysis
The utility of a biomarker is determined by its ability to accurately diagnose, monitor disease activity, and predict prognosis. This section compares the performance of IL-6 against standard and other emerging biomarkers for rheumatoid arthritis.
Quantitative Data Summary
The following tables summarize the performance characteristics of IL-6 compared to C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), anti-citrullinated protein antibodies (ACPA), and rheumatoid factor (RF).
Table 1: Diagnostic Accuracy of RA Biomarkers
| Biomarker | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Reference |
| IL-6 | 73 | 88 | 0.80 - 0.81 | [3] |
| CRP | 70.76 | 85.07 | 0.74 | [4] |
| ESR | - | - | 0.74 | [4] |
| ACPA (anti-CCP) | 60 - 71.1 | 86.9 - 98.5 | 0.82 - 0.83 | [5][6] |
| RF (IgM) | 66.26 - 80 | 85 - 90.29 | - | [4] |
Note: Values are aggregated from multiple studies and may vary depending on the patient cohort and assay used.
Table 2: Correlation with Disease Activity (DAS28 Score)
| Biomarker | Correlation Coefficient (r) | p-value | Reference |
| IL-6 | 0.603 | < 0.001 | [7] |
| CRP | 0.493 | < 0.001 | [7] |
| ESR | - | - | - |
IL-6 Signaling Pathway in Rheumatoid Arthritis
The pro-inflammatory effects of IL-6 in rheumatoid arthritis are mediated through its signaling pathway. Understanding this pathway is crucial for the development of targeted therapies. IL-6 can signal through two main pathways: the classic (membrane-bound IL-6R) and the trans-signaling (soluble IL-6R) pathway. Both pathways converge on the activation of the JAK/STAT signaling cascade, leading to the transcription of genes involved in inflammation, immune response, and cell proliferation.
Caption: IL-6 signaling pathway in rheumatoid arthritis.
Experimental Protocols
Accurate and reproducible measurement of IL-6 is essential for its validation as a biomarker. The most common method for quantifying IL-6 in biological samples is the enzyme-linked immunosorbent assay (ELISA).
IL-6 Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a general framework for a sandwich ELISA to measure human IL-6 in serum or synovial fluid.
Materials:
-
Microplate pre-coated with a monoclonal anti-human IL-6 antibody
-
Human IL-6 standard
-
Biotin-conjugated anti-human IL-6 antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 0.16M Sulfuric Acid)
-
Wash buffer
-
Assay diluent
-
Serum or synovial fluid samples
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the human IL-6 standard in assay diluent to generate a standard curve. Dilute samples as necessary.
-
Coating (if not pre-coated): Dilute the coating antibody in a suitable buffer and add 100 µL to each well. Incubate overnight at room temperature.
-
Blocking: Aspirate the coating antibody and add 300 µL of blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Sample/Standard Incubation: Aspirate the blocking buffer. Add 100 µL of standards and samples to the appropriate wells. Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of wash buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotin-conjugated anti-human IL-6 antibody to each well. Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes to 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-6 in the samples.
Experimental Workflow for Biomarker Validation
The validation of a biomarker like IL-6 involves a multi-step process to ensure its clinical utility.
Caption: A typical workflow for biomarker validation.
Conclusion
Interleukin-6 demonstrates significant potential as a valuable biomarker for rheumatoid arthritis. Its strong correlation with disease activity and its central role in the pathophysiology of RA make it a compelling target for both diagnostic and therapeutic development. While established markers like ACPA and RF offer high specificity for diagnosis, IL-6 provides a dynamic measure of the inflammatory state, which is crucial for monitoring disease progression and response to treatment. Further head-to-head studies in large, well-defined patient cohorts are warranted to fully establish the clinical utility of IL-6 in routine practice. The integration of IL-6 with existing biomarkers may offer a more comprehensive approach to the management of rheumatoid arthritis.
References
- 1. Interleukin 6 and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-6 in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers in the diagnosis, prognosis and management of rheumatoid arthritis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of Serological Biomarkers in Rheumatoid Arthritis and Their Combination to Improve Diagnostic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Decoding the Correlation Between Inflammatory Response Marker Interleukin-6 (IL-6) and C-reactive Protein (CRP) With Disease Activity in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IL-6 Signaling in Cancer vs. Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating inflammation and immunity. However, its signaling pathways are often hijacked in the tumor microenvironment to promote cancer progression. Understanding the nuances of IL-6 signaling in cancer cells versus immune cells is critical for the development of targeted therapies that can selectively inhibit its pro-tumorigenic effects while preserving or enhancing anti-tumor immunity. This guide provides a comparative analysis of IL-6 signaling in these two critical cell types, supported by experimental data and detailed methodologies.
Key Differences in IL-6 Signaling: An Overview
IL-6 signaling can be broadly categorized into classical and trans-signaling pathways, with a third, less characterized pathway known as trans-presentation. The cellular response to IL-6 is largely dictated by the expression of the membrane-bound IL-6 receptor (mIL-6R or CD126) and the ubiquitous signal-transducing subunit, gp130.
-
Classical Signaling: This pathway is initiated when IL-6 binds to mIL-6R, which is expressed on a limited number of cells, including hepatocytes and some leukocytes.[1] This complex then recruits gp130, leading to the activation of downstream signaling, primarily the JAK/STAT pathway, which is often associated with regenerative and anti-inflammatory responses.
-
Trans-Signaling: In this pathway, IL-6 binds to a soluble form of the IL-6R (sIL-6R), which is generated by proteolytic cleavage of mIL-6R or by alternative splicing. The IL-6/sIL-6R complex can then activate cells that only express gp130, which is nearly all cell types, including many cancer cells that lack mIL-6R.[1] This mode of signaling is predominantly pro-inflammatory and is heavily implicated in chronic inflammatory diseases and cancer.[2]
-
Trans-presentation: This occurs when a cell expressing mIL-6R (like a dendritic cell) presents IL-6 to a neighboring cell that expresses gp130 (like a T cell), leading to juxtacrine signaling.
A key distinction between cancer and immune cells lies in their differential expression of mIL-6R and their reliance on classical versus trans-signaling, which in turn dictates the functional consequences of IL-6 exposure.
Quantitative Comparison of IL-6 Signaling Components and Activation
The following tables summarize key quantitative differences in IL-6 signaling between cancer and immune cells, based on available experimental data.
| Parameter | Cancer Cells | Immune Cells | References |
| mIL-6R (CD126) Expression | Variable, often low to absent in many solid tumors. Some hematological malignancies like multiple myeloma show high expression. | Expressed on subsets of leukocytes, including monocytes, macrophages, neutrophils, and some lymphocytes. Naïve CD4+ T cells from breast cancer patients show lower surface levels of IL-6Rα compared to healthy donors. | [3][4] |
| gp130 Expression | Ubiquitously expressed. | Ubiquitously expressed. | [2] |
| Predominant Signaling Pathway | Often reliant on trans-signaling due to low mIL-6R expression. | Utilize both classical and trans-signaling, depending on the cell type and activation state. | [1][2] |
Table 1: Differential Expression of IL-6 Receptors and Predominant Signaling Pathways.
| Parameter | In Cancer Patients/Tumor Microenvironment | In Healthy Individuals/Normal Tissue | References |
| Serum IL-6 Levels | Median of medians: 6.95 pg/mL (range: 0.23–78.5 pg/mL). Elevated levels are often associated with advanced stage and poor prognosis. High-risk neuroblastoma patients had a median of 23.9 pg/mL. | Median of medians: 1.31 pg/mL (range: 0–37 pg/mL). Healthy pediatric controls had a median of 3.3 pg/mL. | [5][6] |
| Tumor Microenvironment IL-6 Levels | Can be significantly higher than in serum, with concentrations reaching the ng/mL range in some cases. | Generally low, in the low pg/mL range. | [7] |
| Serum sIL-6R Levels | Significantly higher in some hematological malignancies like multiple myeloma and B-ALL compared to normal controls. In neuroblastoma, lower sIL-6R levels were associated with worse event-free survival. | Generally stable, though can be elevated in inflammatory conditions. | [6][8] |
Table 2: Comparison of IL-6 and sIL-6R Concentrations.
| Parameter | Cancer Cells | Immune Cells (e.g., T cells, Macrophages) | References |
| STAT3 Phosphorylation (pSTAT3) Kinetics | Often prolonged or constitutive due to autocrine IL-6 production, STAT3 feedforward loops, and crosstalk with other signaling pathways like EGFR. This sustained activation drives pro-tumorigenic gene expression. | Typically transient in response to acute inflammatory stimuli, with negative feedback mechanisms like SOCS3 leading to a more rapid downregulation of the signal. In some immune cells from cancer patients, the IL-6-induced STAT3 phosphorylation is significantly lower than in healthy donors. | [4][5][9] |
| MAPK (ERK1/2) Pathway Activation | IL-6 can activate the MAPK pathway, contributing to cell proliferation and survival. | IL-6 also activates the MAPK pathway, which is involved in immune cell differentiation and function. | [2] |
| Key Downstream Target Genes | Pro-proliferative (e.g., Cyclin D1, MYC), anti-apoptotic (e.g., BCL2, BCL-xL), pro-angiogenic (e.g., VEGF), and metastatic (e.g., MMPs) genes. STAT3 can also upregulate immunosuppressive factors like IL-10 and TGF-β. | Genes involved in differentiation (e.g., Th17 differentiation), activation, and production of other cytokines. In dendritic cells, IL-6/STAT3 signaling can suppress MHC class II expression. | [1][2][10] |
Table 3: Downstream Signaling Dynamics and Gene Targets.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key differences in IL-6 signaling pathways in cancer and immune cells.
Figure 1: Dominant IL-6 trans-signaling pathway in cancer cells.
Figure 2: Classical IL-6 signaling pathway in immune cells.
Experimental Protocols
A fundamental technique to quantitatively assess the activation of the IL-6 signaling pathway is Western blotting for phosphorylated STAT3. Below is a detailed protocol adapted from studies investigating IL-6-induced STAT3 activation.
Protocol: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Culture and Stimulation:
-
Plate cancer cells (e.g., MCF7, Cal33) or immune cells (e.g., peripheral blood mononuclear cells - PBMCs) at a density of 1 x 10^6 cells per well in a 6-well plate.[11]
-
Culture overnight in appropriate media. For cancer cell lines, serum-starve for 24 hours prior to stimulation to reduce basal signaling.[11]
-
Stimulate cells with recombinant human IL-6 at a final concentration of 20-50 ng/mL for various time points (e.g., 0, 15, 30, 60 minutes) to assess the kinetics of STAT3 phosphorylation.[11] For cells lacking mIL-6R, co-stimulation with soluble IL-6R (sIL-6R) at 200 ng/mL may be necessary.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Lowry assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST).[8][11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:12,000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT3 (1:2000 dilution) and a housekeeping protein like GAPDH or β-tubulin.[8][11]
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and/or the housekeeping protein to determine the relative fold change in phosphorylation upon IL-6 stimulation.
-
Figure 3: Experimental workflow for analyzing IL-6 induced STAT3 phosphorylation.
Conclusion
The signaling pathways activated by IL-6 in cancer and immune cells share common downstream effectors but are initiated through distinct receptor interactions and are subject to different regulatory feedback loops. In cancer cells, a reliance on the pro-inflammatory trans-signaling pathway, often coupled with autocrine production of IL-6, leads to sustained STAT3 activation that promotes a malignant phenotype and an immunosuppressive tumor microenvironment. In contrast, IL-6 signaling in immune cells is more tightly regulated and can have both pro- and anti-inflammatory consequences, depending on the cellular context and the nature of the immune response. A thorough understanding of these differential signaling networks is paramount for the rational design of novel cancer therapies that can effectively target the deleterious effects of IL-6 while potentially augmenting beneficial anti-tumor immune responses.
References
- 1. Frontiers | IL-6/JAK/STAT3 Signaling in Breast Cancer Metastasis: Biology and Treatment [frontiersin.org]
- 2. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interleukin-6 receptor alpha-chain (CD126) is expressed by neoplastic but not normal plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-6 Signaling in Peripheral Blood T Cells Predicts Clinical Outcome in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-6 and soluble IL-6 receptor levels as markers of disease extent and prognosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring IL-6 and sIL-6R in serum from patients treated with tocilizumab and/or siltuximab following CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study on serum soluble interleukin-6 receptor levels in patients with malignant hematological diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin‐6/STAT3 signaling as a promising target to improve the efficacy of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | IL-6/STAT3 Is a Promising Therapeutic Target for Hepatocellular Carcinoma [frontiersin.org]
A Head-to-Head Comparison of IL-6 and IL-1 Signaling Pathways
A Comprehensive Guide for Researchers and Drug Development Professionals
Interleukin-6 (IL-6) and Interleukin-1 (IL-1) are pleiotropic cytokines that play pivotal, yet distinct, roles in the orchestration of the inflammatory response. While both are central mediators of inflammation and are implicated in a wide array of diseases, their signaling mechanisms, downstream effects, and modes of regulation differ significantly. This guide provides a detailed, head-to-head comparison of the IL-6 and IL-1 signaling pathways, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding and targeting of these critical inflammatory mediators.
Receptor Complex and Ligand Engagement
The initial step in both pathways involves the binding of the cytokine to its specific receptor complex on the cell surface. The composition and assembly of these complexes are fundamentally different, dictating the subsequent intracellular events.
Interleukin-6 (IL-6): IL-6 signaling is initiated through a hexameric receptor complex.[1][2] IL-6 first binds to the non-signaling alpha-receptor, IL-6R (also known as gp80 or CD126).[3] This initial binding event then triggers the association with two molecules of the signal-transducing beta-receptor, gp130 (CD130), leading to the formation of a high-affinity signaling complex.[3][4] This classic signaling pathway is primarily restricted to cells expressing membrane-bound IL-6R, such as hepatocytes and certain leukocytes.[5]
A unique feature of the IL-6 pathway is trans-signaling . In this mode, IL-6 binds to a soluble form of IL-6R (sIL-6R), and this complex can then activate cells that only express gp130, which is ubiquitously expressed.[6][7][8] This dramatically broadens the range of cells that can respond to IL-6. Classic signaling is often associated with anti-inflammatory and regenerative processes, while trans-signaling is predominantly pro-inflammatory.[6][7]
Interleukin-1 (IL-1): The IL-1 family consists of two main agonists, IL-1α and IL-1β. Their signaling is initiated by binding to the primary receptor, IL-1 receptor type 1 (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP). The formation of this heterodimeric complex of IL-1R1 and IL-1RAcP is the crucial step for the initiation of downstream signaling.
Core Intracellular Signaling Cascades
Upon receptor activation, a cascade of intracellular signaling events is triggered, leading to the activation of transcription factors and the subsequent expression of target genes.
IL-6 Signaling: The JAK-STAT Pathway
The primary signaling cascade activated by the IL-6 receptor complex is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[5][9]
-
JAK Activation: The formation of the IL-6/IL-6R/gp130 complex brings the gp130-associated JAKs (primarily JAK1, JAK2, and TYK2) into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[4] These phosphorylated tyrosines serve as docking sites for the SH2 domains of STAT proteins, primarily STAT3.[10]
-
STAT Dimerization and Nuclear Translocation: Once recruited, STAT3 is phosphorylated by the JAKs, causing it to dimerize. The STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, regulating their transcription.
In addition to the canonical JAK-STAT pathway, IL-6 can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which contribute to the diverse cellular responses to IL-6.[5]
IL-1 Signaling: The MyD88-Dependent Pathway
IL-1 signaling predominantly proceeds through a MyD88-dependent pathway, culminating in the activation of nuclear factor-kappa B (NF-κB) and MAPKs.
-
TIR Domain Assembly: The cytoplasmic domains of both IL-1R1 and IL-1RAcP contain a Toll/IL-1 receptor (TIR) domain. Ligand-induced receptor dimerization brings these TIR domains together, creating a scaffold for the recruitment of downstream signaling adaptors.
-
Myddosome Formation: The adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the receptor complex, followed by the recruitment of IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. This complex is often referred to as the "Myddosome."
-
TRAF6 Activation: IRAK4 phosphorylates and activates IRAK1, which then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
NF-κB and MAPK Activation: Activated TRAF6 catalyzes the synthesis of K63-linked polyubiquitin chains, which serve as a scaffold for the recruitment and activation of the TAK1 complex. TAK1, in turn, phosphorylates and activates the IκB kinase (IKK) complex and MAPK kinases (MKKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release of NF-κB for nuclear translocation. Simultaneously, activated MKKs phosphorylate and activate MAPKs such as p38 and JNK.
Quantitative Comparison of Signaling Pathways
| Parameter | IL-6 Signaling | IL-1 Signaling |
| Primary Receptor | IL-6R (CD126) | IL-1R1 (CD121a) |
| Signal Transducer | gp130 (CD130) | IL-1RAcP (CD121b) |
| Core Adaptor Protein | - (Direct JAK recruitment) | MyD88 |
| Key Kinase Cascade | JAK1/JAK2/TYK2 | IRAK4 -> IRAK1 -> TAK1 |
| Primary Transcription Factor | STAT3 | NF-κB |
| Secondary Pathways | MAPK, PI3K/Akt | p38 MAPK, JNK |
| Unique Feature | Classic and Trans-signaling | Myddosome formation |
Downstream Effects and Target Genes
Both IL-6 and IL-1 signaling pathways lead to the expression of a wide range of pro-inflammatory genes. However, there are also distinct sets of target genes that account for their specific biological functions.
IL-6 Target Genes:
-
Acute Phase Proteins: IL-6 is a potent inducer of acute phase proteins in the liver, such as C-reactive protein (CRP), serum amyloid A (SAA), and fibrinogen.
-
Immune Cell Differentiation: IL-6 plays a crucial role in the differentiation of T helper 17 (Th17) cells and the maturation of B cells into antibody-producing plasma cells.
-
Hematopoiesis: It is involved in the regulation of hematopoiesis.
IL-1 Target Genes:
-
Pro-inflammatory Cytokines and Chemokines: IL-1 stimulation leads to a robust production of other pro-inflammatory cytokines (including IL-6 and TNF-α) and chemokines (e.g., CXCL8/IL-8), creating a potent inflammatory amplification loop.[11]
-
Matrix Metalloproteinases (MMPs): IL-1 is a strong inducer of MMPs, which are involved in tissue remodeling and degradation in inflammatory conditions like arthritis.
-
Adhesion Molecules: It upregulates the expression of adhesion molecules on endothelial cells, promoting the recruitment of leukocytes to sites of inflammation.
Interestingly, there is significant crosstalk between the two pathways. For instance, IL-1 is a potent inducer of IL-6 expression.[12][13] Conversely, IL-1 has been shown to suppress IL-6-mediated JAK-STAT signaling in certain contexts.[14]
Experimental Protocols
A. Western Blot for Phosphorylated STAT3 (p-STAT3) and Phosphorylated IκBα (p-IκBα)
This protocol allows for the semi-quantitative analysis of the activation of the IL-6 and IL-1 signaling pathways, respectively.
Methodology:
-
Cell Culture and Stimulation:
-
Plate target cells (e.g., HeLa or HepG2 for IL-6; THP-1 or fibroblasts for IL-1) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulate the cells with recombinant human IL-6 (10-50 ng/mL) or IL-1β (1-10 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-IκBα (Ser32), or total IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Normalize the phosphorylated protein signal to the total protein signal for semi-quantitative analysis.
-
B. NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity, a key downstream event in IL-1 signaling.
Methodology:
-
Transfection:
-
Plate cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Stimulation:
-
24 hours post-transfection, stimulate the cells with IL-1β (1-10 ng/mL) for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over unstimulated control cells.
-
Visualizations
Caption: The IL-6 signaling pathway, illustrating both classic and trans-signaling mechanisms.
Caption: The IL-1 signaling pathway, highlighting the MyD88-dependent activation of NF-κB.
Caption: A generalized workflow for Western blot analysis of signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. portlandpress.com [portlandpress.com]
- 4. IL-6/IL-6 receptor system and its role in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Classical IL-6 signaling: a promising therapeutic target for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]
- 9. Comparative Roles of IL-1, IL-6, IL-10, IL-17, IL-18, 1L-22, IL-33, and IL-37 in Various Cardiovascular Diseases With Potential Insights for Targeted Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the roles of IL-1, IL-6, and TNFα in cell culture and murine models of aseptic loosening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-talk between IL-1 and IL-6 signaling pathways in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isothiochroman-6-amine (IM6)
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are fundamental to operational excellence and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Isothiochroman-6-amine (IM6), ensuring the safety of personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Isothiochroman-6-amine is a hazardous chemical with multiple risk factors. It is identified as a flammable liquid and vapor, toxic if swallowed, a skin irritant, and may cause an allergic skin reaction.[1] Furthermore, it is very toxic to aquatic life.[1] Due to these hazards, improper disposal can lead to significant health risks and environmental contamination.[1][2] Before initiating any disposal procedures, it is imperative to handle Isothiochroman-6-amine with the appropriate safety measures to mitigate risks of exposure.
Personal Protective Equipment (PPE):
Before handling Isothiochroman-6-amine for disposal, all personnel must be equipped with the following personal protective equipment[1]:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile. It is crucial to consult the specific glove manufacturer's resistance data for Isothiochroman-6-amine or similar chemicals. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the disposal operation. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] |
Engineering Controls:
Always handle Isothiochroman-6-amine within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that a safety shower and eyewash station are readily accessible.
Step-by-Step Disposal Procedures
The primary method for the disposal of Isothiochroman-6-amine is to manage it as hazardous waste.[1] Do not attempt to neutralize the chemical unless you are a trained professional equipped to handle the reaction and its byproducts safely.[1]
-
Waste Identification and Classification : Isothiochroman-6-amine waste must be classified as hazardous due to its ignitability and toxicity.[1] All waste containers must be clearly labeled as "Hazardous Waste" along with the full chemical name.[3]
-
Segregation : This chemical can react violently with alcohols, amines, oxidizing agents, and concentrated sulfuric acid.[1] Therefore, it is critical to segregate Isothiochroman-6-amine waste from these incompatible materials.[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
Container Selection : Use a dedicated, leak-proof, and sealable container for collecting the waste.[1] The container must be chemically compatible; high-density polyethylene (HDPE) or glass containers are generally suitable.[1] To prevent potential reactions, avoid using metal containers.[1]
-
Labeling : The waste container must be clearly and accurately labeled with the following information[1]:
-
The words "Hazardous Waste."
-
The full chemical name: "Isothiochroman-6-amine."
-
Any known hazard symbols (e.g., "Toxic," "Flammable").
-
The date when the first waste was added (accumulation start date).
-
The name and contact information of the responsible researcher or laboratory.
-
An estimated concentration and volume of the waste.
-
-
Storage : Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[1] This area should be away from heat, sparks, open flames, and direct sunlight.[1] Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[1]
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3] Follow all institutional and local regulations for hazardous waste pickup and disposal.[1]
Experimental Protocols
The provided information focuses on the procedural aspects of safe disposal and does not cite specific experimental protocols related to Isothiochroman-6-amine. The guidance is based on established safety and waste management principles for hazardous chemicals in a laboratory setting.
Logical Workflow for Isothiochroman-6-amine Disposal
The following diagram illustrates the step-by-step process for the safe disposal of Isothiochroman-6-amine.
Caption: Workflow for the safe disposal of Isothiochroman-6-amine.
References
Navigating Ambiguity: A General Protocol for Safe Handling of Unidentified or Novel Substances
The term "Im6" is associated with multiple entities, including a dietary supplement, various proteins in immunology and cell biology research (such as Interleukin-6 or immunity proteins), and commercial products outside the laboratory setting. Due to this ambiguity, a specific safety protocol for a substance simply labeled "this compound" cannot be provided without further clarification.
In a research and drug development environment, encountering novel or ambiguously labeled substances is a possibility. The following guide provides a procedural framework for researchers, scientists, and drug development professionals to establish safe handling, personal protective equipment (PPE), and disposal plans in such situations. This protocol is designed to be a starting point for developing a substance-specific safety plan once the material's identity and hazards are determined.
I. Immediate Actions for Unidentified Substances
Before handling any substance with an unclear identity or unknown hazards, the primary objective is to prevent exposure and gather information.
-
Isolate the Substance:
-
Do not open or handle the container.
-
Secure the substance in a designated, well-ventilated, and restricted area, such as a chemical fume hood or a designated quarantine cabinet.
-
Label the container and the area clearly as "Caution: Unidentified Substance - Do Not Handle."
-
-
Information Gathering:
-
Attempt to identify the substance by checking laboratory notebooks, inventory records, and purchase orders, or by consulting with colleagues.
-
If the source of the substance is known, contact the provider to obtain a Safety Data Sheet (SDS) or any available safety information.
-
-
Assume Hazard:
-
In the absence of reliable information, treat the substance as highly hazardous. This includes assuming it may be toxic, flammable, corrosive, and reactive.
-
II. General Personal Protective Equipment (PPE) Framework
Once the hazards of the substance are identified, a specific PPE protocol can be established. The following table outlines a general framework for selecting PPE based on potential hazard classes.
| Hazard Class | Eye Protection | Skin and Body Protection | Respiratory Protection | Hand Protection |
| Low Hazard (e.g., non-hazardous buffers, proteins with no known toxicity) | Safety glasses with side shields | Laboratory coat | Not generally required | Standard laboratory gloves (e.g., nitrile) |
| Moderate Hazard (e.g., volatile solvents, some cell culture reagents) | Chemical splash goggles | Chemical-resistant lab coat or apron | Use in a chemical fume hood; respirator may be required for spills | Chemical-resistant gloves (select based on substance) |
| High Hazard (e.g., potent compounds, cytotoxic agents, volatile toxic chemicals) | Chemical splash goggles and a face shield | Chemical-resistant suit or gown with full coverage | Use in a certified chemical fume hood or glove box; approved respirator required for any potential exposure | Double-gloving with compatible chemical-resistant gloves |
III. Procedural Guidance for Safe Handling
The following table provides a step-by-step operational plan for handling a substance once its properties are understood and the appropriate PPE has been selected.
| Step | Action | Detailed Procedure |
| 1 | Preparation | 1. Review the Safety Data Sheet (SDS) and any available literature. 2. Prepare all necessary equipment and reagents in a designated workspace (e.g., chemical fume hood). 3. Ensure emergency equipment (spill kit, eyewash station, safety shower) is accessible and operational. 4. Don the appropriate PPE as determined by the hazard assessment. |
| 2 | Handling and Use | 1. Work within a certified chemical fume hood or other containment device. 2. Handle the substance with care to avoid generating dusts or aerosols. 3. Use the smallest quantity of the substance necessary for the experiment. 4. Keep containers closed when not in use. |
| 3 | Cleanup | 1. Decontaminate all surfaces and equipment after use with an appropriate cleaning agent. 2. Doff PPE in the correct order to avoid self-contamination. 3. Wash hands thoroughly with soap and water after removing gloves. |
IV. Disposal Plan for Chemical Waste
Proper disposal is critical to ensure safety and environmental compliance. The disposal plan should be determined based on the chemical's properties as outlined in its SDS.
| Waste Type | Container | Labeling | Disposal Route |
| Contaminated Solid Waste (e.g., gloves, weigh boats, pipette tips) | Lined, puncture-resistant container with a lid | "Hazardous Waste - Solid," list chemical constituents | Via institutional Environmental Health and Safety (EHS) pickup |
| Contaminated Liquid Waste (e.g., solvents, reaction mixtures) | Compatible, sealed, and leak-proof container | "Hazardous Waste - Liquid," list chemical constituents and approximate percentages | Via institutional EHS pickup |
| Unused or Expired Substance | Original or compatible, sealed container | "Hazardous Waste - Unused Product," list chemical name | Via institutional EHS pickup |
V. Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for safely managing a chemical substance in a laboratory setting, from initial receipt to final disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
